L-Tryptophan-15N2
Beschreibung
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Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-BGQAPUEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C[15NH]2)C[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584319 | |
| Record name | L-(~15~N_2_)Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204634-20-8 | |
| Record name | L-(~15~N_2_)Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is L-Tryptophan-15N2 and its chemical properties
An In-depth Technical Guide on the Core Chemical Properties, Experimental Applications, and Metabolic Significance of L-Tryptophan-15N2 for Researchers, Scientists, and Drug Development Professionals.
This compound is a stable isotope-labeled form of the essential amino acid L-tryptophan. In this isotopologue, the two nitrogen atoms present in the tryptophan molecule are replaced with the heavy isotope of nitrogen, ¹⁵N. This isotopic substitution makes this compound an invaluable tool in a wide range of research applications, particularly in the fields of metabolomics, proteomics, and drug development. Its chemical properties are nearly identical to those of its unlabeled counterpart, allowing it to be used as a tracer and an internal standard in complex biological systems without altering the biochemical processes under investigation.
Core Chemical Properties
This compound shares the same fundamental chemical structure as L-tryptophan, with the only difference being the isotopic composition of its nitrogen atoms. This subtle change, however, provides a distinct mass signature that can be readily detected by mass spectrometry and NMR spectroscopy.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂¹⁵N₂O₂ | [1] |
| Molecular Weight | 206.21 g/mol | [1] |
| Exact Mass | 206.0839 g/mol | [2] |
| CAS Number | 204634-20-8 | [1] |
| Isotopic Purity | Typically ≥98% | [3] |
| Chemical Purity | Typically ≥98% | [3] |
| Appearance | Solid | |
| Solubility | Soluble in water |
Metabolic Significance and Signaling Pathways
L-tryptophan is a precursor to a variety of bioactive molecules with critical physiological roles. The metabolic fate of tryptophan can be traced using this compound, providing insights into the flux through its major metabolic pathways: the serotonin pathway and the kynurenine pathway.
-
Serotonin Pathway: A minor but crucial pathway where tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. This pathway is central to the regulation of mood, sleep, and appetite.[4]
-
Kynurenine Pathway: This is the major route of tryptophan catabolism, accounting for over 95% of its degradation.[5] This pathway produces several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid.[5]
References
- 1. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Tryptophan (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-800-0.25 [isotope.com]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 5. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of L-Tryptophan-15N2 for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the methodologies for the synthesis and purification of doubly isotopically labeled L-Tryptophan-15N2, a critical tool in metabolic research, drug development, and advanced analytical studies.
Introduction
L-Tryptophan, an essential amino acid, is a precursor to a multitude of biologically vital compounds, including the neurotransmitter serotonin, the neurohormone melatonin, and nicotinamide adenine dinucleotide (NAD+).[1][2] The use of isotopically labeled L-Tryptophan, particularly this compound, where both nitrogen atoms are replaced with the stable isotope 15N, offers a powerful and unambiguous tool for tracing its metabolic fate in complex biological systems. This stable isotope labeling allows for precise quantification and pathway analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, avoiding the complications associated with radioactive tracers.[3]
This compound is invaluable for:
-
Metabolic Flux Analysis: Quantifying the flow of tryptophan through various metabolic pathways, such as the serotonin and kynurenine pathways.
-
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of tryptophan-based drugs or drug candidates.
-
Proteomics: Serving as an internal standard for the accurate quantification of proteins and peptides in complex biological samples.
-
Structural Biology: Aiding in the structural elucidation of proteins and enzymes that bind tryptophan, using NMR techniques.
This technical guide details the primary synthesis strategies, purification protocols, and analytical methods for producing and characterizing high-purity this compound for research purposes.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through a combination of chemical and enzymatic methods. The key is the initial synthesis of a doubly 15N-labeled indole precursor, which is then enzymatically coupled with serine to produce the final this compound product.
Proposed Chemical Synthesis of Indole-1,α-15N2
A plausible and efficient route to doubly 15N-labeled indole is through the Fischer indole synthesis, a well-established method for forming indoles from phenylhydrazines and carbonyl compounds.[4] The proposed workflow is outlined below.
Caption: Proposed chemical synthesis route for doubly 15N-labeled indole.
Experimental Protocol:
-
Synthesis of [15N]Aniline: This can be achieved through the reduction of nitrobenzene with a suitable reducing agent in the presence of a 15N source, such as [15N]ammonium chloride.
-
Synthesis of [15N]Phenylhydrazine: [15N]Aniline is diazotized with sodium nitrite in the presence of a strong acid, followed by reduction of the resulting diazonium salt to yield [15N]phenylhydrazine.
-
Fischer Indole Synthesis of Indole-1,α-15N2:
-
[15N]Phenylhydrazine is reacted with pyruvic acid in an acidic medium (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) to form the corresponding [15N]phenylhydrazone.[4]
-
The reaction mixture is heated to induce the[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of [15N]ammonia to yield Indole-1,α-15N2-2-carboxylic acid.
-
The carboxylic acid group is then removed via decarboxylation by heating to yield the final Indole-1,α-15N2.
-
Enzymatic Synthesis of this compound
The final and stereospecific step in the synthesis is the enzymatic condensation of the synthesized Indole-1,α-15N2 with L-serine, catalyzed by the enzyme tryptophan synthase. This enzyme ensures the exclusive formation of the biologically active L-enantiomer.[6][7]
Caption: Enzymatic synthesis of this compound.
Experimental Protocol:
-
Enzyme Preparation: Tryptophan synthase can be obtained from various microbial sources, with Escherichia coli being a common choice. The enzyme can be used as a whole-cell catalyst or as a purified or partially purified enzyme preparation.[7]
-
Reaction Setup:
-
A reaction buffer is prepared, typically a phosphate buffer with a pH around 8.0.
-
L-serine and the synthesized Indole-1,α-15N2 are dissolved in the buffer.
-
The reaction is initiated by the addition of the tryptophan synthase preparation.
-
-
Incubation: The reaction mixture is incubated at a controlled temperature, typically between 30-37°C, for a period ranging from several hours to a full day, with gentle agitation.[8][9]
-
Monitoring: The progress of the reaction can be monitored by periodically taking aliquots and analyzing the formation of this compound using HPLC.
Quantitative Data Summary (Synthesis):
| Parameter | Method | Reported Value | Reference |
| Isotopic Enrichment (Precursor) | Biosynthesis of [1-15N] L-tryptophan | 98% 15N | [NA] |
| Enzymatic Reaction Yield | Tryptophan synthase from engineered E. coli | 81% | [NA] |
| Enzymatic Reaction Yield | Coupled reaction with tryptophan synthase and amino acid racemase | 91% (for DL-serine) | [9] |
Purification of this compound
Following the enzymatic synthesis, the crude this compound needs to be purified to remove unreacted starting materials, enzyme, and other byproducts. A multi-step purification protocol is generally employed to achieve high purity.
Caption: Multi-step purification process for this compound.
Experimental Protocols:
-
Removal of Insolubles: The reaction mixture is first centrifuged or filtered to remove microbial cells and any precipitated proteins.
-
Ion-Exchange Chromatography:
-
The clarified supernatant is loaded onto a cation-exchange chromatography column.
-
The column is washed with a low-salt buffer to remove unbound impurities.
-
This compound is then eluted using a buffer with a higher salt concentration or a different pH.
-
-
Decolorization: The eluate containing this compound can be treated with activated carbon to remove colored impurities. The mixture is stirred for a defined period and then filtered.[10]
-
Crystallization and Recrystallization:
-
The decolorized solution is concentrated under reduced pressure.
-
Crystallization is induced by cooling the concentrated solution.
-
For higher purity, the crystals can be collected and recrystallized. A particularly effective method involves recrystallization from water-containing acetic acid.[10] The crude tryptophan is dissolved in a heated mixture of acetic acid and water, insoluble materials are filtered off, and the filtrate is cooled to allow for the formation of pure crystals.[10]
-
Quantitative Data Summary (Purification):
| Parameter | Method | Reported Value | Reference |
| Purity | Recrystallization from water-containing acetic acid | 99.1% | [10] |
| Yield | Recrystallization from water-containing acetic acid | 93.4% | [10] |
| Purity | Purification from fermentation broth | >99% | [NA] |
| Overall Yield | Purification from fermentation broth | ~89% | [NA] |
Analytical Methods for Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final this compound product.
Purity Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the chemical purity of this compound.
-
Method: Reversed-phase HPLC with a C18 column is commonly used.[11][12]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile.[12]
-
Detection: UV detection at approximately 280 nm (due to the indole ring) or fluorescence detection (excitation ~280 nm, emission ~360 nm) can be employed for high sensitivity.[11]
Isotopic Enrichment Analysis
Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is the definitive method for determining the isotopic enrichment of this compound.[3]
-
Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.
-
Analysis: The mass spectrum will show a distribution of isotopic peaks. For this compound, the molecular ion peak will be shifted by +2 mass units compared to unlabeled tryptophan. The relative intensities of the M, M+1, and M+2 peaks are used to calculate the percentage of isotopic enrichment.[3]
Applications in Research: Tracing Tryptophan Metabolism
This compound is a powerful tool for elucidating the dynamics of tryptophan metabolism, particularly its flux through the serotonin and kynurenine pathways.
Serotonin Pathway
The serotonin pathway is crucial for the synthesis of the neurotransmitter serotonin. By administering this compound and subsequently measuring the levels of 15N-labeled serotonin and its metabolites, researchers can quantify the rate of serotonin synthesis and turnover in various tissues.[1][13]
Caption: Tracing the serotonin synthesis pathway with this compound.
Kynurenine Pathway
The kynurenine pathway is the major catabolic route for tryptophan, leading to the production of several neuroactive and immunomodulatory metabolites, as well as NAD+.[14][15][16] Using this compound allows for the detailed investigation of this pathway's activity in health and disease.
Caption: Tracing the kynurenine metabolic pathway with this compound.
Conclusion
The synthesis and purification of high-purity this compound is a critical enabling technology for advanced research in the life sciences. The combined chemical and enzymatic synthesis approach, followed by a robust multi-step purification protocol, can yield a product of sufficient quality for the most demanding applications. The analytical techniques outlined in this guide are essential for ensuring the final product meets the necessary specifications for use in quantitative metabolic studies, drug development, and other research areas where precise and accurate tracing of tryptophan is required.
References
- 1. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 3. almacgroup.com [almacgroup.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Schematic representation of the tryptophan metabolism pathway [pfocr.wikipathways.org]
- 6. US5776740A - Process for the preparation of L-tryptophan - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. US4335209A - Process for preparation of L-tryptophan by enzyme - Google Patents [patents.google.com]
- 9. Enzymatic production of L-tryptophan from DL-serine and indole by a coupled reaction of tryptophan synthase and amino acid racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]
- 11. A simplified HPLC method for determination of tryptophan in some cereals and legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
L-Tryptophan-15N2: A Technical Guide to Isotopic Enrichment and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the analysis of L-Tryptophan-15N2, a critical isotopically labeled amino acid. This document details the analytical techniques for determining isotopic enrichment and chemical purity, outlines key metabolic pathways where this compound serves as a tracer, and provides detailed experimental protocols for its characterization.
Quantitative Data Summary
The isotopic enrichment and chemical purity of this compound are critical parameters for its use as an internal standard and tracer in research and drug development. The following tables summarize typical specifications for commercially available this compound and related isotopically labeled analogues.
Table 1: Isotopic Enrichment Specifications for L-Tryptophan
| Compound | Isotopic Purity (atom %) | Label | Manufacturer Example |
| This compound | ≥ 98% | ¹⁵N | Cambridge Isotope Laboratories[1] |
| L-Tryptophan (α-¹⁵N) | 95-99% | ¹⁵N | Cambridge Isotope Laboratories[2] |
| L-Tryptophan-¹³C₁₁,¹⁵N₂ | ≥ 99% ¹³C; ≥ 98% ¹⁵N | ¹³C, ¹⁵N | Sigma-Aldrich[3] |
| L-Tryptophan-¹³C₁₁,¹⁵N₂ | 99% ¹³C; 99% ¹⁵N | ¹³C, ¹⁵N | Cambridge Isotope Laboratories[4] |
Table 2: Chemical Purity and Physical Properties of L-Tryptophan
| Parameter | Specification | Method | Reference Example |
| Chemical Purity | |||
| Assay (Titration) | ≥ 98.5% | Titration | Spectrum Chemical[5] |
| Purity (LCMS) | 99.20% | LC-MS | MedChemExpress[6] |
| Purity (CP) | ≥ 98% | Not Specified | Sigma-Aldrich[3] |
| Physical Properties | |||
| Appearance | White to off-white solid/crystals | Visual | MedChemExpress, Xinjiang Fufeng Biotechnologies[6][7] |
| pH (1% solution) | 5.0 - 7.0 | pH meter | Xinjiang Fufeng Biotechnologies[7] |
| Loss on Drying | ≤ 1.0% | Gravimetric | Xinjiang Fufeng Biotechnologies[7] |
| Residue on Ignition | ≤ 1.0% | Gravimetric | Xinjiang Fufeng Biotechnologies[7] |
Experimental Protocols
Accurate determination of isotopic enrichment and chemical purity is paramount. The following sections provide detailed methodologies for the analysis of this compound.
Chemical Purity Analysis by Ultra-Performance Liquid Chromatography (UPLC)
This method is suitable for determining the chemical purity of this compound by separating it from potential impurities. The use of pre-column derivatization with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) enhances sensitivity and chromatographic performance.[8]
Experimental Workflow for UPLC Purity Analysis
Caption: Workflow for UPLC-based purity analysis of this compound.
Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard and dissolve in 10 mL of 0.1 M HCl to create a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with 0.1 M HCl.
-
Dissolve the this compound sample to be tested in 0.1 M HCl to a similar concentration as the highest calibration standard.
-
-
Derivatization (using Waters AccQ•Tag™ Chemistry as an example[8]):
-
To 10 µL of each standard and sample solution, add 70 µL of borate buffer.
-
Add 20 µL of reconstituted AQC reagent, vortex immediately, and let stand for 1 minute at room temperature.
-
Heat the mixture at 55 °C for 10 minutes.
-
-
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[8]
-
Mobile Phase A: Aqueous buffer (e.g., acetate or phosphate based, commercially available pre-mixed eluents are recommended for consistency).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient suitable for separating amino acids (refer to instrument/method manual for specific gradient profiles). A typical run time is under 10 minutes.[8]
-
Flow Rate: Approximately 0.4 - 0.7 mL/min.
-
Column Temperature: 45 - 55 °C.
-
Injection Volume: 1 - 5 µL.
-
Detection: UV at 260 nm or Fluorescence detector (Excitation: 280 nm, Emission: 360 nm for native tryptophan fluorescence, or as specified by the derivatization agent manufacturer).[10]
-
Data Analysis and Purity Calculation:
-
Integrate the peak area of this compound and any impurity peaks in the chromatogram.
-
Calculate the chemical purity as a percentage of the main peak area relative to the total area of all peaks.
-
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for determining the isotopic enrichment of ¹⁵N in amino acids.[11][12] This requires derivatization to increase the volatility of the amino acid.
Experimental Workflow for GC-MS Isotopic Enrichment Analysis
Caption: Workflow for GC-MS based isotopic enrichment analysis of this compound.
Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is dry. A lyophilizer or vacuum centrifuge can be used.
-
-
Derivatization (Silylation with MTBSTFA): [11]
-
To the dried sample in a reaction vial, add 50 µL of acetonitrile and 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Tightly cap the vial and heat at 90 °C for 2 hours.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Conditions:
-
System: Agilent GC/MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) to monitor the molecular ions or characteristic fragments of the unlabeled (M+0) and labeled (M+2) L-Tryptophan derivative. For the TBDMS derivative of tryptophan, monitor the [M-57]+ fragment cluster.
-
-
Isotopic Enrichment Calculation:
-
The isotopic enrichment (IE) in atom percent excess (APE) is calculated from the measured intensities of the labeled (I_labeled) and unlabeled (I_unlabeled) ions.
-
The mole ratio (R) is calculated as: R = I_labeled / (I_labeled + I_unlabeled).
-
The APE is then calculated by subtracting the natural abundance of the ¹⁵N isotope (approximately 0.37%).
-
Software can be used to compare the empirical isotopic profile against theoretical profiles to determine the best fit for the enrichment percentage.[13]
-
Purity and Isotopic Enrichment Analysis by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[14][15] It can also be used to confirm isotopic labeling.
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a known amount of a certified internal standard (IS) with a known purity (e.g., maleic acid, 1 mg). The IS should have resonances that do not overlap with the analyte signals.[16]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O with a small amount of NaOH to reach a pH of ~12 to improve signal separation for aromatic amino acids).[17]
-
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: D₂O or other suitable deuterated solvent.
-
Parameters for Quantitative Analysis:
-
A long relaxation delay (D1) is crucial for accurate quantification (at least 5 times the longest T₁ of the signals of interest).
-
Use a calibrated 90° pulse.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[14]
-
-
-
Data Analysis and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
The purity of the this compound can be calculated using the following formula:[14]
-
Purity_x (%) = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (W_cal / W_x) * Purity_cal (%)
-
Where: I = integral area, N = number of protons for the integrated signal, M = molecular weight, W = weight, P = purity, x = analyte (this compound), and cal = internal standard.
-
-
-
¹⁵N Enrichment Confirmation:
-
Acquire a ¹H-¹⁵N HSQC spectrum. The presence of cross-peaks corresponding to the ¹⁵N-labeled nitrogen atoms in the tryptophan molecule confirms the isotopic labeling. The absence of signals at the expected positions for ¹⁴N-tryptophan (or significantly reduced intensity) indicates high isotopic enrichment.[18]
-
Signaling and Metabolic Pathways
L-Tryptophan is a precursor to several critical bioactive molecules. This compound is an invaluable tool for tracing the flux through these pathways in metabolic studies.
Serotonin and Melatonin Biosynthesis Pathway
A minor but highly significant metabolic route for tryptophan is its conversion to the neurotransmitter serotonin and the hormone melatonin.
Caption: Biosynthesis of Serotonin and Melatonin from L-Tryptophan.
Kynurenine Pathway
The major catabolic route for tryptophan is the kynurenine pathway, which leads to the production of nicotinamide adenine dinucleotide (NAD+) and several neuroactive metabolites.
Caption: The Kynurenine Pathway of L-Tryptophan metabolism.
References
- 1. L-Tryptophan (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-800-0.25 [isotope.com]
- 2. L-Tryptophan (α-¹âµN, 95-99%) - Cambridge Isotope Laboratories, NLM-1695-0.1 [isotope.com]
- 3. L- Tryptophan-13C11,15N2 = 99atom , = 98 CP 202406-50-6 [sigmaaldrich.com]
- 4. L-Tryptophan (¹³Cââ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-2475-H-0.1 [isotope.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. scribd.com [scribd.com]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ckisotopes.com [ckisotopes.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. emerypharma.com [emerypharma.com]
- 16. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 15N-Labeled Tryptophan in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan, an essential amino acid, serves as a crucial precursor for the synthesis of proteins and a variety of bioactive metabolites vital for physiological and neurological functions. The metabolic fate of tryptophan is primarily directed down two major pathways: the serotonin pathway, which leads to the production of the neurotransmitter serotonin and the hormone melatonin, and the kynurenine pathway, which accounts for the majority of tryptophan catabolism and generates metabolites involved in inflammation, immune response, and neurotransmission.[1][2][3] Understanding the intricate regulation and flux through these pathways is paramount in elucidating the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and metabolic syndromes.[4]
Stable isotope labeling, particularly with 15N, offers a powerful and safe methodology for tracing the metabolic fate of tryptophan in vivo and in vitro.[5] By introducing 15N-labeled tryptophan into a biological system, researchers can accurately track the incorporation of the heavy isotope into downstream metabolites. This enables the precise measurement of metabolic fluxes, pathway activities, and metabolite turnover rates, providing unparalleled insights into the dynamic regulation of tryptophan metabolism.[6][7] This technical guide provides a comprehensive overview of the applications of 15N-labeled tryptophan in metabolic research, with a focus on experimental protocols, data presentation, and the visualization of key pathways and workflows.
Core Applications of 15N-Labeled Tryptophan
The use of 15N-labeled tryptophan is instrumental in several key areas of metabolic research:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of conversion of tryptophan into its various metabolites, providing a dynamic view of pathway activity.[5][7]
-
Pathway Elucidation: Tracing the flow of nitrogen from tryptophan to downstream products to confirm and discover metabolic routes.
-
Enzyme Activity Assessment: The ratio of 15N-labeled kynurenine to 15N-labeled tryptophan can serve as an indicator of the activity of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzymes of the kynurenine pathway.[4][8]
-
Neurotransmitter Synthesis Rate: Measuring the rate of serotonin synthesis by monitoring the appearance of 15N-labeled serotonin and its metabolites.[9][10][11]
-
Biomarker Discovery: Identifying changes in tryptophan metabolism associated with disease states by comparing metabolite profiles and fluxes in healthy versus diseased subjects.
Data Presentation: Quantitative Analysis of Tryptophan Metabolism
The following tables summarize quantitative data from studies utilizing stable isotope-labeled tryptophan to investigate its metabolism. These tables provide a structured overview of metabolite concentrations and flux rates, facilitating comparison across different studies and conditions.
Table 1: Plasma Concentrations of Tryptophan and Kynurenine Pathway Metabolites
| Metabolite | Concentration in Healthy Controls (µM) | Concentration in Depressed Patients (µM) | Reference |
| Tryptophan | 60.3 ± 10.5 | 52.7 (44.9–65.6) | [12][13] |
| Kynurenine | 2.1 ± 0.5 | 2.94 (2.29–4.38) | [12][13] |
| Kynurenic Acid | 0.04 ± 0.01 | 0.043 (0.031–0.060) | [12][13] |
| Anthranilic Acid | 0.09 ± 0.03 | 0.019 (0.014–0.027) | [12][13] |
| 3-Hydroxykynurenine | 0.03 ± 0.01 | - | [12] |
| Xanthurenic Acid | 0.02 ± 0.01 | 0.0077 (0.0048–0.0134) | [12][13] |
| Quinolinic Acid | 0.3 ± 0.1 | - | [12] |
| Ratio | |||
| Kynurenine/Tryptophan | 0.035 ± 0.008 | - | [12] |
Data are presented as mean ± standard deviation or median (interquartile range).
Table 2: Serotonin Pathway Metabolite Concentrations in Plasma
| Metabolite | Concentration in Healthy Controls | Concentration in Type 2 Diabetes Mellitus Patients | Reference |
| 5-Hydroxytryptophan | Lower than T2DM patients | Higher than controls | [14] |
| Serotonin | - | - | |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Lower than T2DM patients | Higher in patients with lower tryptophan levels | [14] |
Specific concentrations were not provided in the source, only relative comparisons.
Experimental Protocols
Detailed methodologies are crucial for the successful application of 15N-labeled tryptophan in metabolic research. The following sections outline key experimental protocols for sample preparation and analysis using mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry-Based Analysis (LC-MS/MS and GC-MS)
Mass spectrometry is a highly sensitive and specific technique for quantifying 15N-labeled tryptophan and its metabolites.
1. Sample Preparation
-
Plasma/Serum:
-
Thaw frozen samples on ice.
-
To 100 µL of plasma or serum, add an internal standard solution containing 15N-labeled analogs of the analytes of interest.
-
Precipitate proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).[15]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[16]
-
-
Tissue:
-
Immediately freeze-clamp tissue samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).
-
Follow steps 3-7 from the plasma/serum protocol.
-
2. Derivatization for GC-MS Analysis (Optional but often necessary for volatility)
For GC-MS analysis, polar metabolites like amino acids often require derivatization to increase their volatility.
-
Silylation:
-
Ensure the dried extract is completely moisture-free.
-
Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and a solvent like acetonitrile.[17]
-
Heat the mixture (e.g., at 100°C for 4 hours) to facilitate the reaction.[17]
-
After cooling, the sample is ready for GC-MS injection.
-
-
Acylation/Esterification:
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for tryptophan and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for both the native and 15N-labeled analytes.[13]
-
4. GC-MS Analysis
-
Chromatographic Separation:
-
Column: A capillary column suitable for separating derivatized amino acids (e.g., Chirasil-L-Val for chiral separation).[18]
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Detection Mode: Selected Ion Monitoring (SIM) is employed to detect and quantify the characteristic ions of the derivatized analytes.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Analysis
NMR spectroscopy is a powerful non-destructive technique that can provide detailed structural information and quantification of metabolites.
1. Sample Preparation
-
Extraction:
-
Follow the same extraction procedure as for mass spectrometry to obtain a polar metabolite extract.
-
-
Sample Formulation:
-
Reconstitute the dried extract in a deuterated buffer (e.g., phosphate buffer in D2O) to a final volume of approximately 500 µL.
-
Adjust the pH to a physiological range (e.g., 7.0).
-
Add a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSP) for chemical shift referencing and quantification.[20]
-
Transfer the sample to a 5 mm NMR tube.
-
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better sensitivity and resolution.[21]
-
Experiments:
-
1D 1H NMR: Provides an overview of the metabolome.
-
2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence): A key experiment for detecting 15N-labeled compounds. It correlates the proton signal with the directly attached 15N nucleus, allowing for the specific detection and quantification of 15N-tryptophan and its metabolites.[1]
-
-
Key Parameters:
-
Temperature: Maintain a constant temperature (e.g., 25°C or 37°C) for sample stability.
-
Water Suppression: Implement a water suppression pulse sequence to attenuate the large water signal in aqueous samples.[20]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways of tryptophan and a typical experimental workflow for 15N-labeled tryptophan tracing studies.
Conclusion
15N-labeled tryptophan is an indispensable tool in modern metabolic research, providing a dynamic and quantitative understanding of its complex metabolic network. The methodologies outlined in this guide, from detailed experimental protocols for mass spectrometry and NMR to the structured presentation of quantitative data, offer a robust framework for researchers and drug development professionals. By leveraging these techniques, the scientific community can continue to unravel the intricate roles of tryptophan metabolism in health and disease, paving the way for novel diagnostic and therapeutic strategies. The ability to trace the flux of tryptophan through the serotonin and kynurenine pathways provides critical insights into the biochemical underpinnings of a wide array of pathological conditions, underscoring the significance of stable isotope tracing in advancing biomedical science.
References
- 1. Detection of open and closed conformations of tryptophan synthase by 15N-heteronuclear single-quantum coherence nuclear magnetic resonance of bound 1-15N-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Plasma [Kynurenine]/[Tryptophan] Ratio and Indoleamine 2,3-Dioxygenase: Time for Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The regional rate of serotonin synthesis estimated by the alpha-methyl-tryptophan method in rat brain from a single time point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Serotonin synthesis and release in brain slices: independence of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tryptophan metabolite concentrations in depressed patients before and after electroconvulsive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nva.sikt.no [nva.sikt.no]
L-Tryptophan-¹⁵N₂ as a Tracer for Serotonin Synthesis Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, plays a pivotal role in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition. Dysregulation of the serotonergic system is implicated in numerous neuropsychiatric disorders, making the in vivo quantification of serotonin synthesis a crucial area of research for understanding disease pathophysiology and for the development of novel therapeutics. Stable isotope labeling, utilizing compounds such as L-Tryptophan-¹⁵N₂, offers a powerful and safe methodology for dynamically tracing the synthesis of serotonin in living organisms. This technical guide provides a comprehensive overview of the use of L-Tryptophan-¹⁵N₂ as a tracer for serotonin synthesis studies, detailing experimental protocols, data presentation, and visualization of key pathways and workflows.
Serotonin Synthesis Pathway
The biosynthesis of serotonin from the essential amino acid L-tryptophan is a two-step enzymatic process.[1] First, L-tryptophan is hydroxylated to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step in this pathway.[1] Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin.[1] L-Tryptophan-¹⁵N₂, when introduced into the system, follows this same pathway, resulting in the formation of ¹⁵N₂-labeled serotonin. By measuring the rate of incorporation of the stable isotope from the precursor to the final product, researchers can accurately quantify the rate of serotonin synthesis.
Caption: Serotonin biosynthesis pathway from L-Tryptophan-¹⁵N₂.
Experimental Protocols
L-Tryptophan-¹⁵N₂ Administration
The administration of the L-Tryptophan-¹⁵N₂ tracer can be performed through various routes, with oral and intravenous infusion being the most common. The choice of administration route and dosage depends on the research question, the biological system under investigation (e.g., human, rodent), and the desired tracer kinetics.
Table 1: L-Tryptophan-¹⁵N₂ Administration Parameters
| Parameter | Human Studies | Animal (Rodent) Studies |
| Administration Route | Oral or Intravenous (IV) Infusion | Oral Gavage or Intraperitoneal (IP) / IV Injection |
| Dosage Range | 1-5 mg/kg body weight | 50-300 mg/kg body weight |
| Vehicle/Solvent | Saline solution for IV, water or juice for oral | Saline or appropriate buffered solution |
Sample Collection
The timing of sample collection is critical for accurately capturing the dynamics of serotonin synthesis. Blood (plasma or whole blood) and brain tissue are the most common matrices for analysis.
Table 2: Sample Collection Time Points Post-Tracer Administration
| Time Point | Rationale | Sample Type |
| Baseline (Pre-dose) | To determine endogenous, unlabeled analyte levels. | Blood, Brain Tissue |
| 15, 30, 60, 90, 120 minutes | To capture the initial rise in labeled precursor and product. | Blood |
| 4, 6, 8, 12, 24 hours | To monitor the peak and subsequent decline of labeled serotonin. | Blood, Brain Tissue |
Sample Preparation for Mass Spectrometry Analysis
Proper sample preparation is crucial to remove interfering substances and to concentrate the analytes of interest. The following is a general protocol for the extraction of serotonin from brain tissue.
-
Homogenization: Brain tissue is homogenized in an ice-cold solution, typically 0.1 M perchloric acid, to precipitate proteins and stabilize the analytes.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: The resulting supernatant, containing serotonin and its metabolites, is carefully collected.
-
Solid-Phase Extraction (SPE) (Optional): For cleaner samples and increased sensitivity, the supernatant can be passed through a C18 SPE cartridge. The cartridge is washed, and the analytes are then eluted with an appropriate solvent (e.g., methanol).
-
Drying and Reconstitution: The final extract is dried under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for the sensitive and specific quantification of labeled and unlabeled serotonin.
Table 3: Illustrative LC-MS/MS Parameters for Serotonin Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over several minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions (Q1/Q3) | Serotonin (unlabeled): m/z 177 -> 160¹⁵N₂-Serotonin: m/z 179 -> 162 |
| Internal Standard | Serotonin-d4 (m/z 181 -> 164) |
Data Presentation
The quantitative data obtained from these studies should be presented in a clear and structured format to allow for easy interpretation and comparison across different experimental conditions.
Table 4: Example of Quantitative Data from an L-Tryptophan-¹⁵N₂ Tracer Study in Rodent Brain
| Time Post-Dose (hours) | ¹⁵N₂-Tryptophan (ng/g tissue) | ¹⁵N₂-Serotonin (ng/g tissue) | Serotonin Synthesis Rate (pmol/g/hr) |
| 1 | 150.2 ± 12.5 | 5.8 ± 0.7 | 32.5 ± 4.1 |
| 4 | 85.6 ± 9.1 | 18.3 ± 2.2 | 25.8 ± 3.5 |
| 8 | 32.1 ± 4.5 | 12.1 ± 1.8 | 15.2 ± 2.9 |
| 24 | 5.3 ± 1.2 | 3.5 ± 0.6 | 4.1 ± 1.0 |
Experimental Workflow
The overall workflow for a stable isotope tracer study of serotonin synthesis involves several key stages, from experimental design to data analysis.
Caption: General experimental workflow for a stable isotope tracer study.
Conclusion
The use of L-Tryptophan-¹⁵N₂ as a tracer provides a robust and reliable method for the in vivo quantification of serotonin synthesis. This technical guide outlines the core principles and methodologies required to design and execute such studies, from the initial experimental design to the final data interpretation. By employing these techniques, researchers can gain valuable insights into the dynamic regulation of the serotonergic system in both health and disease, ultimately paving the way for the development of more effective therapeutic strategies for a range of neurological and psychiatric disorders.
References
Understanding Protein Turnover with L-Tryptophan-15N2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in all living organisms, maintaining cellular homeostasis and enabling adaptation to internal and external stimuli. Dysregulation of protein turnover is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the accurate measurement of protein turnover rates is crucial for understanding disease pathogenesis and for the development of novel therapeutics.
Stable isotope labeling with amino acids, coupled with mass spectrometry, has emerged as a powerful technique for quantifying protein dynamics.[1][2][3] Among the various stable isotope-labeled amino acids, L-Tryptophan-15N2 offers a precise tool for these investigations. L-Tryptophan is an essential amino acid, meaning the body cannot synthesize it, and it must be obtained from the diet.[4][5] This characteristic makes this compound an excellent tracer for monitoring protein synthesis, as its incorporation into newly synthesized proteins directly reflects this process.[6][7] This guide provides an in-depth overview of the principles, experimental protocols, and data analysis for studying protein turnover using this compound.
Principle of the Method
The core principle involves the introduction of this compound, a "heavy" version of tryptophan, into a biological system (cell culture or in vivo).[8] This labeled tryptophan is then incorporated into newly synthesized proteins. Over time, the proportion of "heavy" to "light" (unlabeled) tryptophan within a specific protein or the entire proteome is measured using mass spectrometry.[8][9] By tracking the rate of incorporation of the heavy isotope, the protein synthesis rate can be determined. Conversely, by monitoring the decay of the labeled protein after a chase period with unlabeled tryptophan, the degradation rate can be calculated.[10]
The mass shift resulting from the two 15N atoms in this compound allows for the clear differentiation between pre-existing ("light") and newly synthesized ("heavy") proteins by a mass spectrometer.[11] This enables the calculation of the fractional synthesis rate (FSR) and the fractional degradation rate (FDR) of individual proteins.
Experimental Workflow
The general workflow for a protein turnover study using this compound involves several key stages, from labeling to data analysis.
Detailed Experimental Protocols
In Vitro Labeling (Cell Culture)
This protocol is adapted from stable isotope labeling by amino acids in cell culture (SILAC) methodologies.[12][13]
1. Cell Culture and Labeling:
-
Culture cells in a custom-formulated medium lacking tryptophan.
-
For the "heavy" condition, supplement the medium with this compound (e.g., at a final concentration of 20 mg/L). For the "light" control, use an equivalent amount of unlabeled L-Tryptophan.
-
Allow cells to grow for a sufficient duration to ensure incorporation of the labeled amino acid into the proteome. For pulse experiments, introduce the labeled medium for specific time intervals (e.g., 0, 6, 12, 24, 48 hours).
2. Cell Lysis and Protein Extraction:
-
Harvest cells at designated time points.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a standard method like the Bradford assay.[14]
3. Protein Digestion:
-
Take a defined amount of protein (e.g., 50-100 µg) from each time point.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
4. Peptide Desalting:
-
Purify and concentrate the peptides using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants that could interfere with mass spectrometry analysis.
In Vivo Labeling (Animal Models)
This protocol is based on stable isotope labeling in mammals (SILAM) approaches.[15]
1. Animal Diet and Labeling:
-
Acclimatize animals to a custom diet.
-
For the labeling phase, provide the animals with a diet where the standard tryptophan is replaced with this compound. The amount and duration will depend on the specific animal model and the turnover rates of the proteins of interest.
-
For pulse-chase experiments, switch the animals back to the standard diet after a defined labeling period.[10]
2. Tissue Collection and Homogenization:
-
Collect tissue samples at various time points during the labeling and chase periods.
-
Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Homogenize the tissues in a suitable lysis buffer.
3. Protein Extraction, Quantification, and Digestion:
-
Follow similar procedures as outlined for the in vitro protocol (steps 2-4).
Mass Spectrometry and Data Analysis
1. LC-MS/MS Analysis:
-
Analyze the desalted peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). The LC system separates the complex peptide mixture over time, and the mass spectrometer identifies and quantifies the peptides.
2. Data Processing and Quantification:
-
Utilize specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins from the MS/MS spectra.
-
The software will also quantify the relative abundance of the "heavy" (15N-labeled) and "light" (14N) isotopic envelopes for each peptide.
3. Calculation of Protein Turnover:
-
The fractional synthesis rate (FSR) is calculated based on the rate of incorporation of this compound over time. This can be modeled using an exponential curve.
-
The relative isotope abundance (RIA), which is the ratio of the intensity of the heavy isotope peaks to the sum of all isotopic peaks, is a key parameter in these calculations.[1]
-
For pulse-chase experiments, the degradation rate can be determined by the rate of disappearance of the "heavy" signal.
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained from protein turnover studies using this compound. The values presented are illustrative and will vary depending on the specific protein, cell type, or tissue, and experimental conditions.
Table 1: Illustrative Fractional Synthesis Rates (FSR) in Cell Culture
| Protein | Cell Line | FSR (%/hour) |
| Actin, cytoplasmic 1 | HeLa | 1.5 |
| GAPDH | HEK293 | 2.1 |
| Histone H3.1 | Jurkat | 0.8 |
| Ribosomal protein S6 | A549 | 3.5 |
Table 2: Illustrative Protein Half-Lives in Mouse Tissues
| Protein | Tissue | Half-life (days) |
| Albumin | Liver | 2.5 |
| Myosin-7 | Heart | 5.9 |
| Neurofilament light | Brain | 15.2 |
| Collagen alpha-1(I) | Skin | 50.0 |
Signaling Pathways and Logical Relationships
Understanding how signaling pathways influence protein turnover is a key application of this technique. For example, the mTOR pathway is a central regulator of protein synthesis.
Applications in Drug Development
The use of this compound to measure protein turnover has significant applications in the pharmaceutical industry.
-
Target Engagement and Mechanism of Action: By measuring changes in the turnover of a target protein or its downstream effectors upon drug treatment, researchers can confirm target engagement and elucidate the drug's mechanism of action.
-
Pharmacodynamics: Tracking protein turnover rates can serve as a sensitive pharmacodynamic biomarker, providing insights into the dose-dependent and time-dependent effects of a drug.
-
Disease Modeling: This technique allows for the characterization of protein dynamics in preclinical disease models, helping to identify dysregulated pathways that can be targeted for therapeutic intervention.
-
Toxicology: Alterations in the turnover of specific proteins can be early indicators of drug-induced toxicity.
Conclusion
The use of this compound in metabolic labeling experiments provides a robust and precise method for the quantitative analysis of protein turnover. This in-depth guide has outlined the fundamental principles, detailed experimental protocols, and data analysis workflows for researchers, scientists, and drug development professionals. By leveraging this powerful technique, the scientific community can gain deeper insights into the dynamic nature of the proteome in health and disease, ultimately accelerating the discovery and development of new medicines.
References
- 1. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Turnover | Hegeman Lab [hegemanlab.cfans.umn.edu]
- 3. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic analysis of protein turnover in primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Precision: L-Tryptophan-15N2 in Quantitative Proteomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of quantitative proteomics, the pursuit of precision and accuracy is paramount. Stable isotope labeling has emerged as a cornerstone technology, enabling the relative and absolute quantification of proteins with high confidence. Among the arsenal of isotopic labels, L-Tryptophan-15N2 has carved a unique niche, offering specific advantages for dissecting complex biological systems. This technical guide delves into the core principles, experimental workflows, and applications of this compound in quantitative proteomics, with a particular focus on its burgeoning role in drug development.
The Foundation: Principles of Metabolic Labeling with this compound
Metabolic labeling with stable isotopes involves the incorporation of isotopically enriched amino acids into the proteome of cultured cells or organisms. This compound, in which both nitrogen atoms of the tryptophan molecule are replaced with the heavy isotope ¹⁵N, serves as an ideal internal standard.[1][2] The fundamental principle lies in creating two cell populations that are chemically identical but isotopically distinct. One population is cultured in a standard "light" medium, while the other is grown in a medium where the natural L-Tryptophan has been replaced with "heavy" this compound.
As cells proliferate and synthesize new proteins, they incorporate the respective light or heavy tryptophan.[1][3] This results in a mass shift for every tryptophan-containing peptide in the heavy-labeled population, a shift that is readily detectable by mass spectrometry. By mixing equal amounts of protein from the light and heavy populations, researchers can accurately quantify the relative abundance of proteins between different experimental conditions. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the change in protein expression.
Strategic Advantages of this compound Labeling
While other labeled amino acids like lysine and arginine are commonly used in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), the specific use of this compound offers distinct advantages in certain contexts:
-
Probing Tryptophan Metabolism: Tryptophan is a precursor to a multitude of bioactive molecules, including serotonin, melatonin, and kynurenine.[1] Dysregulation of tryptophan metabolism is implicated in a range of diseases, including cancer and neurodegenerative disorders.[4] Using this compound allows for the direct tracing of tryptophan through these metabolic pathways, providing invaluable insights into disease mechanisms and potential therapeutic targets.
-
Targeted Protein Analysis: Tryptophan is one of the least abundant amino acids in proteins. This lower frequency can be advantageous in targeted proteomics studies, as it results in fewer labeled peptides per protein, simplifying data analysis and potentially increasing the accuracy of quantification for specific tryptophan-containing peptides of interest.
-
Reduced Metabolic Conversion: Unlike arginine, which can be metabolically converted to proline, tryptophan is an essential amino acid with a more direct incorporation into the proteome, minimizing potential confounding factors in quantitative analysis.
Experimental Workflow: From Cell Culture to Data Analysis
The successful implementation of this compound labeling requires a meticulous experimental workflow. The following diagram and protocol outline the key steps involved.
Detailed Experimental Protocol
This protocol provides a generalized framework for metabolic labeling of pancreatic cancer cells (e.g., MIA PaCa) with a ¹⁵N amino acid mixture, which can be adapted for specific this compound labeling.[1][3]
1. Cell Culture and Metabolic Labeling:
-
Objective: To achieve complete incorporation of this compound into the proteome of the "heavy" cell population.
-
Materials:
-
Cell line of interest (e.g., MIA PaCa pancreatic cancer cells)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
L-Tryptophan-free medium
-
"Light" L-Tryptophan
-
"Heavy" this compound (isotopic purity >98%)
-
-
Procedure:
-
Culture cells in standard "light" medium to establish the control population.
-
For the "heavy" population, adapt the cells to the labeling medium. This is typically done by passaging the cells for at least 5-6 cell doublings in the "heavy" medium to ensure >95% incorporation of the labeled amino acid. The heavy medium is prepared by supplementing L-Tryptophan-free medium with "heavy" this compound and dFBS.
-
Monitor cell growth and morphology to ensure the labeling has no adverse effects.
-
Apply experimental treatments to the respective cell populations (e.g., drug treatment to the "heavy" population and vehicle control to the "light" population).
-
2. Sample Preparation:
-
Objective: To extract, quantify, mix, and digest proteins from both cell populations.
-
Procedure:
-
Harvest cells from both "light" and "heavy" conditions.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
-
Perform in-solution or in-gel digestion of the mixed protein sample. For in-solution digestion, proteins are typically denatured, reduced, and alkylated before enzymatic digestion with an enzyme like trypsin.
-
3. LC-MS/MS Analysis:
-
Objective: To separate and analyze the resulting peptides by mass spectrometry.
-
Procedure:
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The LC system separates the peptides based on their hydrophobicity, and the mass spectrometer measures their mass-to-charge ratio (m/z) and fragmentation patterns.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select peptide ions for fragmentation.
-
4. Data Analysis:
-
Objective: To identify peptides, quantify the relative abundance of heavy and light peptide pairs, and calculate protein ratios.
-
Software: MaxQuant, Proteome Discoverer, or similar proteomics data analysis software.
-
Procedure:
-
The raw mass spectrometry data is processed to identify peptides by searching the fragmentation spectra against a protein sequence database.
-
The software then identifies and quantifies the peak intensities of the "light" and "heavy" isotopic pairs for each tryptophan-containing peptide.
-
The ratio of the heavy to light peak intensities is calculated for each peptide.
-
Protein ratios are then inferred from the corresponding peptide ratios. Statistical analysis is performed to determine the significance of protein expression changes.
-
Quantitative Data Presentation
The output of a quantitative proteomics experiment using this compound is a list of identified and quantified proteins. The data is typically presented in a table format, allowing for easy comparison of protein abundance between different conditions.
| Protein ID | Gene Name | Description | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.005 | Downregulated |
Table 1: Example of quantitative proteomics data. The H/L (Heavy/Light) ratio indicates the relative abundance of a protein in the experimental ("heavy") condition compared to the control ("light") condition.
Applications in Drug Development and Signaling Pathway Analysis
The precision of this compound labeling makes it a powerful tool in various stages of drug development and for elucidating complex signaling pathways.
Target Identification and Validation
By comparing the proteomes of diseased cells versus healthy cells, or drug-treated versus untreated cells, researchers can identify proteins that are differentially expressed. These proteins can serve as potential drug targets. This compound labeling allows for the accurate quantification of these changes, aiding in the prioritization of the most promising targets.
Mechanism of Action Studies
Understanding how a drug exerts its effects at the molecular level is crucial. Quantitative proteomics can reveal the downstream consequences of drug action on cellular pathways. For instance, if a drug targets a specific kinase, this compound labeling can be used to quantify changes in the phosphorylation status of tryptophan-containing substrates, providing direct evidence of the drug's on-target and off-target effects.
Biomarker Discovery
Changes in the proteome can serve as biomarkers for disease diagnosis, prognosis, or response to therapy. The ability to accurately quantify protein abundance using this compound in biological fluids or tissues can lead to the discovery of novel and robust biomarkers. The link between tryptophan metabolism and various diseases makes tryptophan-related proteins and their metabolites particularly attractive biomarker candidates.
Signaling Pathway Elucidation
Cellular signaling is a dynamic process involving intricate networks of protein interactions and post-translational modifications. This compound can be used to trace the flow of proteins through these pathways under different stimuli.
By using this compound, researchers can precisely measure the abundance and post-translational modifications of the "Effector Protein" in response to ligand binding, providing quantitative insights into the dynamics of the signaling cascade.
Conclusion
This compound offers a specialized yet powerful approach for quantitative proteomics. Its unique advantages in studying tryptophan metabolism and in targeted protein analysis make it an indispensable tool for researchers in academia and the pharmaceutical industry. By providing a robust framework for accurate protein quantification, this compound is poised to continue to play a critical role in unraveling the complexities of biological systems, accelerating drug discovery, and ultimately advancing human health.
References
- 1. Quantitative proteomics: measuring protein synthesis using 15N amino acid labeling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Principles of Stable Isotope Labeling with Amino Acids (SILAC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted quantitative proteomics technique. This method offers a robust platform for the accurate and reproducible analysis of differential protein expression, post-translational modifications (PTMs), and protein-protein interactions. By metabolically incorporating stable isotope-labeled amino acids into the entire proteome of living cells, SILAC enables the direct comparison of protein abundance between different experimental conditions with high precision. This technical guide provides a comprehensive overview of the foundational principles of SILAC, detailed experimental protocols, and its applications in cellular and drug development research.
Core Principles of SILAC
The fundamental principle of SILAC lies in the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins as they are synthesized in cell culture.[1] In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of specific essential amino acids, most commonly lysine (Lys) and arginine (Arg). One cell population is grown in "light" medium containing the natural, most abundant isotopes of these amino acids (e.g., ¹²C₆-Lys and ¹²C₆-Arg), while the other is cultured in "heavy" medium containing stable, non-radioactive, heavier isotopes (e.g., ¹³C₆-Lys and ¹³C₆¹⁵N₄-Arg).[2][3]
After a sufficient number of cell divisions, typically at least five, the proteome of the cells in the "heavy" medium will have almost completely incorporated the heavy amino acids.[4][5] This in vivo labeling approach ensures that every protein is labeled, with labeling efficiencies often exceeding 97%.[4][6] The two cell populations can then be subjected to different experimental treatments (e.g., drug treatment vs. control). Following treatment, the cell populations are combined at a 1:1 ratio, and the proteins are extracted, digested (typically with trypsin, which cleaves after lysine and arginine), and analyzed by mass spectrometry (MS).[2]
In the mass spectrometer, a peptide containing a heavy amino acid will have a predictable mass shift compared to its chemically identical light counterpart. The relative abundance of a protein between the two samples is then determined by comparing the signal intensities of the heavy and light peptide pairs.[1] This early mixing of samples minimizes experimental variability that can be introduced during sample preparation, a significant advantage over other quantitative proteomics methods.[7]
Quantitative Data in SILAC
The accuracy and reproducibility of SILAC make it a preferred method for quantitative proteomics. The following tables summarize key quantitative aspects of SILAC experiments.
Table 1: SILAC Labeling Efficiency in Common Cell Lines
| Cell Line | Labeled Amino Acid | Labeling Efficiency (%) | Citation |
| Human Embryonic Stem Cells (hESCs) | Lysine (Lys4) | 99.1 | [4][6] |
| Human Embryonic Stem Cells (hESCs) | Arginine (Arg6) | 97.7 | [4][6] |
| HeLa | Lysine (Lys8) & Arginine (Arg10) | >97 | [8] |
| Primary Endothelial Cells | Lysine (¹³C₆) & Arginine (¹³C₆¹⁵N₄) | ~90 | [9] |
Table 2: Protein Half-Lives Determined by Pulse-SILAC (pSILAC)
| Protein Category/Protein | Cell Line | Median/Specific Half-Life (hours) | Citation |
| Global Proteome | Human Cells | 37.8 | [10] |
| Epidermal Growth Factor Receptor (EGFR) - Wild Type | A431 | 28 | [11] |
| Epidermal Growth Factor Receptor (EGFR) - Del 746-750 Mutant | PC-9 | 7.5 | [11] |
| Fatty Acid Desaturase 2 (FADS2) | Human Cells | >1000 | [10] |
| Serine/Threonine-protein kinase SIK1 | Human Cells | <1 | [10] |
Table 3: Comparison of Quantitative Proteomics Techniques
| Feature | SILAC | Label-Free Quantification (LFQ) |
| Quantitative Accuracy | High | Moderate |
| Precision (CV) | Lower (Higher Precision) | Higher (Lower Precision) |
| Reproducibility | High | Moderate |
| Proteome Coverage | Lower | Higher |
| Sample Multiplexing | Limited (typically 2-3 plex) | High (many samples can be run) |
| Cost | Higher (due to labeled media) | Lower |
| Experimental Complexity | Higher (requires cell culture expertise) | Lower |
Experimental Protocols
Cell Culture and SILAC Labeling
This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine and L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" isotope-labeled L-lysine (e.g., ¹³C₆-Lys) and L-arginine (e.g., ¹³C₆¹⁵N₄-Arg)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks/plates
-
Appropriate cell line
Procedure:
-
Prepare SILAC Media:
-
Reconstitute the SILAC-grade medium according to the manufacturer's instructions.
-
Supplement the "light" medium with light L-lysine and L-arginine to their normal physiological concentrations.
-
Supplement the "heavy" medium with heavy L-lysine and L-arginine to the same concentrations.
-
Add dFBS to a final concentration of 10% and penicillin-streptomycin to 1%.
-
Sterile-filter the complete media.
-
-
Cell Adaptation:
-
Culture the chosen cell line in both the "light" and "heavy" SILAC media.
-
Passage the cells for at least five cell doublings to ensure near-complete incorporation of the labeled amino acids. This typically takes 1-2 weeks depending on the cell line's doubling time.
-
Verification of Labeling Efficiency (Optional but Recommended): After 5-6 passages, harvest a small number of cells from the "heavy" culture. Extract proteins, perform a tryptic digest, and analyze by MS to confirm >97% incorporation of the heavy amino acids.
-
-
Experimental Treatment:
-
Once labeling is complete, plate the "light" and "heavy" cells for the experiment.
-
Apply the experimental treatment to one population of cells (e.g., drug treatment to the "heavy" cells) while treating the other population with a vehicle control (e.g., "light" cells).
-
Protein Extraction and Digestion
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash the cell monolayers with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of the "light" and "heavy" lysates using a BCA assay.
-
-
Sample Mixing and Reduction/Alkylation:
-
Combine equal amounts of protein from the "light" and "heavy" lysates in a new microcentrifuge tube.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
-
In-Solution Tryptic Digestion:
-
Dilute the protein mixture with 50 mM ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Visualizations: Workflows and Signaling Pathways
SILAC Experimental Workflow
The following diagram illustrates the general workflow of a SILAC experiment, from cell culture to data analysis.
EGFR Signaling Pathway
SILAC is frequently employed to study dynamic changes in signaling pathways upon stimulation, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The following diagram depicts a simplified EGFR signaling cascade, highlighting key protein interactions and phosphorylation events that can be quantified using SILAC.[12]
Conclusion
SILAC stands as a cornerstone of quantitative proteomics, providing researchers with a powerful tool to investigate the dynamic nature of the proteome. Its high accuracy, reproducibility, and in vivo labeling approach make it particularly well-suited for detailed studies of cellular processes, drug mechanisms of action, and the elucidation of complex signaling networks. While it has limitations, such as its applicability primarily to cultured cells and the cost of isotopic labels, the quality of the quantitative data it generates is often unparalleled. As mass spectrometry technology continues to advance, the applications and capabilities of SILAC are expected to expand further, solidifying its role in driving discoveries in biological and biomedical research.
References
- 1. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Activating Mutations on EGFR Cellular Protein Turnover and Amino Acid Recycling Determined Using SILAC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Exploring Metabolic Pathways Using L-Tryptophan-15N2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Tryptophan-15N2, a stable isotope-labeled amino acid, for the elucidation and quantification of tryptophan metabolic pathways. This powerful tool enables researchers to trace the fate of tryptophan through its complex metabolic network, providing critical insights into cellular physiology, disease pathogenesis, and the mechanism of action of novel therapeutics. This document outlines the core principles of stable isotope tracing, details the major metabolic pathways of tryptophan, provides exemplary experimental protocols, and presents a framework for quantitative data analysis.
Introduction to this compound and Stable Isotope Tracing
This compound is a non-radioactive, stable isotope-labeled form of the essential amino acid L-tryptophan, where both nitrogen atoms in the indole ring and the alpha-amino group are replaced with the heavy isotope ¹⁵N. This labeling allows for the differentiation of exogenously supplied tryptophan and its downstream metabolites from the endogenous, unlabeled pool within a biological system.
The core principle of stable isotope tracing lies in the administration of the labeled compound to a biological system (e.g., cell culture, animal model, or human subject) and the subsequent detection and quantification of the isotope's incorporation into various metabolites over time. Mass spectrometry (MS) is the primary analytical technique used to measure the mass shift introduced by the ¹⁵N isotopes, enabling the precise tracking of the metabolic fate of the administered this compound.
Key Applications in Research and Drug Development:
-
Metabolic Flux Analysis: Quantifying the rate of flow (flux) of metabolites through specific pathways.
-
Pathway Elucidation: Identifying and confirming the intermediates and end-products of tryptophan metabolism.
-
Disease Biomarker Discovery: Identifying metabolic dysregulations associated with various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
-
Pharmacodynamic Studies: Assessing the effect of drug candidates on specific metabolic enzymes or pathways.
-
Target Engagement and Mechanism of Action Studies: Elucidating how a therapeutic agent interacts with its intended target and the downstream metabolic consequences.
Major Metabolic Pathways of Tryptophan
Tryptophan is a precursor to a diverse array of bioactive molecules with critical physiological functions. The majority of dietary tryptophan is metabolized through the kynurenine pathway, with smaller but highly significant portions directed towards the synthesis of serotonin and melatonin, and incorporation into proteins.[1]
The Kynurenine Pathway
Approximately 95% of tryptophan that is not used for protein synthesis is catabolized via the kynurenine pathway.[1] This pathway is the primary route for tryptophan degradation and leads to the production of several neuroactive and immunomodulatory metabolites, as well as the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The initial and rate-limiting step is the oxidation of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) predominantly in the liver, or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues.[2]
Below is a simplified representation of the kynurenine pathway.
The Serotonin and Melatonin Pathway
A smaller, yet vital, fraction of tryptophan is hydroxylated and decarboxylated to produce the neurotransmitter serotonin (5-hydroxytryptamine). This conversion is initiated by the enzyme tryptophan hydroxylase (TPH). Serotonin plays a crucial role in regulating mood, appetite, and sleep. In the pineal gland, serotonin is further metabolized to melatonin, the hormone that regulates the sleep-wake cycle.[3][4]
The diagram below illustrates the synthesis of serotonin and melatonin from tryptophan.
References
- 1. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecules in the Serotonin-Melatonin Synthesis Pathway Have Distinct Interactions with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tuesdayminutes.com [tuesdayminutes.com]
Methodological & Application
Application Notes and Protocols for ¹⁵N₂-L-Tryptophan Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, enabling the accurate determination of relative protein abundance between different cell populations. While traditionally focused on arginine and lysine for trypsin-based proteomics, selective labeling with other amino acids, such as tryptophan, offers unique advantages. L-Tryptophan is an essential amino acid and its incorporation of stable isotopes, like ¹⁵N, can serve as a valuable tool for tracking protein synthesis, degradation, and post-translational modifications.
These application notes provide a detailed protocol for the metabolic labeling of mammalian cells using ¹⁵N₂-L-Tryptophan. The protocol is primarily based on methodologies developed for HEK293 cells, a commonly used cell line in biomedical research and drug development.[1][2] Studies have shown that labeling with ¹⁵N-Tryptophan in HEK293F cells results in minimal metabolic scrambling, ensuring the isotopic label remains on the tryptophan residue and does not get incorporated into other amino acids.[1] This high fidelity makes ¹⁵N₂-L-Tryptophan an excellent choice for specific and accurate quantitative proteomic studies.
Core Applications
-
Quantitative Proteomics: Accurately quantify changes in protein expression levels in response to drug treatment, disease states, or genetic modifications.
-
Protein Turnover Studies: Determine the synthesis and degradation rates of specific proteins.
-
Biomarker Discovery: Identify proteins that are differentially expressed in various biological samples.
-
Structural Biology: In conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, selectively labeled proteins can provide structural and dynamic information.[1][2]
Experimental Protocols
Preparation of ¹⁵N₂-L-Tryptophan Labeling Medium
The cornerstone of this protocol is the use of a custom cell culture medium that is deficient in standard L-Tryptophan ("light"), to which ¹⁵N₂-L-Tryptophan ("heavy") is added.
Materials:
-
Tryptophan-free basal medium (e.g., RPMI 1640, DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
¹⁵N₂-L-Tryptophan (≥98% isotopic purity)
-
Standard ("light") L-Tryptophan
Procedure:
-
Reconstitute Basal Medium: Prepare the tryptophan-free basal medium according to the manufacturer's instructions.
-
Supplement the Medium:
-
Add dFBS to a final concentration of 10%. The use of dialyzed serum is critical to remove any unlabeled amino acids.
-
Add L-Glutamine and Penicillin-Streptomycin to your standard final concentrations.
-
-
Prepare "Heavy" and "Light" Media:
-
Heavy Medium: To the supplemented, tryptophan-free medium, add ¹⁵N₂-L-Tryptophan to a final concentration of 100 mg/L.[1]
-
Light Medium: To a separate batch of the supplemented, tryptophan-free medium, add standard L-Tryptophan to a final concentration of 100 mg/L. This will serve as the control.
-
-
Sterilization: Sterile-filter the complete "heavy" and "light" media through a 0.22 µm filter. Store at 4°C.
Cell Culture and Metabolic Labeling
This protocol is optimized for suspension cultures of HEK293F cells.[1] However, it can be adapted for other adherent or suspension cell lines.
Procedure:
-
Initial Cell Culture: Culture HEK293F cells in the "light" medium for at least 5-6 cell divisions (approximately 5-7 days) to ensure a homogenous starting population and adaptation to the custom medium.
-
Initiation of Labeling:
-
Pellet the cells from the "light" medium by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in pre-warmed "heavy" medium.
-
-
Expansion in "Heavy" Medium: Culture the cells in the "heavy" medium for at least 5-6 cell divisions. This is crucial to ensure near-complete incorporation of the ¹⁵N₂-L-Tryptophan into the cellular proteome.
-
Monitoring Cell Health: Regularly monitor cell viability and proliferation. The incorporation of ¹⁵N₂-L-Tryptophan is not expected to significantly impact cell health.
-
Harvesting: Once labeling is complete (after 5-6 doublings), harvest the cells by centrifugation. The cell pellets can be washed with PBS and stored at -80°C until further processing.
Sample Preparation for Mass Spectrometry
Procedure:
-
Cell Lysis: Lyse the "heavy" labeled cell pellet and a corresponding "light" labeled control pellet using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of both the "heavy" and "light" lysates.
-
Mixing of Lysates: For relative quantification, mix equal amounts of protein from the "heavy" and "light" lysates.
-
Protein Digestion: Perform in-solution or in-gel digestion of the protein mixture using a protease such as trypsin.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis
The mass shift resulting from the two ¹⁵N atoms in tryptophan will be detected by the mass spectrometer. Specialized proteomics software can then be used to identify peptides and quantify the relative abundance of the "heavy" and "light" forms, which corresponds to the relative abundance of the parent proteins.
Quantitative Data Summary
| Parameter | Recommended Value | Notes | Reference |
| Cell Line | HEK293F | Protocol can be adapted for other mammalian cell lines. | [1] |
| ¹⁵N₂-L-Tryptophan Concentration | 100 mg/L | This concentration has been shown to be effective for labeling in HEK293F cells. | [1] |
| Labeling Duration | At least 5-6 cell divisions | Ensures >95% incorporation of the labeled amino acid. | |
| Metabolic Scrambling | Minimal | ¹⁵N from tryptophan shows minimal incorporation into other amino acids in HEK293F cells. | [1] |
| Expected Mass Shift | +2 Da per Tryptophan | Due to the incorporation of two ¹⁵N atoms in place of ¹⁴N. |
Visualizations
Caption: Workflow for ¹⁵N₂-L-Tryptophan labeling in cell culture.
Caption: Conceptual diagram of ¹⁵N₂-L-Tryptophan incorporation.
References
Application Notes and Protocols for Mass Spectrometry Analysis of L-Tryptophan-¹⁵N₂ Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of peptides labeled with L-Tryptophan-¹⁵N₂ using mass spectrometry. It includes comprehensive experimental protocols, data presentation guidelines, and visualizations to facilitate the application of this powerful technique in proteomics and drug development.
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. By incorporating stable isotope-labeled amino acids into proteins in vivo, SILAC allows for the accurate comparison of protein abundance between different cell populations. L-Tryptophan, an essential amino acid, is a precursor for various bioactive molecules, and its metabolism is implicated in numerous physiological and pathological processes. The use of L-Tryptophan-¹⁵N₂, which contains two ¹⁵N atoms in the indole ring, provides a distinct mass shift for labeled peptides, enabling their precise quantification by mass spectrometry. This application note details a workflow for utilizing L-Tryptophan-¹⁵N₂ in quantitative proteomic experiments.
Data Presentation
Quantitative data from SILAC experiments are typically presented as ratios of "heavy" (¹⁵N-labeled) to "light" (¹⁴N-unlabeled) peptides, which reflect the relative abundance of the corresponding proteins under different experimental conditions. Below are example tables summarizing such quantitative data.
Table 1: Quantified Peptides from a Hypothetical L-Tryptophan-¹⁵N₂ SILAC Experiment
| Peptide Sequence | Protein | Gene | Heavy/Light Ratio | p-value | Regulation |
| VYWACEAEQR | Serum albumin | ALB | 1.05 | 0.85 | Unchanged |
| YLYEIAR | Pyruvate kinase | PKM | 2.58 | 0.01 | Upregulated |
| WLESGDIDLADSR | GAPDH | GAPDH | 0.98 | 0.92 | Unchanged |
| FNWGLDILEK | Lactate dehydrogenase A | LDHA | 0.45 | 0.02 | Downregulated |
| HWESASLLR | 14-3-3 protein sigma | SFN | 1.89 | 0.04 | Upregulated |
Table 2: Protein Quantitation Summary from L-Tryptophan-¹⁵N₂ Labeling
| Protein Accession | Gene Name | Protein Name | Number of Peptides Quantified | Average Heavy/Light Ratio | Regulation |
| P02768 | ALB | Serum albumin | 5 | 1.02 | Unchanged |
| P14618 | PKM | Pyruvate kinase | 3 | 2.65 | Upregulated |
| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 4 | 0.99 | Unchanged |
| P00338 | LDHA | Lactate dehydrogenase A | 2 | 0.48 | Downregulated |
| P31947 | SFN | 14-3-3 protein sigma | 2 | 1.92 | Upregulated |
Experimental Protocols
Detailed methodologies for the key experiments involved in L-Tryptophan-¹⁵N₂ labeling and analysis are provided below.
Protocol 1: SILAC Labeling with L-Tryptophan-¹⁵N₂
This protocol outlines the steps for metabolically labeling cells with "heavy" L-Tryptophan-¹⁵N₂.
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Tryptophan
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Tryptophan (¹⁴N₂)
-
"Heavy" L-Tryptophan-¹⁵N₂ (isotopic purity >98%)
-
Standard cell culture reagents and equipment
Procedure:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the L-Tryptophan-deficient medium with either "light" L-Tryptophan or "heavy" L-Tryptophan-¹⁵N₂ to the desired final concentration (e.g., 20 mg/L). Add dFBS to a final concentration of 10%.
-
Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Passaging: Passage the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.[1]
-
Incorporation Check (Optional): To confirm complete labeling, a small aliquot of cells from the "heavy" culture can be harvested, proteins extracted, digested, and analyzed by mass spectrometry to check for the absence of "light" tryptophan-containing peptides.
-
Experimental Treatment: Once labeling is complete, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and vehicle control to the "light" labeled cells).
Protocol 2: Protein Extraction and Precipitation
This protocol describes the extraction and precipitation of proteins from the labeled cell populations.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Ice-cold acetone or trichloroacetic acid (TCA)/acetone solution[2]
-
Centrifuge
Procedure:
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS and harvest them using a cell scraper.
-
Cell Lysis: Resuspend the cell pellets in lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatants using a suitable protein assay (e.g., BCA assay).
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Precipitation: Add four volumes of ice-cold acetone to the mixed protein sample. Incubate at -20°C for at least 2 hours (or overnight).[2]
-
Pelleting: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Washing: Carefully decant the supernatant and wash the protein pellet with ice-cold 80% acetone. Centrifuge again and remove the supernatant.
-
Drying: Air-dry the protein pellet to remove residual acetone.
Protocol 3: In-Solution Tryptic Digestion
This protocol details the enzymatic digestion of the precipitated proteins into peptides suitable for mass spectrometry analysis.
Materials:
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)
-
Mass spectrometry grade Trypsin
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Formic acid
Procedure:
-
Resuspension and Denaturation: Resuspend the dried protein pellet in denaturation buffer.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[3]
-
Alkylation: Add IAA to a final concentration of 55 mM and incubate for 45 minutes at room temperature in the dark to alkylate cysteine residues.[3]
-
Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio (w/w) and incubate overnight at 37°C.[3]
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
Drying: Dry the desalted peptides in a vacuum centrifuge.
Protocol 4: LC-MS/MS Analysis
This protocol provides general parameters for the analysis of the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system (e.g., nanoLC)
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Reconstitution: Reconstitute the dried peptides in a suitable buffer for LC injection (e.g., 0.1% formic acid in water).
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 2% to 40% Mobile Phase B over 60-120 minutes.
-
-
Mass Spectrometry Acquisition:
-
Mode: Data-Dependent Acquisition (DDA).
-
MS1 Scan:
-
Resolution: 60,000 - 120,000.
-
Scan range: m/z 350-1500.
-
-
MS2 Scan (Fragmentation):
-
TopN: Select the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation method: Higher-energy C-trap dissociation (HCD) or Collision-induced dissociation (CID).
-
Resolution: 15,000 - 30,000.
-
Dynamic exclusion: Enable to prevent repeated fragmentation of the same precursor.
-
-
Protocol 5: Data Analysis
This protocol outlines the general steps for analyzing the acquired LC-MS/MS data to identify and quantify the L-Tryptophan-¹⁵N₂ labeled peptides.
Software:
Procedure:
-
Database Searching:
-
Search the raw MS/MS data against a relevant protein sequence database (e.g., UniProt Human).
-
Enzyme: Trypsin.
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term).
-
Fixed Modifications: Carbamidomethyl (C).
-
-
SILAC Quantitation Settings:
-
Labeling Mode: Doublet.
-
Heavy Label: Specify the isotopic label used: ¹⁵N(2) on Tryptophan (W).
-
-
Data Filtering and Analysis:
-
Filter the results based on a false discovery rate (FDR) of <1% for both peptides and proteins.
-
The software will automatically calculate the heavy/light ratios for identified peptides and proteins.
-
Perform statistical analysis (e.g., t-test) to identify significantly regulated proteins.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of the L-Tryptophan-¹⁵N₂ labeling workflow and its biological context.
References
- 1. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 2. Protein Precipitation Methods for Proteomics [biosyn.com]
- 3. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 4. MaxQuant for in-depth analysis of large SILAC datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for NMR Spectroscopy of L-Tryptophan-¹⁵N₂ Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to study proteins selectively labeled with L-Tryptophan-¹⁵N₂. This powerful technique offers residue-specific insights into protein structure, dynamics, and interactions, which is particularly valuable in drug discovery and development. The indole side chain of tryptophan often plays a critical role in molecular recognition events, making it an excellent probe for studying protein-ligand and protein-protein interactions.[1][2]
Introduction to ¹⁵N-Tryptophan NMR Spectroscopy
Selective labeling of tryptophan residues with ¹⁵N provides a sensitive and specific probe for monitoring local environmental changes within a protein. The ¹⁵N nucleus in the indole ring of tryptophan has a chemical shift that is highly sensitive to its surrounding environment, making it an ideal reporter for conformational changes, ligand binding, and protein-protein interactions.[1][2] The primary experiments used are the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Transverse Relaxation Optimized Spectroscopy (TROSY) experiments, which provide a fingerprint of the tryptophan residues in the protein.[3] Furthermore, ¹⁵N relaxation experiments can provide information on the dynamics of the tryptophan side chains on a picosecond to nanosecond timescale.[4][5][6]
Key Applications
-
Protein Folding and Stability: Monitoring the ¹⁵N chemical shifts of tryptophan residues can provide insights into the folding state of a protein and its stability under different conditions.
-
Protein-Ligand Interactions: Chemical Shift Perturbation (CSP) mapping using ¹H-¹⁵N HSQC is a robust method for identifying the binding site of a ligand and determining its binding affinity.[7][8][9] Tryptophan residues are frequently found in the binding pockets of proteins, making them excellent probes for these studies.[1][2]
-
Protein-Protein Interactions: Similar to protein-ligand interactions, CSP can be used to map the interface of a protein-protein interaction.
-
Allosteric Regulation: Changes in the chemical shift of a tryptophan residue distant from a binding site can indicate allosteric conformational changes within the protein.
-
Drug Discovery and Development: These techniques are instrumental in fragment-based drug discovery (FBDD) for hit identification, validation, and lead optimization by providing structural and affinity information of small molecules binding to a protein target.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from NMR experiments on ¹⁵N-labeled tryptophan residues in proteins. These values can vary depending on the specific protein, its size, the solvent conditions, and the magnetic field strength of the NMR spectrometer.
Table 1: Typical ¹⁵N Chemical Shift Ranges for Tryptophan Sidechain
| Atom | Chemical Shift Range (ppm) | Notes |
| Nε1 | 125 - 135 | The indole nitrogen chemical shift is highly sensitive to the local environment and hydrogen bonding. |
Note: The ¹H chemical shift for the indole proton (Hε1) typically appears between 9.5 and 10.5 ppm but can be shifted upon ligand binding or changes in the local environment.[10]
Table 2: Representative ¹⁵N Relaxation Parameters for Tryptophan Sidechain
| Parameter | Typical Value Range | Information Gained |
| T₁ (Longitudinal Relaxation Time) | 0.5 - 2.0 s | Provides information on fast (ps-ns) timescale motions. Longer T₁ values indicate more flexibility. |
| T₂ (Transverse Relaxation Time) | 10 - 100 ms | Sensitive to both fast (ps-ns) and slower (µs-ms) timescale motions. Shorter T₂ values can indicate conformational exchange or binding to a larger molecule. |
| {¹H}-¹⁵N NOE (Heteronuclear Overhauser Effect) | 0.6 - 0.9 | A value close to 0.8-0.9 indicates a rigid, well-ordered sidechain on the ps-ns timescale, while lower values suggest increased flexibility.[11][12] |
Note: These values are highly dependent on the overall rotational correlation time of the protein. Larger proteins will generally have shorter T₂ values.
Detailed Experimental Protocols
Protein Labeling with L-Tryptophan-¹⁵N₂
Selective labeling of tryptophan residues can be achieved by growing the protein-expressing cells in a minimal medium containing all unlabeled amino acids except for L-Tryptophan, which is added in its ¹⁵N₂-labeled form just before protein induction.
Protocol:
-
Grow E. coli cells expressing the protein of interest in a rich medium (e.g., LB) to an OD₆₀₀ of ~0.6-0.8.
-
Pellet the cells by centrifugation and wash them with M9 minimal medium salts.
-
Resuspend the cells in M9 minimal medium containing all unlabeled amino acids (except tryptophan) and a carbon source (e.g., glucose).
-
Induce protein expression with IPTG and simultaneously add L-Tryptophan-¹⁵N₂ to the culture.
-
Allow the protein to express for the desired amount of time before harvesting the cells.
-
Purify the labeled protein using standard chromatography techniques.
¹H-¹⁵N HSQC Experiment for Chemical Shift Perturbation
This experiment is the cornerstone for studying protein-ligand interactions.
Methodology:
-
Sample Preparation: Prepare a sample of the ¹⁵N-Trp labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 50-200 µM. Add 5-10% D₂O for the lock.
-
Acquire Reference Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the free protein.
-
Titration: Prepare a concentrated stock solution of the ligand in the same NMR buffer. Add small aliquots of the ligand stock to the protein sample.
-
Acquire Spectra at Each Titration Point: After each addition of the ligand, record a ¹H-¹⁵N HSQC spectrum.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Overlay the spectra from the titration and monitor the changes in the chemical shifts of the tryptophan Nε1-Hε1 peaks.
-
Calculate Chemical Shift Perturbations (CSPs): The magnitude of the CSP for each tryptophan residue can be calculated using the following formula: CSP = √[ (Δδ¹H)² + (α * Δδ¹⁵N)² ] where Δδ¹H and Δδ¹⁵N are the changes in the proton and nitrogen chemical shifts, and α is a weighting factor (typically ~0.1-0.2).[13]
¹H-¹⁵N TROSY Experiment for Large Proteins
For proteins larger than ~25 kDa, the TROSY experiment is crucial for obtaining high-resolution spectra by reducing the linewidths of the NMR signals.[14][15]
Methodology:
-
Sample Preparation: For optimal TROSY performance, the protein should be deuterated, with the exception of the exchangeable amide protons. Prepare a sample of the ¹⁵N-Trp labeled, deuterated protein in a suitable NMR buffer with 100% D₂O, then exchange it back into a 90% H₂O/10% D₂O buffer to protonate the amide sites.
-
Spectrometer Setup: This experiment is most effective at high magnetic fields (≥ 700 MHz).[2]
-
Acquisition: Use a TROSY-based pulse sequence (e.g., hsqcetf3gpsi with TROSY modifications).
-
Data Processing: Process the data similarly to a standard HSQC. The resulting spectrum will have significantly sharper lines for the tryptophan Nε1-Hε1 correlations, enabling the study of larger protein systems.
¹⁵N Relaxation Experiments (T₁, T₂, and {¹H}-¹⁵N NOE)
These experiments provide insights into the dynamics of the tryptophan side chains.
Methodology:
-
Sample Preparation: Prepare a concentrated and stable sample of the ¹⁵N-Trp labeled protein as for the HSQC/TROSY experiments.
-
T₁ Measurement: Record a series of ¹H-¹⁵N HSQC-type spectra with a variable relaxation delay to monitor the recovery of the ¹⁵N magnetization along the z-axis. A typical range of delays is 10 ms to 1.5 s.
-
T₂ Measurement: Record a series of ¹H-¹⁵N HSQC-type spectra with a variable spin-echo delay to monitor the decay of the transverse ¹⁵N magnetization. A typical range of delays is 10 ms to 200 ms.
-
{¹H}-¹⁵N NOE Measurement: Record two ¹H-¹⁵N HSQC spectra, one with and one without proton saturation during the relaxation delay. The NOE is the ratio of the peak intensities from the two spectra.
-
Data Analysis: Extract the peak intensities for each tryptophan residue at each delay time. Fit the intensity decay or recovery curves to an exponential function to determine the T₁ and T₂ values. The NOE is calculated directly from the intensity ratio. This data can then be used in model-free analysis to obtain parameters describing the local dynamics.[4][6]
Visualizations
Workflow for Protein-Ligand Interaction Study
Caption: Workflow for characterizing protein-ligand interactions using ¹⁵N-Trp NMR.
Experimental Logic for NMR Relaxation Data Analysis
Caption: Workflow for analyzing ¹⁵N relaxation data to probe protein dynamics.
References
- 1. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. Determining protein dynamics from 15N relaxation data by using DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining protein dynamics from ¹⁵N relaxation data by using DYNAMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lucianosphere.medium.com [lucianosphere.medium.com]
- 7. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 10. Detection of open and closed conformations of tryptophan synthase by 15N-heteronuclear single-quantum coherence nuclear magnetic resonance of bound 1-15N-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR investigation of the dynamics of tryptophan side-chains in hemoglobins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transverse relaxation-optimized spectroscopy - Wikipedia [en.wikipedia.org]
- 15. nmr.sinica.edu.tw [nmr.sinica.edu.tw]
Quantifying Protein Synthesis Rates with L-Tryptophan-¹⁵N₂: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dynamic regulation of protein synthesis is a cornerstone of cellular function, and its dysregulation is implicated in numerous diseases. This application note provides a detailed protocol for quantifying protein synthesis rates using stable isotope labeling with L-Tryptophan-¹⁵N₂. By metabolically incorporating this "heavy" amino acid into newly synthesized proteins, researchers can accurately measure the rate of protein turnover using mass spectrometry. This powerful technique, a variation of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offers a robust method to investigate the effects of drug candidates, disease states, or environmental stimuli on the proteome. We present a comprehensive workflow, from cell culture and labeling to mass spectrometry and data analysis, including a detailed protocol for calculating fractional synthesis rates (FSR). Furthermore, we visualize the key signaling pathway involved in amino acid sensing and the experimental workflow using Graphviz diagrams.
Introduction
Protein synthesis is a fundamental biological process that governs cell growth, differentiation, and function. The ability to accurately quantify the rate of protein synthesis is crucial for understanding cellular physiology and pathology. Stable isotope labeling has emerged as a powerful tool for these measurements, offering a non-radioactive and highly sensitive approach.[1][2] L-Tryptophan, an essential amino acid, plays a critical role not only as a building block for proteins but also as a precursor for various bioactive molecules.[3] Due to its relatively low abundance, tryptophan can be a rate-limiting factor in protein synthesis, making it an interesting target for labeling studies.[3]
This application note details a method for quantifying protein synthesis rates by metabolically labeling cells with L-Tryptophan-¹⁵N₂.[4][5][6] This "heavy" isotope of tryptophan is incorporated into newly synthesized proteins, which can then be distinguished from pre-existing "light" proteins by mass spectrometry.[7][8] By measuring the ratio of heavy to light peptides over time, the fractional synthesis rate (FSR) of individual proteins can be calculated.[7] This methodology allows for a dynamic view of the proteome, providing valuable insights for basic research and drug development.
Signaling Pathway: mTOR and Amino Acid Sensing
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and protein synthesis, responding to various signals including growth factors, energy status, and amino acid availability.[9][10][11] The presence of essential amino acids, such as tryptophan, is a key signal for activating the mTORC1 complex, which in turn promotes protein synthesis by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][11][12][13]
Caption: The mTOR signaling pathway is activated by amino acids like L-Tryptophan, leading to protein synthesis.
Experimental Workflow
The overall experimental workflow for quantifying protein synthesis rates with L-Tryptophan-¹⁵N₂ involves several key stages, from cell culture to data analysis.
Caption: Experimental workflow for quantifying protein synthesis rates using L-Tryptophan-¹⁵N₂.
Detailed Protocols
Protocol 1: Cell Culture and Metabolic Labeling
-
Cell Culture: Culture cells of interest in standard, complete medium to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare a custom "light" medium that is identical to the standard medium but lacks L-Tryptophan. Also, prepare a "heavy" medium by supplementing the tryptophan-free medium with L-Tryptophan-¹⁵N₂ at the same concentration as L-Tryptophan in the standard medium.
-
Adaptation (Optional but Recommended): To ensure normal cell growth, it is advisable to adapt the cells to the "light" medium for one or two passages before the labeling experiment.
-
Labeling:
-
Wash the cells twice with pre-warmed, sterile PBS to remove any residual standard medium.
-
Replace the standard medium with the "heavy" L-Tryptophan-¹⁵N₂ containing medium.
-
Incubate the cells under their normal growth conditions.
-
-
Time-Course Sampling: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the heavy label over time. Store cell pellets at -80°C until further processing.
Protocol 2: Protein Extraction and Digestion
-
Cell Lysis: Resuspend the cell pellets in a lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 100 mM DTT) containing protease and phosphatase inhibitors.[7] Sonicate the samples briefly on ice to ensure complete lysis.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford assay.
-
Reduction and Alkylation:
-
Reduce the proteins by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
-
In-solution Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion. Desalt and concentrate the peptides using a C18 solid-phase extraction column.
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: Analyze the purified peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography (nLC) system.
-
Chromatography: Separate the peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans to detect the precursor ions.
-
Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Acquire MS/MS scans of the fragment ions.
-
Protocol 4: Data Analysis and FSR Calculation
-
Peptide Identification and Quantification:
-
Process the raw MS data using a proteomics software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a protein sequence database to identify the peptides.
-
Quantify the peak areas for both the "light" (unlabeled) and "heavy" (¹⁵N₂-labeled) isotopic envelopes for each identified peptide.
-
-
Calculation of Fractional Synthesis Rate (FSR): The FSR of a protein is calculated based on the rate of incorporation of the labeled amino acid. The following equation can be used:
FSR (%/day) = [ (IH / (IH + IL)) / t ] * 100 * 24
Where:
-
IH is the intensity of the heavy (L-Tryptophan-¹⁵N₂) peptide.
-
IL is the intensity of the light (unlabeled L-Tryptophan) peptide.
-
t is the labeling time in hours.
This calculation should be performed for multiple peptides from the same protein and averaged to obtain a more robust FSR value for that protein.
-
Quantitative Data Presentation
The following table provides a representative example of how to structure the quantitative data obtained from an L-Tryptophan-¹⁵N₂ labeling experiment. The FSR values are hypothetical and serve as an illustration.
| Protein ID | Gene Name | Labeling Time (hours) | Average Heavy/Light Ratio | FSR (%/day) |
| P02768 | ALB | 8 | 0.15 | 45.0 |
| P60709 | ACTB | 8 | 0.08 | 24.0 |
| P62736 | TUBA1B | 8 | 0.12 | 36.0 |
| P08670 | VIM | 8 | 0.05 | 15.0 |
| P63261 | YWHAZ | 8 | 0.20 | 60.0 |
| P02768 | ALB | 24 | 0.40 | 40.0 |
| P60709 | ACTB | 24 | 0.22 | 22.0 |
| P62736 | TUBA1B | 24 | 0.33 | 33.0 |
| P08670 | VIM | 24 | 0.14 | 14.0 |
| P63261 | YWHAZ | 24 | 0.55 | 55.0 |
Conclusion
The use of L-Tryptophan-¹⁵N₂ for metabolic labeling provides a powerful and specific method for quantifying protein synthesis rates. This approach, coupled with high-resolution mass spectrometry, enables researchers to gain a dynamic understanding of the proteome in response to various stimuli. The detailed protocols and data analysis workflow presented in this application note offer a comprehensive guide for scientists in academic and industrial settings to implement this technique in their research, ultimately aiding in the discovery and development of new therapeutic agents.
References
- 1. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. L-Tryptophan (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-800-0.25 [isotope.com]
- 7. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mTOR Signaling Pathway and Protein Synthesis: From Training to Aging and Muscle Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Supplementing with L-Tryptophan Increases Medium Protein and Alters Expression of Genes and Proteins Involved in Milk Protein Synthesis and Energy Metabolism in Bovine Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
L-Tryptophan-15N2 in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
Application Notes: L-Tryptophan-15N2 in Quantitative Proteomics using SILAC
For Researchers, Scientists, and Drug Development Professionals
Introduction to SILAC and the Role of this compound
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3][4][5] The core principle of SILAC involves the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells during translation.[1][2] This is achieved by replacing the natural "light" amino acids in the cell culture medium with their heavy isotopic counterparts. Consequently, proteins from cells grown in the "heavy" medium are isotopically distinct from proteins from cells grown in the "light" medium, allowing for their differentiation and relative quantification by mass spectrometry.[6]
Traditionally, SILAC experiments have predominantly utilized labeled arginine and lysine because the commonly used protease, trypsin, cleaves specifically at these residues, ensuring that most tryptic peptides are labeled.[4][5] However, the use of other labeled essential amino acids, such as this compound, opens up new avenues for proteomic research, particularly in studies focused on tryptophan metabolism, protein dynamics in specific biological contexts, and for proteins with low arginine and lysine content.
This compound is an isotopically labeled form of the essential amino acid tryptophan, where the two nitrogen atoms are replaced with the heavy isotope ¹⁵N.[7] This results in a predictable mass shift in tryptophan-containing peptides, which can be accurately measured by a mass spectrometer.
Key Applications of this compound in SILAC
The use of this compound in SILAC enables a range of specialized applications in proteomics and drug development:
-
Studying Tryptophan Metabolism and Signaling Pathways: Tryptophan is a precursor to several important signaling molecules, including serotonin and kynurenine.[8][9][10][11] By using this compound, researchers can trace the metabolic fate of tryptophan and quantify changes in the abundance of proteins involved in these pathways under different experimental conditions. This is particularly relevant in neuroscience, immunology, and oncology research.
-
Analysis of Protein Turnover: Dynamic SILAC (dSILAC) experiments can be performed to measure the synthesis and degradation rates of proteins.[1] By introducing this compound at a specific time point, the rate of incorporation of the heavy label into newly synthesized proteins can be monitored, providing insights into protein homeostasis.
-
Quantification of Tryptophan-Rich Proteins: For proteins that have a low abundance of arginine and lysine residues, this compound labeling can provide a more robust quantification.
-
Complementary Quantitation: In complex experimental designs, this compound can be used in conjunction with labeled arginine and lysine for multi-plexed SILAC experiments, allowing for the simultaneous comparison of more than two conditions.
-
Drug Target Identification and Validation: Researchers can use this compound SILAC to study the effects of drug candidates on protein expression and turnover, particularly for proteins involved in tryptophan metabolism pathways that are implicated in disease.
Quantitative Data Presentation
The primary output of a SILAC experiment is the ratio of the abundance of "heavy" to "light" peptides, which reflects the relative abundance of the corresponding protein in the different cell populations. This data is typically presented in tables that include the protein identifier, the calculated heavy/light ratio, and statistical information.
Table 1: Example of Quantitative Proteomics Data from a this compound SILAC Experiment
| Protein ID | Gene Name | Peptide Sequence | Heavy/Light Ratio | p-value | Regulation |
| P04637 | TP53 | (R)LWVVS(T)PP(P)GTRVRAMAIYK(Q) | 2.15 | 0.001 | Upregulated |
| P62258 | RPS6 | (K)VHT(F)WG(L)LPR(K) | 0.45 | 0.005 | Downregulated |
| Q06830 | IDO1 | (R)M(N)F(L)SAFR(L) | 3.50 | <0.001 | Upregulated |
| P49757 | TPH1 | (K)Y(V)T(L)NQGYR(E) | 1.98 | 0.01 | Upregulated |
Note: The peptide sequences shown are for illustrative purposes and the specific labeled tryptophan residue would be identified by the mass spectrometer.
Experimental Protocols
Protocol 1: Standard SILAC Labeling with this compound
This protocol describes the basic workflow for labeling two cell populations with either "light" (unlabeled) L-Tryptophan or "heavy" this compound.
Materials:
-
Cell line of interest (auxotrophic for tryptophan is ideal, but not essential)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Tryptophan
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Tryptophan
-
"Heavy" this compound[7]
-
Standard cell culture reagents (PBS, Trypsin-EDTA)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Cell Culture Adaptation:
-
Thaw and culture the cells in standard complete medium.
-
Once the cells are growing healthily, begin adapting them to the SILAC medium. Prepare two types of media:
-
"Light" Medium: SILAC medium supplemented with "light" L-Tryptophan and dFBS.
-
"Heavy" Medium: SILAC medium supplemented with "heavy" this compound and dFBS.
-
-
Split the cell population into two flasks and culture one in the "light" medium and the other in the "heavy" medium.
-
Maintain the cells in their respective SILAC media for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acid.[12]
-
-
Experimental Treatment:
-
Once complete labeling is achieved, the two cell populations can be subjected to different experimental treatments (e.g., drug treatment vs. vehicle control).
-
-
Cell Harvesting and Lysis:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion and Mass Spectrometry Analysis:
Protocol 2: In-solution Digestion for Mass Spectrometry
Materials:
-
Combined protein lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade Trypsin
-
Formic acid
-
C18 desalting columns
Procedure:
-
Reduction and Alkylation:
-
To the protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
-
Trypsin Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to stop the trypsin activity.
-
Desalt the peptide mixture using C18 columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis.
-
Analyze the samples on a high-resolution mass spectrometer.
-
Visualizations
Caption: General workflow for a SILAC experiment using this compound.
Caption: Major metabolic pathways of L-Tryptophan.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 7. L-Tryptophan (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-800-0.25 [isotope.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. TRYPTOPHAN METABOLISM | PPTX [slideshare.net]
- 12. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 13. youtube.com [youtube.com]
Metabolic Flux Analysis of Tryptophan Metabolism Using L-Tryptophan-¹⁵N₂: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan, an essential amino acid, is a critical precursor for the synthesis of proteins and several bioactive metabolites vital for physiological processes. The metabolism of tryptophan primarily follows two major pathways: the kynurenine pathway and the serotonin pathway.[1][2] The kynurenine pathway, which accounts for over 95% of tryptophan catabolism, produces metabolites that are involved in immune regulation and neuroactivity.[2][3] The serotonin pathway, on the other hand, generates the neurotransmitter serotonin, which plays a crucial role in mood, sleep, and appetite regulation.[1][4] Dysregulation in these pathways has been implicated in a variety of pathologies, including neurodegenerative disorders, cancer, and depression.[1][3]
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as L-Tryptophan-¹⁵N₂, researchers can trace the flow of the isotope through metabolic pathways.[5] Subsequent analysis by mass spectrometry allows for the quantification of the incorporation of the heavy isotope into downstream metabolites. This data, in turn, enables the calculation of the flux, or rate, of the metabolic pathways, providing a dynamic view of cellular metabolism that endpoint metabolite concentrations alone cannot offer.[6]
These application notes provide a detailed workflow for conducting metabolic flux analysis of tryptophan metabolism using L-Tryptophan-¹⁵N₂ as a tracer. The protocols outlined below cover cell culture and labeling, sample preparation, LC-MS/MS analysis, and data interpretation, offering a comprehensive guide for researchers in academia and the pharmaceutical industry.
Key Metabolic Pathways of Tryptophan
The metabolism of L-tryptophan is a complex network of enzymatic reactions. The two primary pathways are the Kynurenine Pathway and the Serotonin Pathway.
Experimental Workflow
The overall workflow for metabolic flux analysis using L-Tryptophan-¹⁵N₂ involves several key stages, from cell culture to data analysis. A generalized schematic of this process is presented below.
Detailed Protocols
Protocol 1: Mammalian Cell Culture and L-Tryptophan-¹⁵N₂ Labeling
This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
L-Tryptophan-¹⁵N₂ (purity >98%)
-
Tryptophan-free medium
-
6-well or 10 cm tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in ~80% confluency at the time of labeling. Culture in complete medium containing 10% dFBS.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing tryptophan-free medium with L-Tryptophan-¹⁵N₂ to the desired final concentration (typically the same as physiological tryptophan concentration in standard media, e.g., 20 mg/L). Add 10% dFBS.
-
Initiation of Labeling: Once cells reach ~80% confluency, aspirate the standard culture medium.
-
Wash the cells twice with pre-warmed sterile PBS.
-
Add the pre-warmed L-Tryptophan-¹⁵N₂ labeling medium to the cells.
-
Incubation: Incubate the cells in the labeling medium for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the time to reach isotopic steady state. For a single time-point experiment, incubate for a duration sufficient to achieve isotopic steady state, which should be determined empirically but is often around 24 hours for many mammalian cell lines.[2]
-
Cell Harvesting: At the end of the incubation period, proceed immediately to the quenching and metabolite extraction protocol.
Protocol 2: Quenching and Metabolite Extraction
This protocol is designed to rapidly halt metabolic activity and efficiently extract intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C freezer
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
Quenching: Place the cell culture plate on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl solution.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (or an appropriate volume for other plate sizes).
-
Incubate the plate at -80°C for 15 minutes to precipitate proteins and facilitate cell lysis.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at >13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean microcentrifuge tube.
-
Sample Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of ¹⁵N-labeled tryptophan and its metabolites. Instrument parameters should be optimized for the specific mass spectrometer being used.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Multiple Reaction Monitoring - MRM): The mass spectrometer should be operated in positive ESI mode. The following table provides theoretical m/z values for precursor and product ions for key ¹⁵N-labeled tryptophan metabolites. These should be empirically optimized.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| L-Tryptophan-¹⁵N₂ | 207.1 | 146.1, 118.1 |
| N-Formylkynurenine-¹⁵N₁ | 238.1 | 146.1, 94.1 |
| Kynurenine-¹⁵N₁ | 209.1 | 94.1, 146.1 |
| 5-Hydroxy-L-tryptophan-¹⁵N₂ | 223.1 | 162.1, 134.1 |
| Serotonin-¹⁵N₂ | 179.1 | 162.1, 134.1 |
| Kynurenic Acid-¹⁵N₁ | 190.1 | 144.1, 116.1 |
| Anthranilic Acid-¹⁵N₁ | 138.1 | 92.1, 65.1 |
| 3-Hydroxykynurenine-¹⁵N₁ | 225.1 | 110.1, 166.1 |
| Xanthurenic Acid-¹⁵N₁ | 206.1 | 178.1, 132.1 |
| 3-Hydroxyanthranilic Acid-¹⁵N₁ | 154.1 | 136.1, 108.1 |
| Quinolinic Acid-¹⁵N₁ | 168.1 | 122.1, 78.1 |
Data Acquisition:
-
Acquire data in MRM mode, monitoring the specific transitions for each ¹⁵N-labeled metabolite.
-
Include a non-labeled tryptophan and its metabolites as standards to establish retention times.
Data Analysis and Presentation
Calculation of Metabolic Flux
The calculation of metabolic flux from stable isotope labeling data is a complex process that typically involves specialized software. The general steps are as follows:
-
Mass Isotopomer Distribution (MID) Determination: From the raw LC-MS/MS data, determine the fractional abundance of each mass isotopomer for tryptophan and its measured metabolites. The mass isotopomer distribution represents the proportion of molecules that contain 0, 1, 2, ... n heavy isotopes.
-
Correction for Natural Abundance: Correct the measured MIDs for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O).
-
Metabolic Model Construction: A stoichiometric model of the tryptophan metabolic network is required. This model defines the atom transitions for each reaction.
-
Flux Estimation: The corrected MIDs are then used as input for flux estimation software (e.g., INCA, Metran, WUFlux). These programs use iterative algorithms to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Relative Abundance of ¹⁵N-Labeled Tryptophan Metabolites at Isotopic Steady State
| Metabolite | Relative Abundance (%) (Mean ± SD) |
| L-Tryptophan-¹⁵N₂ | 95.2 ± 2.1 |
| Kynurenine-¹⁵N₁ | 88.5 ± 3.4 |
| Kynurenic Acid-¹⁵N₁ | 85.1 ± 4.0 |
| Serotonin-¹⁵N₂ | 90.3 ± 2.8 |
| Other metabolites | ... |
| Note: Data presented here is hypothetical and should be replaced with experimental results. |
Table 2: Calculated Metabolic Fluxes Through Key Reactions in Tryptophan Metabolism
| Reaction (Enzyme) | Flux (nmol/10⁶ cells/hr) (Mean ± SD) |
| Tryptophan -> N-Formylkynurenine (IDO/TDO) | 15.6 ± 1.8 |
| Kynurenine -> Kynurenic Acid (KAT) | 2.3 ± 0.4 |
| Tryptophan -> 5-Hydroxytryptophan (TPH) | 1.2 ± 0.2 |
| Other reactions | ... |
| Note: Data presented here is hypothetical and should be replaced with experimental results. |
Conclusion
The use of L-Tryptophan-¹⁵N₂ in metabolic flux analysis provides a powerful tool for dissecting the complexities of tryptophan metabolism. The detailed protocols and guidelines presented in these application notes offer a robust framework for researchers to investigate the dynamic regulation of the kynurenine and serotonin pathways. This approach can be applied to understand the metabolic reprogramming in various diseases and to evaluate the mechanism of action of novel therapeutic agents targeting these critical metabolic pathways. The quantitative insights gained from MFA can accelerate drug discovery and development efforts in a wide range of therapeutic areas.
References
- 1. [Metabolic flux analysis of L-Tryptophan biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for L-Tryptophan-15N2 Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tryptophan is an essential amino acid that serves as a critical precursor for the biosynthesis of proteins and several bioactive metabolites, including serotonin, melatonin, and kynurenine. The metabolic pathways involving tryptophan are implicated in a wide range of physiological and pathological processes, from neurotransmission to immune response. Stable isotope-labeled L-Tryptophan, such as L-Tryptophan-15N2, is an invaluable tool in metabolomics for tracing the flux through these pathways.[1][2][3] By introducing a labeled precursor into a biological system, researchers can accurately track its conversion into downstream metabolites, providing a dynamic view of pathway activity that cannot be achieved with steady-state metabolite profiling alone.[4]
The accuracy and reliability of such stable isotope tracing studies are fundamentally dependent on robust and reproducible sample preparation.[5] An effective protocol must efficiently quench metabolic activity, extract a comprehensive profile of relevant metabolites, and remove interfering substances like proteins and phospholipids, ensuring high-quality data from subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] This document provides detailed protocols for the preparation of biological samples for the analysis of this compound and its labeled metabolites.
Principle of Isotope Tracing
Metabolic flux analysis using stable isotopes like this compound involves introducing the labeled compound into a cell culture or in vivo system.[1][2] The 15N isotopes act as a tracer, increasing the mass of tryptophan and any metabolite that incorporates its nitrogen atoms. Mass spectrometry can distinguish between the unlabeled (native) and the 15N-labeled metabolites based on their mass-to-charge (m/z) ratio.[8] By measuring the rate of appearance of labeled downstream products and the corresponding decay of the labeled precursor, one can quantify the activity of specific metabolic pathways.[4]
Key Metabolic Pathways
L-Tryptophan is primarily metabolized through two major pathways: the Kynurenine pathway and the Serotonin pathway. Understanding these pathways is crucial for interpreting data from this compound tracing studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]
- 3. Assessment of Peripheral Serotonin Synthesis Using Stable Isotope-Labeled Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. youtube.com [youtube.com]
- 6. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics | CK Isotopes [ckisotopes.com]
Application Note: Quantitative Analysis of L-Tryptophan in Biological Matrices using L-Tryptophan-15N2 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction L-Tryptophan (Trp) is an essential amino acid critical for protein synthesis and serves as a precursor for numerous bioactive compounds, including serotonin, melatonin, and niacin.[1][2][3] The accurate quantification of tryptophan and its metabolites is of significant clinical and research importance, particularly in studies related to immunology, neuroscience, and cancer immunotherapy, where metabolic pathways like the kynurenine pathway are of interest.[2][4][5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of small molecules in complex biological matrices.[4][7] However, sample preparation and matrix effects can introduce variability. The use of a stable isotope-labeled internal standard (IS), such as L-Tryptophan-15N2, is the gold standard for correcting these variations.[1][5] This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By spiking the IS into samples at the beginning of the workflow, it experiences the same processing and ionization effects as the endogenous analyte, ensuring high accuracy and precision.[8]
This application note provides a detailed protocol for the quantification of L-Tryptophan in serum using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Required Materials and Reagents
-
L-Tryptophan (≥98% purity)
-
This compound (≥98% purity, 98% isotopic enrichment)[9]
-
LC-MS Grade Water[10]
-
LC-MS Grade Methanol[10]
-
LC-MS Grade Acetonitrile
-
Formic Acid (≥99%)[11]
-
Trifluoroacetic Acid (TFA)
-
Microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge capable of >13,000 x g
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Preparation of Standard and Internal Standard Solutions
2.1. Primary Stock Solutions (1 mg/mL)
-
L-Tryptophan Stock: Accurately weigh 10 mg of L-Tryptophan and dissolve it in 10 mL of LC-MS grade water to achieve a final concentration of 1 mg/mL.
-
This compound (IS) Stock: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade water to achieve a final concentration of 1 mg/mL.
-
Vortex each solution thoroughly until fully dissolved. Store stock solutions in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[8][11][12]
2.2. Working Solutions
-
Calibration Standards: Prepare a series of working calibration standards by serially diluting the L-Tryptophan primary stock solution with water or a surrogate matrix (e.g., charcoal-stripped serum) to cover the expected physiological concentration range.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with water to a final concentration of 1 µg/mL. This solution will be added to all samples, blanks, and calibration standards.
Sample Preparation Protocol (from Human Serum)
The following protocol describes a protein precipitation method, which is a common and effective technique for cleaning up serum and plasma samples.[4][7]
-
Thaw frozen serum samples and calibration standards on ice.
-
Aliquot 100 µL of each sample, standard, or blank into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound IS Spiking Solution to every tube.
-
Vortex briefly to mix.
-
To precipitate proteins, add 300 µL of cold acetonitrile containing 0.1% formic acid.[3]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant (~380 µL) to a clean autosampler vial for LC-MS/MS analysis.[13]
LC-MS/MS Instrumental Analysis
The analysis is performed using a Multiple Reaction Monitoring (MRM) method in positive electrospray ionization (ESI) mode.[7]
| LC Parameters | Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[2] |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS/MS Parameters | L-Tryptophan | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1 m/z) | 205.1 | 207.1 |
| Product Ion (Q3 m/z) | 188.1 | 190.1 |
| Dwell Time | 100 ms | 100 ms |
| Cone Voltage | 20 V | 20 V |
| Collision Energy | 15 eV | 15 eV |
Data Presentation and Analysis
Quantification
Quantification is achieved by calculating the ratio of the chromatographic peak area of L-Tryptophan to the peak area of the this compound internal standard. A calibration curve is generated by plotting these peak area ratios against the known concentrations of the prepared calibration standards. The concentration of L-Tryptophan in unknown samples is then interpolated from this curve. A linear regression with a weighting factor of 1/x is typically used, with an acceptance criterion of r² > 0.99.[11]
Typical Method Performance
The following table summarizes typical performance characteristics for a validated assay of this type.
| Parameter | Value |
| Linear Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99[11] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Intra-day Precision (%CV) | ≤ 10%[7] |
| Inter-day Precision (%CV) | ≤ 13%[7] |
| Accuracy (% Recovery) | 90 - 110%[5] |
Application: Tryptophan Metabolism Pathways
This method is crucial for studying metabolic pathways involving tryptophan. The degradation of tryptophan is primarily controlled by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which catalyze the rate-limiting step of the kynurenine pathway.[4] Accurate measurement of tryptophan and its metabolites, such as kynurenine, is vital for understanding disease states and the effects of therapeutic interventions.[4][7]
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of L-Tryptophan in complex biological matrices by LC-MS/MS. This stable isotope dilution technique effectively corrects for sample loss during preparation and variations in instrument response, making it an indispensable tool for researchers in drug development, clinical diagnostics, and metabolic studies. The protocol outlined here can be adapted for various biological fluids and tissues, enabling reliable biomarker analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated surrogate analyte LC-MS/MS assay for quantitation of endogenous kynurenine and tryptophan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated UHPLC-MS method for tryptophan metabolites: Application in the diagnosis of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L-Tryptophan (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-800-0.25 [isotope.com]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Illuminating Proteome Dynamics: An In Vivo L-Tryptophan-15N2 Labeling Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for designing and executing in vivo stable isotope labeling experiments using L-Tryptophan-15N2. This powerful technique enables the quantification of protein and metabolite turnover, offering critical insights into dynamic biological processes in living organisms. By tracing the incorporation of the stable isotope 15N from this compound into newly synthesized proteins and downstream metabolites, researchers can elucidate the effects of therapeutic interventions, disease states, and genetic modifications on proteome and metabolome dynamics.
Introduction
Stable isotope labeling in vivo is a cornerstone technique for studying the kinetics of biological molecules. This compound, a non-radioactive, isotopically labeled form of the essential amino acid tryptophan, serves as an excellent tracer for these studies.[1][2] Tryptophan is a precursor for the synthesis of proteins and a variety of bioactive molecules, including serotonin and melatonin.[1][2] Its metabolic fate is intricately linked to several key physiological and pathological processes. By supplying this compound to a model organism, the "heavy" nitrogen isotopes are incorporated into the tryptophan pool and subsequently into newly synthesized proteins and metabolites. The extent and rate of this incorporation can be precisely measured using mass spectrometry, providing a direct readout of synthesis and turnover rates.
Core Concepts and Experimental Design
The fundamental principle of this technique is the introduction of a labeled precursor into a biological system and the subsequent measurement of its incorporation into product molecules over time. Key experimental design considerations include the choice of model organism, the route and duration of tracer administration, and the methods for sample collection and analysis.
Experimental Approaches:
-
Pulse-Labeling: A single dose of this compound is administered, and samples are collected at various time points to track the incorporation and decay of the label. This method is useful for measuring synthesis and degradation rates.
-
Continuous Infusion/Labeling: A constant supply of this compound is provided, typically through the diet or osmotic pumps, to achieve a steady-state enrichment of the precursor pool. This approach is ideal for measuring fractional synthesis rates over longer periods.
A critical aspect of in vivo labeling is understanding the metabolic fate of the tracer. The administered this compound will enter the free amino acid pool and be utilized in various metabolic pathways.
Below is a diagram illustrating the major metabolic pathways of tryptophan.
Experimental Protocols
This section provides a detailed, step-by-step protocol for in vivo this compound labeling in a mouse model.
Materials
-
This compound (purity >98%)
-
Sterile Phosphate-Buffered Saline (PBS) or other suitable vehicle
-
Animal model (e.g., C57BL/6 mice)
-
Administration equipment (e.g., oral gavage needles, syringes for injection)
-
Sample collection tools (e.g., scalpels, forceps, cryovials)
-
Liquid nitrogen or dry ice for snap-freezing
-
Homogenizer
-
Reagents for protein extraction and digestion (e.g., lysis buffer, DTT, iodoacetamide, trypsin)
-
Reagents for metabolite extraction (e.g., methanol, chloroform, water)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Animal Handling and Tracer Administration
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to minimize stress.
-
Tracer Preparation: Dissolve this compound in a sterile vehicle suitable for the chosen administration route.
-
Administration Route:
-
Oral Gavage: A common and direct method for delivering a precise dose.
-
Intraperitoneal (IP) Injection: Allows for rapid absorption of the tracer. Studies have shown that IP administration of tryptophan can lead to higher plasma and brain concentrations compared to intragastric administration at the same dose.[3]
-
Dietary Administration: Incorporate this compound into a custom diet for continuous labeling studies.
-
-
Dosage: The optimal dose will depend on the experimental goals and the specific model. A starting point for mice can be in the range of 100-400 mg/kg body weight for bolus administration, with adjustments based on pilot studies to achieve desired enrichment levels.[3]
Sample Collection and Processing
Proper sample collection and immediate processing are crucial to preserve the integrity of proteins and metabolites.[4][5][6]
-
Tissue Collection: At the designated time points, euthanize the animals according to approved protocols. Rapidly dissect the tissues of interest (e.g., liver, brain, muscle) and rinse with ice-cold PBS to remove blood.[7]
-
Snap-Freezing: Immediately snap-freeze the tissues in liquid nitrogen or on dry ice to quench metabolic activity.[4][8] Store samples at -80°C until further processing.
The following diagram outlines the general experimental workflow.
Proteomics Sample Preparation
-
Tissue Homogenization: Homogenize the frozen tissue in a suitable lysis buffer on ice.
-
Protein Extraction and Quantification: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate. Determine the protein concentration using a standard assay (e.g., BCA).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA).
-
Protein Digestion: Digest the proteins into peptides using a protease such as trypsin.[9]
-
Peptide Desalting: Clean up the peptide mixture using a C18 desalting column to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass shift in peptides containing 15N, allowing for the quantification of newly synthesized proteins.[9][10]
Metabolomics Sample Preparation
-
Tissue Homogenization: Homogenize the frozen tissue in a cold extraction solvent, typically a mixture of methanol, chloroform, and water, to precipitate proteins and extract metabolites.
-
Phase Separation: Centrifuge the homogenate to separate the polar (aqueous) and non-polar (organic) phases.
-
Metabolite Extraction: Collect the polar phase, which contains tryptophan and its downstream metabolites.
-
Sample Derivatization (Optional): Depending on the analytical method, derivatization may be necessary to improve the chromatographic separation and detection of certain metabolites.
-
LC-MS Analysis: Analyze the metabolite extract by LC-MS to identify and quantify the 15N-labeled tryptophan metabolites.
Data Analysis and Interpretation
The analysis of mass spectrometry data from stable isotope labeling experiments requires specialized software and a clear understanding of the underlying principles.
Quantification of 15N Enrichment
The primary data output from the mass spectrometer will be the isotopic distribution of peptides and metabolites. The enrichment of 15N is determined by comparing the intensity of the monoisotopic peak (M0) with the intensities of the isotopologue peaks containing one or more 15N atoms.
Calculation of Protein Synthesis Rates
The fractional synthesis rate (FSR) of a protein can be calculated using the following general formula:
FSR (%/hour) = (IEp / IEprecursor) * (1 / t) * 100
Where:
-
IEp is the isotopic enrichment of the protein-bound tryptophan.
-
IEprecursor is the isotopic enrichment of the precursor pool (e.g., plasma-free tryptophan).
-
t is the labeling time in hours.
The following table summarizes hypothetical quantitative data that could be obtained from an in vivo this compound labeling experiment in mice.
| Tissue | Protein | Fractional Synthesis Rate (%/day) |
| Liver | Albumin | 15.2 ± 1.8 |
| Liver | Cytochrome P450 | 10.5 ± 1.2 |
| Brain | Glial fibrillary acidic protein (GFAP) | 2.1 ± 0.4 |
| Muscle | Myosin | 1.5 ± 0.3 |
Challenges and Optimization
-
Incomplete Labeling: Achieving 100% enrichment of the precursor pool in vivo is challenging. It is crucial to measure the actual precursor enrichment to accurately calculate synthesis rates.
-
Amino Acid Recycling: The reuse of amino acids from protein degradation can dilute the labeled precursor pool. Experimental designs that account for this, such as pulse-chase studies, are recommended.
-
Data Analysis Complexity: The analysis of mass spectrometry data from 15N labeling experiments can be complex due to overlapping isotopic clusters. Specialized software and algorithms are necessary for accurate quantification.[11]
Conclusion
In vivo labeling with this compound is a robust and versatile technique for investigating proteome and metabolome dynamics in a physiological context. The detailed protocols and experimental design considerations presented in this application note provide a solid foundation for researchers to successfully implement this powerful method in their studies. Careful planning, execution, and data analysis will yield valuable insights into the complex interplay of protein synthesis, degradation, and metabolic flux in health and disease.
References
- 1. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Route of administration of tryptophan and tyrosine affects short-term food intake and plasma and brain amino acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guide to Effective Sample Collection in Proteomics: Key Principles and Best Practices - MetwareBio [metwarebio.com]
- 5. Tissue sample collection for proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using tissue samples for proteomic studies-critical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomics Sample Preprocessing: Extraction Method Selection - Creative Proteomics [creative-proteomics.com]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
Meticulous Analysis of L-Tryptophan-15N2 Experiments: A Guide to Software, Protocols, and Data Interpretation
For Immediate Release
[City, State] – [Date] – A comprehensive suite of application notes and protocols has been developed to guide researchers, scientists, and drug development professionals in the robust analysis of L-Tryptophan-15N2 stable isotope tracing experiments. This resource provides detailed methodologies, data analysis workflows using specialized software, and clear visualization of complex metabolic pathways, empowering researchers to unlock deeper insights from their experimental data.
L-Tryptophan plays a critical role in numerous physiological processes, and its metabolic pathways are implicated in a wide range of diseases, from cancer to neurodegenerative disorders. Stable isotope tracing using this compound allows for the precise tracking of tryptophan metabolism, offering a dynamic view of pathway flux and enzyme activity. However, the analysis of the complex datasets generated from these experiments presents a significant challenge. These new application notes provide a much-needed resource for navigating this complexity.
Key Applications and Software Overview
The analysis of this compound experiments typically involves the use of sophisticated software capable of handling high-resolution mass spectrometry data and performing isotopic enrichment analysis. Two prominent software packages in this domain are Agilent MassHunter VistaFlux and the web-based platform MetaboAnalyst .
| Software | Key Features for this compound Analysis | Target Audience |
| Agilent MassHunter VistaFlux | - Qualitative flux analysis workflow.[1][2] - Supports 15N stable isotope tracing.[3][4] - Batch isotopologue extraction and correction for natural isotope abundance.[2] - Integrated pathway visualization tools.[1][4] | Researchers using Agilent TOF and Q-TOF mass spectrometry systems. |
| MetaboAnalyst | - Comprehensive statistical analysis (t-tests, ANOVA, PCA, PLS-DA).[5] - Pathway analysis and enrichment analysis.[5] - User-friendly web-based interface. - Can process various data formats from different MS platforms. | Researchers seeking a versatile and accessible platform for statistical analysis and functional interpretation of metabolomics data. |
Experimental Protocols
A successful this compound tracing experiment hinges on meticulous experimental design and execution. The following protocols provide a generalized framework for cell culture-based experiments.
Protocol 1: this compound Labeling in Cell Culture
Objective: To label cellular metabolites by introducing this compound into the cell culture medium.
Materials:
-
Cells of interest
-
Standard cell culture medium
-
L-Tryptophan-free medium
-
This compound (purity >98%)
-
Phosphate-buffered saline (PBS)
-
6-well plates or other suitable culture vessels
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency (typically 70-80%).
-
Aspirate the standard culture medium and wash the cells twice with pre-warmed PBS.
-
Add pre-warmed L-Tryptophan-free medium supplemented with a known concentration of this compound.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the label.
-
At each time point, proceed immediately to the metabolite extraction protocol.
Protocol 2: Metabolite Extraction from Cultured Cells
Objective: To quench metabolism and extract intracellular metabolites for LC-MS analysis.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and store at -80°C until LC-MS analysis.
Protocol 3: LC-MS Analysis of Tryptophan and its Metabolites
Objective: To separate and detect tryptophan and its 15N-labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
High-resolution mass spectrometer (e.g., Agilent Q-TOF)
-
Liquid chromatography system
Procedure:
-
Prepare samples by drying the metabolite extract and reconstituting in a suitable solvent.
-
Perform chromatographic separation using a C18 reversed-phase column with a gradient elution.
-
Acquire data in positive ion mode, collecting full scan MS data to detect all isotopologues.
-
Ensure the mass resolution is sufficient to distinguish between 14N and 15N-containing metabolites.
Data Analysis Workflow
The following workflow outlines the key steps for processing and analyzing data from an this compound experiment.
Step-by-Step Data Processing with Agilent VistaFlux:
-
Project Setup: Create a new project in VistaFlux and import the raw LC-MS data files.
-
Compound Database: Create a target list of tryptophan and its expected metabolites.
-
Isotopologue Extraction: Use the batch isotopologue extraction wizard to find and quantify the different 15N-labeled forms of your target metabolites.
-
Natural Abundance Correction: The software automatically corrects for the natural abundance of isotopes.
-
Data Visualization: Visualize the fractional enrichment of 15N in each metabolite over time and map the data onto metabolic pathways.[4]
Step-by-Step Data Analysis with MetaboAnalyst:
-
Data Upload: Prepare a data table with metabolite names, sample groups, and their corresponding peak areas or concentrations. Upload this to the MetaboAnalyst web server.
-
Data Normalization: Normalize the data to account for variations in sample loading.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify significant changes in metabolite levels or isotopic enrichment between experimental groups.
-
Pathway Analysis: Use the Pathway Analysis module to identify metabolic pathways that are significantly impacted by the experimental conditions.
Quantitative Data Presentation
The following tables present hypothetical quantitative data from a time-course this compound labeling experiment in a cancer cell line. This data illustrates the incorporation of 15N into key metabolites of the kynurenine and serotonin pathways.
Table 1: 15N Isotopic Enrichment in Tryptophan Metabolic Pathways
| Metabolite | Time (hours) | % 15N Enrichment (M+1) | % 15N Enrichment (M+2) |
| L-Tryptophan | 0 | 0.5 | 0.0 |
| 6 | 95.2 | 4.3 | |
| 24 | 98.5 | 1.0 | |
| Kynurenine | 0 | 0.4 | 0.0 |
| 6 | 45.8 | 2.1 | |
| 24 | 75.3 | 4.8 | |
| Serotonin | 0 | 0.6 | 0.0 |
| 6 | 15.2 | 0.5 | |
| 24 | 35.7 | 1.2 |
Table 2: Relative Abundance of Tryptophan and its Metabolites
| Metabolite | Time (hours) | Relative Abundance (Peak Area) |
| L-Tryptophan | 0 | 1.00E+07 |
| 6 | 8.50E+06 | |
| 24 | 7.20E+06 | |
| Kynurenine | 0 | 2.10E+05 |
| 6 | 5.80E+05 | |
| 24 | 9.50E+05 | |
| Serotonin | 0 | 1.50E+04 |
| 6 | 2.50E+04 | |
| 24 | 4.80E+04 |
Visualization of Tryptophan Metabolic Pathways
Understanding the flow of L-Tryptophan through its major metabolic pathways is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the kynurenine and serotonin pathways.
This comprehensive guide provides researchers with the necessary tools and knowledge to effectively design, execute, and analyze this compound stable isotope tracing experiments, ultimately leading to a deeper understanding of tryptophan metabolism in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: L-Tryptophan-15N2 Incorporation in E. coli
Welcome to the technical support center for L-Tryptophan-15N2 incorporation in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during isotopic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum incorporation efficiency for this compound in E. coli?
The theoretical maximum incorporation efficiency is close to 100%, assuming the provided this compound is the sole source of tryptophan for protein synthesis and there is no metabolic scrambling or degradation. However, in practice, achieving such high efficiency is challenging due to various biological factors.
Q2: What are the main reasons for low incorporation efficiency of this compound?
Low incorporation efficiency can stem from several factors:
-
Presence of unlabeled tryptophan: Contamination of the culture medium with unlabeled tryptophan from sources like yeast extract or peptone in the pre-culture medium.
-
De novo biosynthesis of tryptophan: E. coli can synthesize its own tryptophan, diluting the pool of labeled tryptophan.
-
Degradation of this compound: The enzyme tryptophanase (encoded by tnaA) can degrade tryptophan, reducing its availability for protein synthesis.
-
Inefficient uptake of this compound: The expression levels of tryptophan-specific permeases (Mtr, TnaB) and the general aromatic amino acid transporter (AroP) can influence uptake.[1]
Q3: What is metabolic scrambling and how does it affect my experiment?
Metabolic scrambling refers to the transfer of the 15N label from this compound to other amino acids. This occurs through various metabolic pathways where tryptophan or its degradation products are used as precursors for the synthesis of other molecules. Scrambling can lead to the incorrect interpretation of mass spectrometry or NMR data, as the 15N label may appear in non-tryptophan residues. Isotope scrambling has been observed in glutamine, asparagine, and arginine side chains.[2]
Q4: Can high concentrations of this compound be toxic to E. coli?
While tryptophan is an essential amino acid, very high concentrations can be detrimental to E. coli growth. This is often due to feedback inhibition of key enzymes in the aromatic amino acid biosynthesis pathway, which can lead to a deficiency of other essential aromatic amino acids like tyrosine and phenylalanine.[1] Additionally, high intracellular levels of tryptophan can sometimes lead to the formation of toxic byproducts.
Q5: Which E. coli strains are best suited for this compound incorporation?
The choice of E. coli strain can significantly impact labeling efficiency. Ideal strains often possess the following characteristics:
-
Tryptophan auxotrophs (trp-): These strains are unable to synthesize their own tryptophan and are therefore entirely dependent on the this compound provided in the medium.
-
Tryptophanase deficient (tnaA-): Knocking out the tnaA gene prevents the degradation of this compound.[3]
-
Strains with regulated protein expression systems: Strains like BL21(DE3) are commonly used as they allow for controlled expression of the target protein, which can be timed with the addition of the labeled amino acid.
Troubleshooting Guides
Issue 1: Low Incorporation Efficiency of this compound
Symptoms:
-
Mass spectrometry analysis shows a low percentage of 15N incorporation in your target protein.
-
NMR signal intensities for tryptophan residues are weak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Contamination with unlabeled tryptophan | Thoroughly wash the cell pellet from the rich pre-culture medium with minimal medium before inoculating the main culture. | To remove any residual unlabeled tryptophan from the pre-culture medium (e.g., LB, 2xYT). |
| De novo synthesis of tryptophan | Use a tryptophan auxotrophic (trp-) E. coli strain. | These strains cannot synthesize their own tryptophan, forcing them to use the supplied this compound. |
| Degradation of this compound | Use a tnaA knockout strain. | This prevents the enzymatic degradation of tryptophan by tryptophanase.[3] |
| Inefficient uptake of this compound | Overexpress tryptophan permeases like Mtr or the general aromatic amino acid transporter YddG.[4] | Enhancing the transport of tryptophan into the cell can increase its intracellular concentration and availability for protein synthesis. |
| Suboptimal growth conditions | Optimize fermentation parameters such as pH (6.5-7.2), temperature (30-37°C), and dissolved oxygen levels.[5][6] | Optimal growth conditions ensure efficient protein synthesis and incorporation of the labeled amino acid. |
Issue 2: Metabolic Scrambling of the 15N Label
Symptoms:
-
Mass spectrometry or NMR data indicates the presence of 15N in amino acids other than tryptophan.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Tryptophan degradation products entering other pathways | Use a tnaA knockout strain. | Preventing the initial degradation of tryptophan is the most effective way to minimize the entry of labeled intermediates into other biosynthetic pathways. |
| High metabolic activity leading to amino acid interconversion | Consider using a cell-free protein synthesis system. | Cell-free systems have reduced metabolic activity, which can significantly decrease isotope scrambling. |
| Cross-feeding in dense cultures | Optimize cell density at the time of induction and labeling. | Lowering the cell density can reduce the accumulation of metabolic byproducts that might be taken up and utilized by other cells. |
Quantitative Data Summary
The following table summarizes typical incorporation efficiencies and factors influencing them. Please note that these values are illustrative and can vary depending on the specific experimental setup.
| Parameter | Condition | Typical 15N Incorporation Efficiency (%) | Key Considerations |
| E. coli Strain | Wild-type | 60-80% | De novo synthesis of unlabeled tryptophan reduces efficiency. |
| trp- auxotroph | >90% | Dependent on the purity of the this compound. | |
| tnaA- knockout | >85% | Prevents degradation of the labeled amino acid. | |
| trp-, tnaA- double mutant | >95% | Combines the benefits of both mutations for optimal incorporation. | |
| Culture Medium | Minimal medium with this compound | 80-98% | The purity of the labeled amino acid is critical. |
| Rich medium (e.g., LB) with this compound | <50% | Contains unlabeled amino acids that compete with the labeled one. | |
| Induction Time | Induction at early to mid-log phase | Higher | Cells are metabolically active and efficiently synthesizing proteins. |
| Induction at late stationary phase | Lower | Reduced protein synthesis and potential for cell lysis. |
Experimental Protocols
Protocol 1: High-Efficiency 15N-Tryptophan Labeling in a trp-, tnaA-E. coli Strain
Objective: To achieve >95% incorporation of this compound into a recombinant protein.
Materials:
-
E. coli BL21(DE3) trp-, tnaA- strain harboring the expression plasmid for the protein of interest.
-
LB medium (for pre-culture).
-
M9 minimal medium supplemented with 0.4% glucose, 1 mM MgSO4, 0.1 mM CaCl2, and required antibiotics.
-
This compound (100 mg/L).
-
IPTG (1 M stock solution).
Procedure:
-
Inoculate a single colony of the E. coli expression strain into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (220 rpm).
-
The next day, inoculate 1 L of M9 minimal medium with the overnight culture (1:100 dilution).
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 100 mg/L.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20-25°C and continue to incubate for 12-16 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 2: Quantification of 15N Incorporation by Mass Spectrometry
Objective: To determine the percentage of this compound incorporation in the purified protein.
Materials:
-
Purified 15N-labeled protein.
-
Trypsin (mass spectrometry grade).
-
Ammonium bicarbonate buffer (50 mM, pH 8.0).
-
Acetonitrile and formic acid (for LC-MS).
-
MALDI matrix (e.g., sinapinic acid) or access to an LC-MS/MS system.
Procedure:
-
Digest the purified protein with trypsin overnight at 37°C.
-
Analyze the resulting peptide mixture by MALDI-TOF MS or LC-MS/MS.
-
Identify peptides containing tryptophan residues.
-
Compare the isotopic distribution of the tryptophan-containing peptides with the theoretical distribution for 0% and 100% 15N incorporation. The mass shift for each 15N atom is approximately 0.997 Da.
-
Calculate the incorporation efficiency based on the relative intensities of the labeled and unlabeled peptide peaks.[7][8]
Visualizations
Tryptophan Biosynthesis and Degradation Pathway in E. coli
Caption: Tryptophan metabolism in E. coli.
Experimental Workflow for 15N-Tryptophan Labeling
Caption: Workflow for 15N-Tryptophan labeling.
Troubleshooting Logic for Low Incorporation
Caption: Troubleshooting low 15N incorporation.
References
- 1. mdpi.com [mdpi.com]
- 2. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 3. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative analysis of tryptophan analogue incorporation in recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for the determination of 15N incorporation percentage in labeled peptides and proteins | NIST [nist.gov]
Technical Support Center: Optimizing L-Tryptophan-15N2 Labeling Efficiency in Mammalian Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize L-Tryptophan-15N2 labeling efficiency in mammalian cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound labeling experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is my 15N2-L-Tryptophan incorporation efficiency low?
A1: Low incorporation efficiency of 15N2-L-Tryptophan can stem from several factors:
-
Incomplete Depletion of Unlabeled Tryptophan: The presence of residual unlabeled L-Tryptophan in the cell culture medium is a primary cause of low labeling efficiency. Standard fetal bovine serum (FBS) is a significant source of unlabeled amino acids.
-
Insufficient Incubation Time: Achieving high levels of isotopic enrichment is dependent on protein turnover and cell division. For complete labeling, cells typically require at least five to six doublings in the labeled medium.[1][2]
-
Amino Acid Metabolism and Conversion: Mammalian cells can interconvert certain amino acids. While Tryptophan is an essential amino acid and cannot be synthesized de novo, metabolic scrambling of the 15N label to other amino acids can occur, although it is generally minimal for tryptophan.[3]
-
Cell Line Specific Differences: Different mammalian cell lines exhibit varying growth rates, metabolic activities, and amino acid uptake efficiencies, all of which can influence labeling efficiency.
-
Degradation of this compound: L-Tryptophan is susceptible to degradation in cell culture media, particularly when exposed to light and elevated temperatures.[4] This can reduce the availability of the labeled amino acid for protein synthesis.
Q2: How can I improve the incorporation efficiency of 15N2-L-Tryptophan?
A2: To enhance labeling efficiency, consider the following strategies:
-
Use Dialyzed Serum: To minimize the concentration of unlabeled amino acids, it is crucial to use dialyzed fetal bovine serum (dFBS) or other low-molecular-weight-depleted serum alternatives in your culture medium.[1]
-
Optimize Incubation Time: Ensure that cells are cultured in the labeling medium for a sufficient duration to allow for complete protein turnover and incorporation of the labeled tryptophan. This typically corresponds to at least five cell doublings.[2]
-
Media Formulation: Prepare fresh labeling medium and avoid prolonged storage, especially at room temperature or exposed to light, to prevent degradation of the 15N2-L-Tryptophan.[4]
-
Cell Line Selection and Adaptation: If possible, choose a cell line known for high protein expression and efficient amino acid uptake. It may also be beneficial to gradually adapt cells to the labeling medium.
-
Verification of Incorporation: Before proceeding with large-scale experiments, it is advisable to perform a small-scale pilot study to verify the incorporation efficiency of 15N2-L-Tryptophan in your specific cell line and experimental conditions.
Q3: I am observing unexpected peaks in my mass spectrometry data. What could be the cause?
A3: Unexpected peaks in mass spectrometry data can arise from several sources:
-
Metabolic Scrambling: Although less common with essential amino acids like tryptophan, the 15N label could potentially be transferred to other amino acids through metabolic pathways.
-
Tryptophan Degradation Products: L-Tryptophan can degrade into various products, such as kynurenine and N-formylkynurenine, which can be incorporated into proteins or interfere with mass spectrometry analysis.[3][5][6]
-
Contamination: Contamination from external sources, such as keratins from skin and hair, or from reagents and plasticware, is a common issue in mass spectrometry.
-
Incomplete Labeling: The presence of both labeled and unlabeled peptides will result in doublet peaks in the mass spectrum.
Q4: Can the choice of mammalian cell line impact labeling efficiency?
A4: Yes, the choice of cell line is a critical factor. For example, HEK293 cells are known for their high transfection efficiency and rapid growth, which can be advantageous for transient expression and labeling experiments.[7][8][9][10][11] In contrast, CHO cells are widely used for stable, large-scale production of recombinant proteins and are known for their robustness.[7][8][9][10][11] The efficiency of amino acid transporters, such as LAT1, can also vary between cell lines, directly impacting the uptake of L-Tryptophan.[12][13][14]
Q5: How does L-Tryptophan enter the cell, and can this process be optimized?
A5: L-Tryptophan is primarily transported into mammalian cells by the L-type amino acid transporter 1 (LAT1), a component of the System L transport system.[12][14][15] This transporter is a heterodimer composed of a light chain (SLC7A5) and a heavy chain (SLC3A2/4F2hc).[12][13] LAT1 is a sodium- and pH-independent transporter that facilitates the uptake of large neutral amino acids.[12][13] To optimize uptake, ensure that the cell culture medium contains an adequate concentration of 15N2-L-Tryptophan and that the cells are in a healthy, proliferative state, as LAT1 expression is often upregulated in rapidly dividing cells.
Quantitative Data on Labeling Efficiency
The following tables summarize key quantitative data related to L-Tryptophan labeling and metabolism.
Table 1: Comparison of Common Mammalian Cell Lines for Protein Expression
| Feature | HEK293 Cells | CHO Cells |
| Origin | Human Embryonic Kidney | Chinese Hamster Ovary |
| Growth Rate | Fast (Doubling time ~24h) | Slower (Doubling time >24h) |
| Transfection Efficiency | High | Moderate to High |
| Protein Yield (Transient) | High | Moderate |
| Protein Yield (Stable) | Moderate | High |
| Post-Translational Modifications | Human-like | Can differ from human PTMs |
| Regulatory Approval | Established for various applications | Gold standard for therapeutics |
This table is a synthesis of information from multiple sources comparing general characteristics of HEK293 and CHO cells relevant to protein production and labeling experiments.[7][8][9][10][11]
Table 2: Factors Influencing 15N Labeling Efficiency
| Factor | Impact on Labeling Efficiency | Recommendation |
| Unlabeled Amino Acids in Serum | High | Use dialyzed FBS or serum-free media. |
| Cell Doublings in Labeled Media | High (plateaus after 5-6 doublings) | Culture for at least 5-6 cell doublings.[1][2] |
| This compound Concentration | Moderate to High | Use at a concentration sufficient for optimal growth and protein synthesis. |
| Media Stability | High | Prepare fresh media and protect from light and heat.[4] |
| Cell Viability | High | Maintain a healthy cell culture with high viability. |
Experimental Protocols
Protocol 1: 15N2-L-Tryptophan Labeling in Mammalian Cells for Mass Spectrometry Analysis
This protocol provides a general workflow for metabolic labeling of mammalian cells using 15N2-L-Tryptophan.
-
Media Preparation:
-
Prepare a custom cell culture medium that lacks L-Tryptophan.
-
Supplement the medium with 10% dialyzed fetal bovine serum (dFBS).
-
Add 15N2-L-Tryptophan to the desired final concentration (typically the same as unlabeled tryptophan in standard media).
-
Sterile-filter the complete labeling medium.
-
-
Cell Culture and Labeling:
-
Culture the mammalian cells of choice (e.g., HEK293 or CHO) in standard complete medium until they reach approximately 70-80% confluency.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove residual standard medium.
-
Add the pre-warmed 15N2-L-Tryptophan labeling medium to the cells.
-
Culture the cells for at least five to six population doublings to ensure maximal incorporation of the labeled amino acid. Passage the cells as needed during this period, always using the labeling medium.
-
-
Cell Lysis and Protein Extraction:
-
After the labeling period, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Harvest the cell lysate and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Take a desired amount of protein lysate (e.g., 50-100 µg).
-
Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin. This typically involves reduction of disulfide bonds with DTT and alkylation with iodoacetamide, followed by overnight digestion with trypsin.
-
-
Sample Cleanup and Mass Spectrometry Analysis:
-
Desalt the digested peptide mixture using a C18 StageTip or a similar method to remove salts and detergents that can interfere with mass spectrometry.
-
Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use appropriate software to analyze the mass spectrometry data to identify peptides and proteins and to quantify the incorporation of 15N2-L-Tryptophan. The mass shift corresponding to the incorporation of two 15N atoms in tryptophan should be observed.
-
Visualizations
Diagram 1: L-Tryptophan Uptake and Major Metabolic Pathways
Caption: L-Tryptophan uptake and its major metabolic fates in mammalian cells.
Diagram 2: Experimental Workflow for 15N2-L-Tryptophan Labeling
Caption: A streamlined workflow for 15N2-L-Tryptophan labeling experiments.
Diagram 3: Troubleshooting Logic for Low Labeling Efficiency
Caption: A decision tree for troubleshooting low labeling efficiency.
References
- 1. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? [mdpi.com]
- 7. CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf Latin America [eppendorf.com]
- 8. HEK293 cells versus CHO cells #separator_sa #site_title [evitria.com]
- 9. CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf Belgium [eppendorf.com]
- 10. Comparative Yield: HEK Cells vs. CHO Cells in Bioproduction [cytion.com]
- 11. CHO vs. HEK293 Cells for Protein Expression [synapse.patsnap.com]
- 12. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 13. mdpi.com [mdpi.com]
- 14. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular characteristics supporting l-Type amino acid transporter 1 (LAT1)-mediated translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low signal intensity in L-Tryptophan-15N2 mass spec data
Welcome to the technical support center for troubleshooting low signal intensity in L-Tryptophan-15N2 mass spectrometry data. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound in my mass spectrometry data?
A1: Low signal intensity for this compound can stem from several factors, including:
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Suboptimal Sample Preparation: Inadequate extraction, presence of interfering substances, or degradation of the analyte. Tryptophan is susceptible to oxidation and degradation, especially in acidic solutions or when exposed to light.[1][2]
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[3]
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Instrumental Issues: A contaminated ion source, incorrect ESI settings, or issues with the LC system can all lead to poor signal.[4]
-
Inappropriate LC-MS Method Parameters: A non-optimized mobile phase, gradient, or mass spectrometer settings can result in poor ionization and transmission of the target ion.
Q2: How can I tell if matrix effects are causing my low signal?
A2: Matrix effects, particularly ion suppression, occur when other molecules in the sample interfere with the ionization of your analyte.[3] You can diagnose this by performing a post-extraction spike. Compare the signal intensity of this compound in a clean solvent with the signal of the same amount spiked into a blank, extracted sample matrix. A significant decrease in signal in the matrix indicates ion suppression.
Q3: Can the stability of this compound affect my results?
A3: Yes, L-Tryptophan is known to be unstable and can degrade under certain conditions, such as exposure to light, heat, and reactive oxygen species.[2] It is crucial to handle samples appropriately, often by storing them at low temperatures and protecting them from light to prevent degradation and subsequent loss of signal.[5] Using an antioxidant like ascorbic acid during sample preparation can help mitigate degradation.[1][6]
Q4: What are some general preventative measures I can take to avoid low signal intensity?
A4: To maintain good signal intensity, it is recommended to:
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Regularly clean the ion source and check for clogs.[4]
-
Use high-purity LC-MS grade solvents and reagents.[7]
-
Optimize sample preparation to remove interfering substances.[8]
-
Routinely calibrate your mass spectrometer.
-
Develop a robust LC-MS method specific for your analyte and matrix.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting low signal intensity for this compound.
Guide 1: Sample Preparation Issues
Question: I suspect my sample preparation is causing low signal. What should I check?
Answer:
-
Analyte Degradation:
-
Check: Have the samples been protected from light and stored at an appropriate temperature (e.g., -80°C)?[5] Tryptophan is sensitive to photodegradation.
-
Solution: Prepare fresh samples and standards, ensuring they are always protected from light and kept on ice or at low temperatures during processing. Consider adding an antioxidant like ascorbic acid to your sample preparation workflow.[1][6]
-
-
Inefficient Extraction:
-
Check: Is your extraction method validated for L-Tryptophan in your specific sample matrix?
-
Solution: Review and optimize your extraction protocol. For biological fluids, protein precipitation followed by solid-phase extraction (SPE) is a common and effective method to clean up the sample and concentrate the analyte.
-
-
Presence of Interfering Substances:
-
Check: Are you using appropriate solvents and materials? High concentrations of salts, detergents, or non-volatile buffers can suppress the ESI signal.[7]
-
Solution: Ensure you are using LC-MS grade solvents and avoid plasticizers and other contaminants. Incorporate a desalting step in your sample preparation if necessary.
-
Guide 2: Liquid Chromatography (LC) Problems
Question: My signal is still low after addressing sample preparation. Could the LC be the problem?
Answer:
-
Poor Chromatographic Peak Shape:
-
Check: Are your peaks tailing or broad? This can lead to a lower apparent signal intensity.
-
Solution:
-
Mobile Phase: Ensure the pH of your mobile phase is appropriate for tryptophan. Adding a small amount of formic acid (e.g., 0.1-0.5%) can improve peak shape and ionization efficiency in positive ion mode.[6][9]
-
Column: The column may be overloaded or contaminated. Try injecting a smaller sample volume or cleaning the column according to the manufacturer's instructions.
-
-
-
Incorrect Mobile Phase Composition:
-
Check: Is your mobile phase optimized for L-Tryptophan elution and ionization?
-
Solution: For reversed-phase chromatography of tryptophan, a mobile phase consisting of water with a small percentage of organic solvent (like acetonitrile or methanol) and an acid modifier (like formic acid) is typically used.[10][11] See the tables below for recommended starting points.
-
Guide 3: Mass Spectrometry (MS) and Ion Source Issues
Question: I've optimized my sample preparation and LC conditions, but the signal remains low. What should I check on the mass spectrometer?
Answer:
-
Contaminated Ion Source:
-
Check: When was the last time the ion source was cleaned? A dirty ion source is a very common reason for a drop in sensitivity.[4]
-
Solution: Follow the manufacturer's protocol to clean the ion source components, including the capillary, skimmer, and octopoles.
-
-
Suboptimal ESI Source Parameters:
-
Check: Are the spray voltage, gas temperatures, and gas flows optimized for this compound?
-
Solution: Systematically optimize the ESI source parameters by infusing a standard solution of this compound and adjusting each parameter to maximize the signal. Refer to the tables below for typical starting parameters.
-
-
Incorrect Mass Spectrometer Settings:
-
Check: Are you using the correct m/z for the precursor and product ions of this compound? Is the collision energy optimized for fragmentation?
-
Solution: Verify the exact mass of your labeled compound. Optimize the collision energy to ensure you are efficiently fragmenting the precursor ion and detecting the most abundant product ion.
-
Experimental Protocols
Protocol 1: Basic Sample Preparation for this compound from Plasma
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing an internal standard (if used).
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Data Presentation
Table 1: Recommended LC Parameters for this compound Analysis
| Parameter | Recommended Setting | Notes |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | A standard C18 column provides good retention and peak shape. |
| Mobile Phase A | Water + 0.1% to 0.5% Formic Acid | Formic acid aids in protonation for positive ESI mode. The optimal concentration may need to be determined empirically.[9] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides better chromatographic resolution. |
| Gradient | Start with a low percentage of B (e.g., 2-5%) and ramp up to elute tryptophan. | A typical gradient might go from 5% to 95% B over several minutes. |
| Flow Rate | 0.2 - 0.4 mL/min | Dependent on column dimensions. |
| Column Temperature | 30 - 40 °C | Can help improve peak shape and reproducibility. |
| Injection Volume | 1 - 10 µL | Should be optimized to avoid column overloading. |
Table 2: Typical ESI-MS/MS Parameters for this compound (Positive Ion Mode)
| Parameter | Typical Value | Purpose |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Tryptophan readily forms positive ions. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray plume. |
| Drying Gas Flow | 8 - 12 L/min | Aids in desolvation of the droplets. |
| Drying Gas Temperature | 250 - 350 °C | Facilitates solvent evaporation. |
| Nebulizer Pressure | 30 - 50 psi | Assists in droplet formation. |
| Precursor Ion (Q1) | m/z of [M+H]+ for this compound | Isolate the ion of interest. |
| Collision Energy | 10 - 25 eV | Optimize for the desired fragmentation. |
| Product Ion (Q3) | m/z of a stable fragment ion | Monitor a specific fragment for quantification. |
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. L-Tryptophan (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-800-0.25 [isotope.com]
- 3. biotage.com [biotage.com]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
minimizing isotopic scrambling in L-Tryptophan-15N2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling in L-Tryptophan-15N2 experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of this compound experiments?
A1: Isotopic scrambling refers to the undesired redistribution of the 15N stable isotopes from the labeled this compound to other molecules or to different positions within the tryptophan molecule itself. This occurs due to various metabolic processes, leading to a deviation of the observed labeling patterns from the expected ones. Accurate tracking of the 15N labels is crucial for metabolic flux analysis and proteomics studies, and scrambling can lead to erroneous data interpretation.
Q2: What are the primary causes of 15N scrambling when using this compound?
A2: The primary causes of 15N scrambling in this compound experiments include:
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Metabolic Conversion: In some organisms, particularly bacteria, the enzyme tryptophanase can degrade tryptophan into indole, pyruvate, and ammonia. The released 15N-labeled ammonia can then be re-incorporated into the general amino acid pool, leading to widespread scrambling.
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Reversible Enzymatic Reactions: High rates of reversible reactions in metabolic pathways can cause the 15N labels to be exchanged between different molecules.
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Metabolic Branch Points: Tryptophan metabolism is complex, with multiple branch points. Labeled tryptophan can enter various pathways, and the 15N atoms can be transferred to other metabolites.
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Incomplete Quenching: If metabolic activity is not halted instantaneously during sample collection, enzymatic reactions can continue, leading to altered labeling patterns.[1]
-
Cell Lysis Methods: Certain cell lysis methods, such as those involving enzymatic digestion, can alter cell membrane permeability and lead to the leakage of metabolites, potentially affecting the observed isotopic distribution.
-
Tryptophan Degradation in Media: Tryptophan can degrade in cell culture media, especially under prolonged storage at room temperature or exposure to light.[2][3] This can lead to the formation of degradation products that might interfere with the analysis or contribute to scrambling.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound labeling experiments.
Problem 1: Low 15N Incorporation into the Target Protein/Metabolite
| Possible Cause | Suggested Solution | Expected Outcome |
| Insufficient Labeling Time | Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and experimental conditions. | Achieve at least 95% isotopic enrichment in the target molecule. |
| Low Concentration of this compound | Increase the concentration of this compound in the culture medium. Be mindful of potential toxic effects at very high concentrations. | Enhanced incorporation of the labeled amino acid. |
| Poor Cell Health | Ensure cells are healthy and metabolically active. Check cell viability before and during the experiment. | Healthy cells will have higher metabolic activity and better label incorporation. |
| Competition with Unlabeled Tryptophan | Use a tryptophan-free base medium supplemented with this compound. Ensure all other media components are free of unlabeled tryptophan. | Minimized dilution of the isotopic label, leading to higher enrichment. |
Problem 2: High Degree of 15N Scrambling Observed in Mass Spectrometry Data
| Possible Cause | Suggested Solution | Expected Outcome |
| Tryptophanase Activity (in bacterial systems) | Consider using a tryptophanase inhibitor. Several compounds have been identified as potential inhibitors.[4] | Reduced degradation of this compound and minimized re-incorporation of 15N-ammonia. |
| Aminotransferase Activity | For in vitro or cell-free systems, consider the use of broad-spectrum inhibitors of pyridoxal-phosphate (PLP)-dependent enzymes, such as NaBH4 treatment of cell extracts.[5] For intact cells, selective aminotransferase inhibitors like L-cycloserine (for alanine aminotransferase) or L-2-amino-4-methoxy-trans-but-3-enoic acid (for aspartate aminotransferase) could be explored, though their effects on overall cell metabolism should be carefully evaluated.[6][7] | Reduced transfer of 15N isotopes to other amino acids. |
| Ineffective Metabolic Quenching | Implement rapid quenching by snap-freezing cell pellets in liquid nitrogen.[8] Avoid slower methods like placing on dry ice, which can alter sample pH.[8] | Immediate cessation of all enzymatic activity, preserving the in vivo isotopic distribution. |
| Suboptimal Cell Harvesting | For adherent cells, scrape the cells off the plate instead of using trypsin. Trypsin can damage cell membranes and cause leakage of metabolites. | Better preservation of intracellular metabolites and more accurate labeling data. |
| Inappropriate Cell Lysis | Use mechanical lysis methods like sonication or bead beating on ice. Avoid chemical lysis methods that may not be compatible with downstream mass spectrometry. | Efficient cell disruption while minimizing further enzymatic activity. |
Experimental Protocols
Protocol 1: Optimized Cell Culture and Harvesting for Minimal 15N Scrambling
-
Cell Culture:
-
Culture cells in a tryptophan-free medium supplemented with a known concentration of this compound.
-
Ensure the this compound is of high isotopic purity (≥98%).
-
Maintain optimal cell culture conditions (temperature, CO2, humidity) to ensure cell health.
-
-
Cell Harvesting (Adherent Cells):
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual labeled medium.
-
Immediately add a small volume of ice-cold PBS and scrape the cells from the plate using a cell scraper.
-
-
Metabolic Quenching:
-
Transfer the cell suspension to a pre-chilled tube.
-
Centrifuge at a low speed to pellet the cells.
-
Rapidly aspirate the supernatant and immediately snap-freeze the cell pellet in liquid nitrogen.[8]
-
Store the pellets at -80°C until further processing.
-
-
Metabolite/Protein Extraction:
-
For metabolite extraction, add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cell pellet.
-
For protein extraction, use a suitable lysis buffer compatible with downstream proteomic analysis.
-
Perform all extraction steps on ice to minimize enzymatic activity.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Protein Digestion (for proteomics):
-
Precipitate proteins from the cell lysate using a suitable method (e.g., acetone precipitation).
-
Resuspend the protein pellet in a denaturing buffer.
-
Reduce and alkylate the proteins.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Desalting:
-
Desalt the peptide or metabolite samples using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis.
-
Use a high-resolution mass spectrometer for accurate mass measurements to distinguish between labeled and unlabeled species.
-
Optimize the LC gradient and MS parameters for the detection of tryptophan and its metabolites or tryptophan-containing peptides.
-
Visualizations
Caption: Experimental workflow for minimizing isotopic scrambling.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in L-Tryptophan-15N2 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of L-Tryptophan-15N2, particularly focusing on the challenges posed by matrix effects in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as L-Tryptophan, due to co-eluting components from the sample matrix (e.g., plasma, serum, urine).[1][2] These effects manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3] For accurate quantification, it is crucial to address these effects as they can lead to significant errors in concentration measurement, affecting the precision and accuracy of the bioanalytical method.[4] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to compensate for these variations, as it behaves nearly identically to the analyte during sample preparation and ionization.[3]
Q2: My this compound signal is showing significant ion suppression. What are the common causes?
A2: Significant ion suppression is a common challenge in LC-MS/MS analysis of biological samples.[4] The primary causes include:
-
Co-eluting Endogenous Components: Phospholipids, salts, and other small molecules from biological fluids are notorious for causing ion suppression in electrospray ionization (ESI).[1]
-
Insufficient Sample Cleanup: Inadequate removal of proteins and other macromolecules during sample preparation can lead to a "dirty" extract, contaminating the ion source and interfering with analyte ionization.[5][6]
-
Poor Chromatographic Resolution: If L-Tryptophan is not adequately separated from other matrix components, they will enter the mass spectrometer ion source simultaneously, competing for ionization.[4]
-
Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), are known to cause signal suppression. Using alternatives like formic acid is often recommended.[5]
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The most widely accepted method is the post-extraction spike comparison .[1][3] This involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the same analyte in a neat solvent solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
This assessment should be performed using multiple lots of blank matrix to evaluate the variability of the effect.[1]
Q4: What is the role of this compound as an internal standard?
A4: this compound is a stable isotope-labeled internal standard (SIL-IS). Because its chemical and physical properties are nearly identical to the endogenous L-Tryptophan, it co-elutes and experiences the same degree of matrix effects (ion suppression or enhancement).[7] By calculating the ratio of the analyte peak area to the SIL-IS peak area, variations in signal intensity caused by matrix effects are normalized, leading to accurate and precise quantification.[8]
Troubleshooting Guide
Problem 1: High variability in results between replicate injections or different samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure the sample preparation protocol, especially protein precipitation or SPE, is followed precisely for all samples. Use automated liquid handlers if available to minimize human error. |
| Variable Matrix Effects | The composition of biological samples can vary significantly. Using a SIL-IS like this compound is critical to compensate for this variability. Ensure the SIL-IS is added at the earliest stage of sample preparation. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method and check for sources of contamination in the LC system.[9] |
Problem 2: Poor recovery of L-Tryptophan during sample preparation.
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Optimize the ratio of organic solvent (e.g., acetonitrile) to plasma/serum. Ensure thorough vortexing and adequate centrifugation time and speed to pellet proteins effectively.[10] |
| Suboptimal SPE Method | Re-evaluate the SPE cartridge type (e.g., cation-exchange), wash, and elution solvents. Ensure the pH of the sample and solvents are optimal for retaining and eluting tryptophan.[11][12] |
| Analyte Degradation | Tryptophan can be susceptible to degradation. Minimize sample exposure to light and elevated temperatures. Process samples promptly or store them at -80°C.[13] |
Problem 3: Low signal intensity or poor peak shape.
| Possible Cause | Troubleshooting Step |
| Ion Source Contamination | Clean the ion source components (e.g., capillary, skimmer) as part of routine maintenance. A dirty source is a common cause of declining signal intensity.[14] |
| Suboptimal MS Parameters | Perform an infusion analysis of L-Tryptophan to optimize MS parameters such as capillary voltage, gas temperatures, and collision energy for the specific instrument.[5] |
| Chromatographic Issues | Poor peak shape (e.g., tailing, splitting) can result from column degradation or contamination. Try flushing the column or replacing it. Ensure the mobile phase pH is appropriate for the analyte and column type.[6][14] |
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods quantifying L-Tryptophan in biological matrices, demonstrating the effectiveness of proper sample preparation and the use of stable isotope-labeled internal standards.
Table 1: Matrix Effect and Recovery Data for L-Tryptophan Quantification
| Parameter | Matrix | Sample Preparation | Mean Recovery (%) | Matrix Effect (%) | Reference |
| L-Tryptophan | Human Eye Fluid | Dilute-and-Shoot | 94.3 - 96.1 | Not Reported | [15] |
| L-Tryptophan | Human Plasma | Protein Precipitation | >85 (Implied) | Negligible | [16] |
| L-Tryptophan | Mouse Serum/Brain | Protein Precipitation | Not Reported | Not Reported | [17] |
| Amino Acids | Ruminant Feeds | Isotope Dilution | 75.6 - 118.0 | Not Reported | [18] |
Note: Matrix Effect (%) is often reported as 100% for no effect, <100% for suppression, and >100% for enhancement. "Negligible" indicates values were close to 100%.
Table 2: Linearity and Sensitivity of L-Tryptophan LC-MS/MS Assays
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| L-Tryptophan | Human Eye Fluid | 4 - 2000 | 4 | [15] |
| L-Tryptophan | Human Plasma | 100 - 20,000 | 100 | [16] |
| L-Tryptophan | Mouse Serum | Not specified | 3.42 - 244.82 nmol/L | [17] |
Experimental Protocols
Protocol 1: Protein Precipitation for L-Tryptophan Quantification in Plasma/Serum
This method is rapid and effective for high-throughput analysis.
-
Sample Thawing: Thaw frozen plasma/serum samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample. Add a small volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Precipitation: Add ice-cold, acidified acetonitrile (e.g., 200 µL of acetonitrile with 0.1% formic acid) to the sample. The ratio of solvent to sample is typically 3:1 or 4:1 (v/v).[10]
-
Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[19]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Analysis: Inject the final extract into the LC-MS/MS system for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE provides a more thorough cleanup than protein precipitation, which can be necessary for challenging matrices. A cation-exchange mechanism is often suitable for amino acids.
-
Sample Pre-treatment: Thaw and spike the sample with this compound as described in the protein precipitation protocol. Dilute the sample with a weak aqueous buffer (e.g., 2% formic acid in water) to ensure proper binding to the sorbent.
-
SPE Cartridge Conditioning: Condition a polymeric cation-exchange SPE cartridge by passing methanol followed by equilibration with water or the weak aqueous buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 0.1% formic acid in 5% methanol) to remove neutral and acidic interferences while retaining the protonated tryptophan.
-
Elution: Elute the L-Tryptophan and this compound from the cartridge using a stronger, basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for L-Tryptophan quantification using a stable isotope-labeled internal standard.
Caption: Decision tree for troubleshooting common issues in L-Tryptophan quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. frontiersin.org [frontiersin.org]
- 14. zefsci.com [zefsci.com]
- 15. Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. metabolomicsworkbench.org [metabolomicsworkbench.org]
strategies to reduce background noise in 15N NMR spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in their 15N NMR spectra.
Troubleshooting Guides
Issue: High Background Noise Obscuring Signals
High background noise can arise from several sources, including the sample itself, the spectrometer hardware, and the experimental setup. Follow these steps to diagnose and mitigate common noise issues.
Step 1: Evaluate Sample Preparation
Proper sample preparation is the first and most critical step in minimizing noise.[1][2][3][4]
-
Question: Is your sample free of particulate matter?
-
Question: Is the sample concentration optimal?
-
Solution: A sample concentration that is too low will result in a poor signal-to-noise ratio (SNR).[5][6] Conversely, an overly concentrated sample can lead to line broadening and may be difficult to shim.[4] For small molecules (<1000 g/mol ), a concentration of 50-100 mg in 0.6-1.0 mL of solvent is a good starting point for 13C NMR, and similar considerations apply to 15N.[3][4]
-
-
Question: Has the sample been degassed?
-
Solution: Dissolved oxygen is paramagnetic and can cause line broadening and interfere with relaxation measurements, contributing to a lower SNR.[4] For sensitive experiments, degas the sample using the freeze-pump-thaw technique (at least three cycles).[2] A simpler method for less sensitive samples is to gently flush the space above the sample with nitrogen gas.[2]
-
Step 2: Optimize Spectrometer and Experimental Parameters
Fine-tuning the spectrometer and acquisition parameters is crucial for maximizing signal and minimizing noise.
-
Question: Is the spectrometer properly tuned and shimmed?
-
Solution: The probe must be tuned to the correct frequency for the 15N nucleus.[7] Shimming the magnetic field corrects for inhomogeneities and is essential for obtaining sharp lines and a clean baseline.[1][5] Automated shimming routines are often a good starting point, but manual shimming may be necessary for optimal results.[6]
-
-
Question: Are you using an adequate number of scans?
-
Question: Is the recycle delay optimized?
-
Solution: The recycle delay should be long enough to allow for sufficient relaxation of the 15N nuclei. However, for experiments where sensitivity is a major concern, using a shorter recycle delay can allow for more scans to be collected in a given amount of time, potentially increasing the overall SNR.[8]
-
Step 3: Employ Appropriate Data Processing Techniques
Post-acquisition data processing can significantly improve the quality of your spectrum.
-
Question: Are you using an appropriate weighting function?
-
Solution: Applying a weighting function to the Free Induction Decay (FID) before Fourier transformation can improve the SNR. An exponential multiplication can be used to enhance the signal at the beginning of the FID, though this may come at the cost of some resolution.[9]
-
-
Question: Have you considered deconvolution techniques?
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in 15N NMR spectra?
A1: The main sources of noise include:
-
Thermal Noise: From the electronic components of the spectrometer.[10]
-
Sample Impurities: Particulate matter, paramagnetic species (like dissolved O2), and residual non-deuterated solvents.[1][2][4][10]
-
Magnetic Field Inhomogeneity: Poor shimming leads to broad lines that can obscure weak signals.[5]
-
Instrumental Instability: Fluctuations in temperature and magnetic field can introduce t1 noise, which appears as streaks along the indirect dimension in 2D spectra.[11]
Q2: How can I improve the signal-to-noise ratio without significantly increasing the experiment time?
A2: While increasing the number of scans is the most direct way to improve SNR, other strategies can be employed:
-
Use a Cryoprobe: If available, a cryogenically cooled probe can significantly increase sensitivity.
-
Optimize Pulse Sequences: Techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) can transfer polarization from protons to 15N, boosting its signal.[12]
-
Isotopic Labeling: For biological samples, uniformly labeling your protein with 15N is essential due to the low natural abundance of this isotope (0.36%).[13]
Q3: What is the impact of the solvent choice on noise and signal quality?
A3: The choice of deuterated solvent is important for several reasons:
-
Lock Signal: The deuterium signal is used by the spectrometer to stabilize the magnetic field (lock).[2] A stable lock is crucial for long experiments.
-
Solvent Purity: Ensure the deuterated solvent is of high purity and free from water, which can introduce a large, unwanted signal.[5]
-
Viscosity: Less viscous solvents can sometimes lead to sharper lines due to faster molecular tumbling.[14]
Q4: Can data processing introduce artifacts that look like noise?
A4: Yes, improper data processing can introduce artifacts. For example, incorrect phasing can distort the baseline, and the Fourier transform of a truncated FID can lead to "sinc wiggles" around sharp peaks, which can be mistaken for noise or small signals.[9] Applying appropriate window functions can help to mitigate these truncation artifacts.[9]
Data and Protocols
Quantitative Data Summary
| Parameter/Technique | Effect on Signal-to-Noise Ratio (SNR) | Notes |
| Number of Scans (NS) | SNR ∝ √NS | To double the SNR, you need 4 times the number of scans.[1][6] |
| Magnetic Field Strength | Higher field strength generally increases SNR. | - |
| Sample Concentration | Increasing concentration generally increases SNR. | Be cautious of line broadening at very high concentrations.[4] |
| INEPT Pulse Sequence | Significant SNR enhancement compared to direct observation. | Transfers polarization from 1H to 15N.[12] |
| Proton-Decoupled Experiment | Concentrates the nitrogen resonance into a single line, increasing signal intensity. | Removes 1H-15N coupling information.[12] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for 15N NMR
-
Weigh Sample: Weigh 50-100 mg of your solid sample directly into a clean, dry vial. For liquid samples, use a comparable amount.
-
Add Solvent: Add 0.6-0.7 mL of a high-purity deuterated solvent.
-
Dissolve: Gently vortex or sonicate the vial to fully dissolve the sample.
-
Filter: Take a Pasteur pipette and tightly pack a small piece of glass wool into the tip.
-
Transfer: Use the filter-pipette to transfer the sample solution into a clean, dry 5 mm NMR tube.
-
Cap: Securely cap the NMR tube to prevent solvent evaporation.
Protocol 2: Freeze-Pump-Thaw Degassing
-
Prepare Sample: Prepare your NMR sample in a tube that can be attached to a vacuum line (e.g., a J-Young tube).
-
Freeze: Immerse the bottom of the NMR tube in liquid nitrogen until the sample is completely frozen.
-
Pump: Attach the tube to a vacuum line and open the valve to evacuate the headspace.
-
Thaw: Close the valve to the vacuum line and remove the tube from the liquid nitrogen. Allow the sample to thaw completely. You may see bubbles of dissolved gas being released.
-
Repeat: Repeat steps 2-4 at least two more times to ensure complete removal of dissolved oxygen.
Visualizations
Caption: Workflow for minimizing noise in 15N NMR experiments.
Caption: Logical troubleshooting flow for a noisy 15N NMR spectrum.
References
- 1. manoa.hawaii.edu [manoa.hawaii.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. CHAPTER-8 [cis.rit.edu]
- 8. Speeding up direct 15N detection: hCaN 2D NMR experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 10. Reduce Noise in NMR Spectra with Deconvolution Techniques [eureka.patsnap.com]
- 11. A Simple Method for NMR t1 Noise Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. dspace.jcu.cz [dspace.jcu.cz]
Technical Support Center: Overcoming Incomplete Enzymatic Digestion of 15N Labeled Proteins
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for incomplete enzymatic digestion of 15N labeled proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic digestion of 15N labeled proteins, offering systematic steps to identify and resolve them.
| Issue | Possible Cause | Recommended Solution |
| Incomplete or No Digestion | Inactive Enzyme: Improper storage or handling can lead to a loss of enzyme activity.[1][2] | - Verify the enzyme's expiration date and ensure it has been stored at the recommended temperature (typically -20°C). - Avoid multiple freeze-thaw cycles.[1][2] - Test enzyme activity using a standard, unlabeled protein control. |
| Suboptimal Reaction Conditions: Incorrect buffer, pH, or temperature can inhibit enzyme function.[1][2] | - Use the recommended reaction buffer for the specific enzyme (e.g., ammonium bicarbonate for trypsin). - Ensure the pH is optimal for the enzyme (typically pH 7.5-8.5 for trypsin).[3] - Maintain the optimal temperature during incubation (e.g., 37°C for trypsin).[3] | |
| Presence of Inhibitors: Contaminants such as salts, detergents (like SDS), or chaotropic agents (urea, guanidine HCl) at high concentrations can inhibit enzymatic activity.[3][4] | - Purify the protein sample to remove potential inhibitors. - If using urea or guanidine HCl for denaturation, ensure the concentration is diluted to a level compatible with the enzyme's activity (e.g., <1M urea for trypsin) before adding the enzyme.[3] | |
| Insufficient Protein Denaturation: The protein's tertiary structure may prevent the enzyme from accessing cleavage sites.[5] | - Chemical Denaturation: Use denaturing agents like urea (up to 8M) or guanidine HCl, followed by dilution before digestion.[3] - Thermal Denaturation: Heat the protein sample (e.g., 90-95°C) before digestion to unfold it.[6] - Reduction and Alkylation: Treat with DTT to reduce disulfide bonds and iodoacetamide (IAA) to alkylate them, preventing reformation.[5] | |
| Suboptimal Enzyme-to-Substrate Ratio: An insufficient amount of enzyme will not be able to completely digest the protein. | - Optimize the enzyme-to-substrate ratio. Common starting points range from 1:20 to 1:100 (w/w).[3] | |
| Inadequate Incubation Time: The digestion may not have proceeded to completion. | - Increase the incubation time. While some protocols suggest a few hours, overnight incubation is common for complex samples.[3] | |
| Issues Specific to 15N Labeled Proteins | Incomplete Isotope Labeling: The protein may not be fully labeled with 15N, leading to a mixed population of light and heavy peptides.[7][8] | - Confirm the labeling efficiency through mass spectrometry analysis of a small aliquot.[8][9] - Adjust data analysis parameters to account for the measured labeling efficiency.[8] |
| Metabolic Scrambling: The 15N label from one amino acid may be metabolically transferred to another, leading to unexpected mass shifts.[7][10] | - Use tandem mass spectrometry (MS/MS) to confirm the location of the heavy isotope labels within the peptides.[7] - When using specific amino acid labeling, supplement the growth media with an excess of unlabeled amino acids to prevent scrambling.[10] | |
| Impact of 15N Labeling on Protein Structure: While generally considered to have a minimal effect, heavy isotope labeling could subtly alter protein folding or aggregation, potentially affecting enzyme accessibility. | - Ensure thorough denaturation and reduction/alkylation steps are performed. | |
| Poor Peptide Recovery | Peptide Adsorption: Peptides, especially hydrophobic ones, can adsorb to plasticware. | - Use low-protein-binding tubes and pipette tips. - Acidify the sample with formic acid or trifluoroacetic acid (TFA) after digestion to improve peptide solubility and reduce adsorption. |
| Sample Loss During Cleanup: Peptides can be lost during desalting steps (e.g., C18 columns or ZipTips). | - Ensure proper conditioning, loading, washing, and elution steps are followed for solid-phase extraction. - For highly hydrophobic peptides, consider alternative cleanup strategies or elution solvents. |
Frequently Asked Questions (FAQs)
Q1: Does 15N labeling affect the efficiency of enzymatic digestion?
A1: The presence of 15N isotopes does not chemically alter the cleavage sites for enzymes like trypsin. However, incomplete labeling or metabolic scrambling can complicate downstream data analysis.[7][8] It is also theoretically possible that heavy isotope labeling could have subtle effects on protein folding, which could indirectly impact enzyme accessibility. Therefore, robust denaturation is crucial.
Q2: How can I check if my protein digestion is complete?
A2: You can assess digestion completeness by running a small aliquot of your digest on an SDS-PAGE gel. A complete digest will show the disappearance of the protein band and the appearance of a smear of smaller peptides. For more detailed analysis, LC-MS/MS can be used to identify the number of missed cleavages in the resulting peptides. A high number of missed cleavages indicates incomplete digestion.
Q3: What is the optimal enzyme-to-substrate ratio for trypsin digestion?
A3: The optimal ratio can vary depending on the protein and sample complexity. A common starting range is 1:20 to 1:100 (w/w) for enzyme to protein.[3] It is often necessary to empirically determine the best ratio for your specific experiment.
Q4: Are there alternatives to trypsin if it's not working well for my 15N labeled protein?
A4: Yes, several other proteases can be used, either alone or in combination with trypsin.[11] Some alternatives include Lys-C, Arg-C, Glu-C, Asp-N, and chymotrypsin.[11] Using a combination of enzymes, either simultaneously or sequentially, can significantly improve protein sequence coverage.[12][13]
Q5: How do I handle detergents in my sample that might inhibit digestion?
A5: Detergents like SDS must be removed or their concentration significantly reduced before adding the enzyme. This can be achieved through methods like acetone precipitation of the protein or using detergent-removal spin columns. Some protocols, like filter-aided sample preparation (FASP), are specifically designed to handle samples containing detergents.
Quantitative Data Summary
Table 1: Recommended Trypsin Digestion Parameters
| Parameter | Recommended Range | Notes |
| Enzyme:Substrate Ratio (w/w) | 1:20 - 1:100 | Can be optimized for specific proteins.[3] |
| Temperature | 37°C | Optimal for trypsin activity. |
| pH | 7.5 - 8.5 | Maintained with buffers like ammonium bicarbonate.[3] |
| Incubation Time | 3 hours - Overnight | Longer times may be needed for complex samples or resistant proteins.[3] |
Table 2: Impact of Sequential Digestion on Protein Identification
| Protease Combination | Improvement in Protein Identifications | Reference |
| Trypsin followed by AspN | +62% compared to AspN alone | [12] |
| Trypsin followed by GluC | +80% compared to GluC alone | [12] |
| Trypsin followed by Chymotrypsin | +21% compared to chymotrypsin alone | [12] |
Experimental Protocols
In-Solution Tryptic Digestion Protocol
This protocol provides a general guideline for the in-solution digestion of 15N labeled proteins.
Materials:
-
15N Labeled Protein Sample
-
Denaturation Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 20 mM Iodoacetamide (IAA)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) or Formic Acid
Procedure:
-
Denaturation: Dissolve the protein sample in the denaturation buffer.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add freshly prepared IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to below 1 M.
-
Digestion: Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w). Incubate at 37°C for 4 hours to overnight.
-
Quenching: Stop the digestion by adding TFA or formic acid to a final concentration of 0.1-1% to lower the pH to <3.0.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or ZipTip before mass spectrometry analysis.
In-Gel Tryptic Digestion Protocol
This protocol is for proteins that have been separated by SDS-PAGE.
Materials:
-
Excised gel band containing the 15N labeled protein
-
Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate
-
Dehydration Solution: 100% ACN
-
Reduction Solution: 10 mM DTT in 50 mM Ammonium Bicarbonate
-
Alkylation Solution: 55 mM IAA in 50 mM Ammonium Bicarbonate
-
Trypsin Solution: 10-20 ng/µL trypsin in 25 mM Ammonium Bicarbonate
-
Peptide Extraction Buffer: 50% ACN / 5% Formic Acid
Procedure:
-
Excision and Destaining: Excise the protein band from the gel. Cut it into small pieces (~1 mm³). Destain the gel pieces by washing with the destaining solution until the Coomassie or silver stain is removed.
-
Dehydration: Dehydrate the gel pieces with 100% ACN until they turn white and shrink. Remove the ACN and dry the gel pieces in a vacuum centrifuge.
-
Reduction: Rehydrate the gel pieces in the reduction solution and incubate at 56°C for 1 hour.
-
Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.
-
Washing and Dehydration: Wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with 100% ACN. Dry the gel pieces completely.
-
Digestion: Rehydrate the gel pieces on ice with the cold trypsin solution. Add enough solution to cover the gel pieces and incubate at 37°C overnight.
-
Peptide Extraction: Extract the peptides by adding the peptide extraction buffer and incubating for 15-20 minutes. Collect the supernatant. Repeat the extraction once.
-
Drying: Pool the extracts and dry them in a vacuum centrifuge. The peptides are now ready for desalting and mass spectrometry analysis.
Visualizations
Caption: Workflow for in-solution digestion of 15N labeled proteins.
Caption: Troubleshooting decision tree for incomplete protein digestion.
References
- 1. 制限酵素に関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Assessment of In-solution Digestion Efficiency Identifies Optimal Protocols for Unbiased Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of the effects of trypsin digestion methods on affinity purification-mass spectrometry-based protein-protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete cell lysis for 15N labeled protein extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the complete lysis of cells for the successful extraction of 15N labeled proteins.
Frequently Asked Questions (FAQs)
Q1: Why is complete cell lysis crucial for 15N labeled protein extraction?
Complete cell lysis is paramount to maximize the yield of your 15N labeled protein of interest. Incomplete lysis will result in a significant portion of the target protein remaining trapped within intact cells, leading to lower recovery and potentially skewed results in downstream applications such as NMR spectroscopy or mass spectrometry. Ensuring all cells are disrupted is the first critical step for a successful protein extraction workflow.
Q2: Does 15N labeling affect the integrity of E. coli cell walls, requiring different lysis protocols?
Current scientific literature does not suggest that 15N labeling significantly alters the structural integrity of E. coli cell walls to a degree that would necessitate fundamentally different lysis protocols. While the introduction of the 15N isotope can have minor effects on protein and metabolite levels, the standard mechanical and chemical lysis methods remain effective.[1] The key is to optimize the chosen lysis protocol for your specific E. coli strain and experimental conditions.
Q3: How can I verify that I have achieved complete cell lysis?
Several methods can be used to verify the extent of cell lysis:
-
Microscopy: A simple and direct way is to examine a small aliquot of the cell suspension under a phase-contrast microscope before and after lysis. A significant reduction in the number of intact, bright-phase cells indicates successful lysis.
-
OD600 Measurement: A decrease in the optical density at 600 nm (OD600) of the cell suspension after lysis is another indicator of cell disruption.[2]
-
Viscosity: A noticeable increase in viscosity after lysis, due to the release of cellular contents like DNA, suggests that cells have been broken open. Conversely, a subsequent decrease in viscosity after treatment with DNase I indicates successful DNA shearing and efficient lysis.[3]
-
Protein Assay: Comparing the protein concentration in the supernatant after centrifugation of lysed and unlysed cell samples can provide a quantitative measure of protein release.
Q4: What are the most common causes of incomplete cell lysis?
Incomplete cell lysis can stem from several factors:
-
Sub-optimal Lysis Method: The chosen method (e.g., sonication, French press, chemical lysis) may not be suitable for the specific cell type or scale of the experiment.
-
Incorrect Instrument Settings: For mechanical methods like sonication or French press, incorrect parameters such as power, pressure, or duration can lead to inefficient lysis.[4][5]
-
Insufficient Reagent Concentration: In chemical lysis, the concentration of detergents or enzymes like lysozyme may be too low to effectively disrupt the cell walls.[6]
-
High Cell Density: A very dense cell suspension can be difficult to lyse completely. Diluting the sample or processing it in smaller batches may be necessary.
Q5: How can I prevent protein degradation during cell lysis?
Protein degradation by proteases released during lysis is a common concern. To mitigate this:
-
Work at Low Temperatures: Perform all lysis steps on ice or in a cold room (4°C) to minimize protease activity.
-
Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer.[7]
-
Work Quickly: Minimize the time between cell harvesting, lysis, and subsequent purification steps.
-
Optimize pH: Ensure your lysis buffer is at a pH that is optimal for your protein's stability.
Troubleshooting Guides
Issue 1: Low Protein Yield After Extraction
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | - Verify lysis completion using microscopy or OD600 measurement. - Optimize lysis parameters (see protocols below). For sonication, increase amplitude or duration. For French press, ensure appropriate pressure is reached. - For chemical lysis, increase the concentration of lysozyme or detergent. |
| Protein Degradation | - Add a fresh protease inhibitor cocktail to the lysis buffer. - Ensure all steps are performed at 4°C. - Minimize the duration of the lysis and extraction process. |
| Protein in Insoluble Fraction | - Analyze the insoluble pellet by SDS-PAGE to check for your protein of interest. - If present, consider using a stronger lysis buffer with different detergents or chaotropic agents. - Optimize expression conditions to improve protein solubility. |
| Suboptimal Lysis Buffer | - Adjust the pH and ionic strength of the lysis buffer to enhance protein stability and solubility. - Test different buffer compositions. |
Issue 2: High Viscosity of the Lysate
| Possible Cause | Troubleshooting Steps |
| Release of DNA | - This is a good indication of successful cell lysis. - Add DNase I (and MgCl2 as a cofactor) to the lysis buffer to digest the DNA and reduce viscosity.[3] - Alternatively, the lysate can be passed through a syringe with a narrow-gauge needle several times to shear the DNA mechanically. |
| Incomplete Lysis | - While high viscosity is often due to DNA, a very clumpy and non-homogenous viscous mixture might indicate incomplete lysis. Re-evaluate your lysis method and parameters. |
Experimental Protocols
Protocol 1: Cell Lysis by Sonication
This protocol is suitable for disrupting E. coli cells to extract 15N labeled proteins.
-
Preparation:
-
Thaw the frozen cell pellet on ice.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x Protease Inhibitor Cocktail). A common starting ratio is 5 mL of buffer per gram of wet cell pellet.[2]
-
-
Sonication:
-
Keep the cell suspension on ice at all times to prevent overheating.
-
Immerse the sonicator probe tip approximately 1 cm into the suspension, avoiding contact with the tube walls.[3][8]
-
Sonicate in pulses (e.g., 30 seconds ON, 30-60 seconds OFF) to allow for cooling.[3][8]
-
The total sonication "ON" time will need to be optimized, but a typical range is 3-10 minutes.
-
-
Clarification:
-
After sonication, the lysate should appear less opaque.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 20-30 minutes at 4°C) to pellet cell debris.[8]
-
Carefully collect the supernatant, which contains the soluble 15N labeled protein.
-
Quantitative Parameters for Sonication Optimization:
| Parameter | Typical Range | Considerations |
| Amplitude/Power | 20-50% | Higher amplitude increases lysis efficiency but also heat generation.[9] |
| Pulse Duration (On/Off) | 10-30s ON / 30-60s OFF | Longer OFF cycles are crucial for cooling and preventing protein denaturation.[8][9] |
| Total Sonication Time | 3-10 minutes (ON time) | Varies with cell density, volume, and sonicator model. Monitor lysis progress.[10] |
| Sample Volume | 1-50 mL | The probe size should be appropriate for the sample volume. |
| Cell Concentration | 1g pellet in 5-10 mL buffer | Higher concentrations may require longer sonication times. |
Protocol 2: Cell Lysis by French Press
The French press is a gentle and effective method for lysing bacterial cells, especially for larger volumes.
-
Preparation:
-
Lysis:
-
Pour the cell suspension into the pre-chilled pressure cell.
-
Place the cell in the hydraulic press.
-
Apply pressure according to the manufacturer's instructions. For E. coli, a pressure of 10,000 to 18,000 PSI is typically effective.[2][5]
-
Collect the lysate drop-wise into a chilled collection tube. A slow flow rate improves lysis efficiency.[5]
-
For complete lysis, it is often recommended to pass the lysate through the French press a second time.[12]
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
Quantitative Parameters for French Press Optimization:
| Parameter | Typical Value | Considerations |
| Pressure | 10,000 - 18,000 PSI | Higher pressure generally leads to more efficient lysis.[2][5] |
| Number of Passes | 1-2 | A second pass can significantly increase the yield of extracted protein.[12] |
| Flow Rate | Drop-wise (approx. 1 drop/sec) | A slow, controlled flow rate is critical for effective lysis.[5] |
| Cell to Buffer Ratio | 1g pellet : 4-10 mL buffer | Ensure the cell suspension is not too viscous for the apparatus.[5][11] |
Visualizations
References
- 1. The 15N isotope effect in Escherichia coli: a neutron can make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. emich.edu [emich.edu]
- 6. Design of experiments‐based high‐throughput strategy for development and optimization of efficient cell disruption protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. static.igem.org [static.igem.org]
- 9. Optimization of E. Coli Tip-Sonication for High-Yield Cell-Free Extract using Finite Element Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonication-assisted protein extraction improves proteomic detection of membrane-bound and DNA-binding proteins from tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - AR [thermofisher.com]
calibration curve optimization for L-Tryptophan-15N2 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their calibration curves for the quantification of L-Tryptophan-15N2.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for L-Tryptophan quantification?
A1: this compound is a stable isotope-labeled (SIL) version of L-Tryptophan. It is an ideal internal standard because it has the same chemical and physical properties as the analyte (L-Tryptophan), including its chromatographic retention time and ionization efficiency in mass spectrometry.[1][2] However, it has a different mass due to the incorporation of the heavy isotope 15N.[3][4] This allows it to be distinguished from the endogenous L-Tryptophan by the mass spectrometer. Using a SIL internal standard is the most effective way to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[2][5]
Q2: What are the common sources of variability in the this compound internal standard signal?
A2: High variability in the internal standard signal can be caused by several factors:
-
Inconsistent sample preparation: Variations in extraction efficiency or pipetting errors during the addition of the internal standard can lead to inconsistent signal intensity.
-
Improper storage and handling: L-Tryptophan and its labeled counterpart can be sensitive to degradation.[6][7] Repeated freeze-thaw cycles or exposure to light can compromise the integrity of the standard.[1]
-
Matrix effects: Components in the biological matrix (e.g., plasma, serum) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer.[8][9][10]
-
Instrument instability: Fluctuations in the mass spectrometer's performance can lead to inconsistent signal detection.
Q3: How can I assess the isotopic purity of my this compound standard?
A3: To assess the isotopic purity, you should analyze a high-concentration solution of the this compound standard alone. In the mass spectrum, you should observe the primary peak for the labeled compound and a much smaller peak at the mass of the unlabeled L-Tryptophan. The relative intensity of the unlabeled peak compared to the labeled peak will indicate the level of isotopic purity.[1] A high percentage of the labeled form is desirable to minimize any contribution to the unlabeled analyte signal.
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)
Symptoms: The coefficient of determination (r²) for your calibration curve is below the acceptable threshold of 0.99. The curve may appear sigmoidal or show significant deviation at the high or low concentration points.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Standard Dilutions | Prepare fresh serial dilutions of your L-Tryptophan standard and this compound internal standard. Use calibrated pipettes and ensure complete dissolution and mixing at each step.[11] |
| Matrix Effects | Prepare a calibration curve in the same matrix as your samples (e.g., stripped serum or plasma) and compare it to a curve prepared in a clean solvent. A significant difference in the slope indicates matrix effects.[12] To mitigate this, optimize your sample preparation to remove interfering components (see Experimental Protocols). |
| Detector Saturation | If nonlinearity is observed at the highest concentrations, the detector may be saturated. Extend the calibration range with lower concentration points or dilute your upper-level standards. |
| Incorrect Regression Model | While a linear, 1/x or 1/x² weighted regression is common, for isotope dilution mass spectrometry, a non-linear response can sometimes occur.[13] Evaluate different regression models to find the best fit for your data. |
| Suboptimal Internal Standard Concentration | Ensure the concentration of this compound is consistent across all calibration standards and samples and provides a strong, stable signal. The molar ratio between the analyte and the internal standard should be carefully considered to avoid bias.[2] |
Issue 2: High Signal Variability or "Noisy" Baseline
Symptoms: Inconsistent peak areas for the same standard concentration across multiple injections. The chromatographic baseline is elevated or shows significant fluctuations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated LC-MS System | A contaminated system can lead to high background noise. Flush the LC system with a strong solvent wash sequence. Clean the mass spectrometer's ion source. |
| Poor Sample Cleanup | Inadequate removal of matrix components like phospholipids can cause ion suppression and a noisy baseline.[8] Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction). |
| Mobile Phase Issues | Ensure mobile phases are freshly prepared, degassed, and free of contaminants. Microbial growth in aqueous mobile phases can contribute to baseline noise. |
| Instrument Instability | Check for leaks in the LC system. Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations. |
Issue 3: Inconsistent Peak Shapes for L-Tryptophan and this compound
Symptoms: Chromatographic peaks are broad, tailing, or splitting.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Degradation | The analytical column may be degraded or clogged. Replace the column with a new one of the same type. Use a guard column to protect the analytical column. |
| Incompatible Mobile Phase | The pH of the mobile phase can significantly affect the peak shape of amino acids. Adjust the mobile phase pH to optimize the ionization state of L-Tryptophan. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Ensure the sample solvent is compatible with the mobile phase. |
| Co-eluting Interferences | A co-eluting compound can interfere with the peak shape. Optimize the chromatographic gradient to improve the separation of L-Tryptophan from interfering matrix components. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common method for extracting L-Tryptophan from plasma or serum samples.
-
Aliquoting: Aliquot 100 µL of plasma/serum sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (concentration should be optimized based on the expected endogenous levels of L-Tryptophan).
-
Vortexing: Vortex the mixture for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid.[14][15] Using an acid helps to improve protein precipitation efficiency.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for L-Tryptophan Quantification
These are typical starting parameters that should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions for re-equilibration.[6] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (L-Tryptophan) | Q1: m/z 205.1 -> Q3: m/z 188.1 (Quantifier), m/z 146.1 (Qualifier) |
| MRM Transition (this compound) | Q1: m/z 207.1 -> Q3: m/z 190.1 |
| Collision Energy (CE) | Optimize for each transition |
| Source Temperature | 350 - 500°C |
| Desolvation Gas Flow | Optimize for your instrument |
Visualizations
Caption: Experimental workflow for L-Tryptophan quantification.
Caption: Major metabolic pathways of L-Tryptophan.
References
- 1. benchchem.com [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Tryptophan (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-800-0.25 [isotope.com]
- 5. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 6. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. longdom.org [longdom.org]
- 9. nebiolab.com [nebiolab.com]
- 10. youtube.com [youtube.com]
- 11. From a glimpse into the key aspects of calibration and correlation to their practical considerations in chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 14. Solvent front position extraction with semi-automatic device as a powerful sample preparation procedure to quantitatitation of tryptophan in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of tryptophan and other plasma amino acids by automated pre-column o-phthaldialdehyde derivatization high-performance liquid chromatography: improved sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating L-Tryptophan-15N2 Tracer Methodology for Protein Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is crucial for understanding physiological and pathological processes. Stable isotope tracers are the gold standard for these in vivo measurements. This guide provides a comparative overview of the L-Tryptophan-15N2 tracer methodology alongside established alternatives, supported by experimental data and detailed protocols.
While this compound is a potential tracer for studying protein synthesis due to tryptophan's essential role as a building block of proteins, it is important to note that specific validation studies detailing its use for measuring muscle protein fractional synthetic rate (FSR) are limited in the current scientific literature.[1] Therefore, this guide will draw upon the principles of 15N-labeled amino acid tracers to present a plausible methodology for this compound and will compare it with two well-validated and commonly used tracer methods: Deuterium Oxide (D2O) and L-[ring-2H5]phenylalanine.
Comparative Analysis of Tracer Methodologies
The choice of a stable isotope tracer for measuring protein synthesis depends on several factors, including the duration of the study, the specific protein or tissue of interest, and the analytical equipment available. The following tables summarize the key characteristics and reported fractional synthetic rates for D2O, L-[ring-2H5]phenylalanine, and a representative 15N-labeled amino acid tracer.
Table 1: Comparison of Key Methodological Features
| Feature | Deuterium Oxide (D2O) | L-[ring-2H5]phenylalanine | This compound (Representative) |
| Tracer Administration | Oral bolus | Primed, continuous intravenous infusion | Primed, continuous intravenous infusion |
| Measurement Period | Long-term (days to weeks) | Short-term (hours) | Short-term (hours) |
| Invasiveness | Minimally invasive (saliva/blood samples, fewer biopsies) | Invasive (requires intravenous lines and multiple biopsies) | Invasive (requires intravenous lines and multiple biopsies) |
| Precursor Pool | Body water enrichment | Plasma or muscle intracellular free amino acid enrichment | Plasma or muscle intracellular free amino acid enrichment |
| Primary Analyte | Deuterium incorporation into alanine | Phenylalanine incorporation into protein | Tryptophan incorporation into protein |
| Key Advantage | Measures cumulative protein synthesis over long periods in free-living conditions | Well-established for acute anabolic responses to stimuli | Provides nitrogen-specific metabolic information |
| Key Disadvantage | Does not capture rapid, transient changes in synthesis rates | Not suitable for long-term studies due to logistical constraints | Limited specific validation data for muscle FSR |
Table 2: Comparison of Reported Muscle Protein Fractional Synthetic Rates (FSR)
| Condition | Deuterium Oxide (D2O) | L-[ring-2H5]phenylalanine | L-[15N]phenylalanine* |
| Basal, Post-absorptive State (%/h) | ~0.05 - 0.06 | 0.051 ± 0.004 | Data primarily for protein breakdown |
| Fed/Stimulated State (%/h) | Not typically used for acute feeding studies | 0.066 ± 0.005 (mixed meal) | Not available |
| Post-exercise State (%/h) | Not typically used for acute post-exercise studies | 0.110 ± 0.010 (24h post-exercise) | Not available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of protein synthesis studies. Below are representative protocols for the three tracer methodologies.
Protocol 1: Deuterium Oxide (D2O) Method
This protocol is adapted from methodologies used for measuring long-term muscle protein synthesis.
-
Baseline Sampling: A baseline muscle biopsy and saliva sample are collected from the subject.
-
Tracer Administration: The subject consumes a single oral bolus of D2O (e.g., 150 mL of 70 atom% D2O).
-
Saliva/Blood Collection: Saliva or blood samples are collected daily or every few days to monitor body water enrichment.
-
Final Biopsy: A second muscle biopsy is taken at the end of the study period (e.g., after 8 days).
-
Sample Processing:
-
Body water enrichment is determined from saliva or plasma using isotope ratio mass spectrometry (IRMS).
-
Muscle tissue is processed to isolate protein-bound alanine.
-
-
Analysis: The incorporation of deuterium into protein-bound alanine is measured by gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS).
-
FSR Calculation: The fractional synthetic rate is calculated using the enrichment of protein-bound alanine and the average body water enrichment over the study period.
Protocol 2: L-[ring-2H5]phenylalanine Infusion Method
This protocol is a standard method for measuring acute changes in muscle protein synthesis.
-
Catheter Placement: Intravenous catheters are placed in a forearm vein for tracer infusion and in a contralateral hand vein (heated to "arterialize" the blood) for blood sampling.
-
Baseline Sampling: A baseline muscle biopsy and blood sample are taken.
-
Tracer Infusion: A primed (e.g., 2 µmol/kg), continuous (e.g., 0.05 µmol/kg/min) infusion of L-[ring-2H5]phenylalanine is initiated and maintained for several hours.
-
Blood Sampling: Blood samples are collected at regular intervals throughout the infusion to confirm isotopic steady state.
-
Final Biopsy: A second muscle biopsy is taken from the same muscle at the end of the infusion period.
-
Sample Processing:
-
Plasma is separated from blood samples.
-
Muscle tissue is processed to separate intracellular free amino acids from muscle proteins.
-
Muscle proteins are hydrolyzed into their constituent amino acids.
-
-
Analysis: The enrichment of L-[ring-2H5]phenylalanine in plasma, the muscle intracellular free pool, and in hydrolyzed muscle protein is determined by gas chromatography-mass spectrometry (GC-MS).
-
FSR Calculation: FSR is calculated from the increase in enrichment of L-[ring-2H5]phenylalanine in muscle protein over time, divided by the precursor enrichment (plasma or intracellular free phenylalanine).
Protocol 3: Representative this compound Infusion Method
This hypothetical protocol is based on standard methodologies for 15N-labeled amino acid tracers.
-
Catheter Placement: As described in Protocol 2.
-
Baseline Sampling: As described in Protocol 2.
-
Tracer Infusion: A primed, continuous infusion of this compound is administered. The exact priming and infusion rates would need to be determined empirically.
-
Blood Sampling: As described in Protocol 2.
-
Final Biopsy: As described in Protocol 2.
-
Sample Processing: Similar to Protocol 2, but with a focus on isolating tryptophan.
-
Analysis: The enrichment of this compound in plasma, the muscle intracellular free pool, and in hydrolyzed muscle protein would be determined, likely by GC-MS or liquid chromatography-mass spectrometry (LC-MS).
-
FSR Calculation: FSR would be calculated from the incorporation of this compound into muscle protein, using the plasma or intracellular free tryptophan enrichment as the precursor.
Visualizing the Methodologies
Experimental Workflow
The following diagram illustrates a generalized workflow for a primed, continuous infusion study using a labeled amino acid tracer such as L-[ring-2H5]phenylalanine or this compound.
Caption: Generalized workflow for measuring muscle protein synthesis using a primed, continuous infusion of a stable isotope-labeled amino acid.
Protein Synthesis Signaling Pathway
The diagram below illustrates a simplified signaling pathway leading to protein synthesis, highlighting the incorporation of the amino acid tracer.
Caption: Simplified signaling pathway of protein synthesis, showing the incorporation of the amino acid tracer into newly synthesized proteins.
Conclusion
The validation of any tracer methodology is paramount for ensuring the accuracy and reproducibility of protein synthesis measurements. While Deuterium Oxide and L-[ring-2H5]phenylalanine are well-established methods with extensive supporting data for short-term and long-term studies, respectively, the use of this compound for measuring muscle protein FSR is less documented. The principles of stable isotope-labeled amino acid tracers suggest that this compound is a viable tool, particularly for studies interested in the specific metabolic fate of tryptophan. However, further validation studies are required to establish its comparability with other tracers and to define its optimal application in various research contexts. Researchers should carefully consider the advantages and limitations of each method in the context of their specific experimental goals.
References
A Researcher's Guide to Isotopic Labeling: L-Tryptophan-15N2 vs. 13C-Tryptophan
For researchers, scientists, and drug development professionals, the precise tracking of molecules is paramount. Isotopic labeling of amino acids, such as tryptophan, offers a powerful tool for elucidating metabolic pathways, quantifying protein dynamics, and understanding drug metabolism. This guide provides an objective comparison of two commonly used isotopic labels for L-Tryptophan: L-Tryptophan-15N2 and 13C-Tryptophan, supported by experimental data and detailed protocols.
Stable isotope-labeled amino acids are invaluable in modern biological and chemical research. By replacing naturally occurring atoms with their heavier, non-radioactive isotopes, researchers can differentiate and trace molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] L-Tryptophan, an essential amino acid, is a precursor to vital biomolecules including the neurotransmitter serotonin and the neurohormone melatonin, making its metabolic pathways a critical area of study in numerous diseases.[2][3] This guide focuses on the practical application and comparative performance of 15N and 13C labeled tryptophan.
Comparative Analysis: this compound vs. 13C-Tryptophan
The choice between 15N and 13C labeling for tryptophan depends largely on the specific experimental goals, the analytical platform available, and the desired level of sensitivity and resolution.
| Feature | This compound | 13C-Tryptophan (e.g., L-Tryptophan-13C11) |
| Isotopic Abundance | Low natural abundance of 15N (~0.37%) results in a cleaner background in mass spectrometry.[1] | Higher natural abundance of 13C (~1.1%) can lead to more complex background peaks in mass spectrometry.[1] |
| Mass Shift | Each 15N atom increases the mass by approximately 1 Da. For this compound, this results in a +2 Da shift.[4] | Each 13C atom increases the mass by approximately 1 Da. Fully labeled L-Tryptophan-13C11 provides a significant +11 Da shift.[5] |
| Primary Applications | - Quantitative Proteomics: Particularly useful for in vivo metabolic labeling to generate labeled protein standards.[6] - Protein Structure & Dynamics (NMR): Essential for 1H-15N HSQC spectra to study protein folding and structure.[1] | - Metabolic Flux Analysis: The larger mass shift allows for detailed tracking of carbon atoms through metabolic pathways.[7] - Quantitative Proteomics (SILAC): The significant mass shift provides clear separation of labeled and unlabeled peptides.[8] |
| Analytical Technique | Primarily used with Mass Spectrometry and NMR. | Primarily used with Mass Spectrometry and NMR. |
| Advantages | - Lower background interference in MS.[1] - Nitrogen atoms are generally more stable against exchange during metabolic processes compared to some carbon positions.[1] | - Larger mass shift provides better resolution in MS, which is advantageous for complex samples.[1] - Multi-site labeling allows for finer mass increments in metabolic flux analysis.[1] |
| Limitations | The smaller mass shift may not be sufficient to fully resolve isotopic peaks from natural peptides in all cases.[1] | The higher natural abundance of 13C can complicate data analysis due to overlapping isotopic envelopes.[1] |
Key Applications and Experimental Insights
Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique for quantitative proteomics.[8] In a typical SILAC experiment, one cell population is grown in a "light" medium containing natural tryptophan, while another is grown in a "heavy" medium containing either 15N2- or 13C11-Tryptophan. The two cell populations are then combined, and the relative protein abundance is determined by the ratio of "heavy" to "light" peptide signals in the mass spectrometer. The larger mass shift of 13C11-Tryptophan often provides a distinct advantage in resolving peptide pairs, especially in complex protein digests.
Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) aims to quantify the rates of metabolic reactions within a cell.[7] 13C-labeled substrates, including 13C-Tryptophan, are ideal for these studies. By tracing the incorporation of 13C atoms into various metabolites, researchers can map and quantify the flow of carbon through different pathways. The ability to label multiple carbon atoms in tryptophan provides a higher level of detail for flux calculations compared to the two nitrogen atoms.
Protein Structure and Dynamics
Both 15N and 13C labeling are crucial for NMR-based studies of protein structure and dynamics. 15N labeling is fundamental for acquiring 1H-15N HSQC spectra, which provide a unique signal for each amino acid residue and are sensitive to the protein's folded state.[1] For more detailed structural information, dual 13C/15N labeling is often necessary.
Signaling and Experimental Workflows
Tryptophan Metabolic Pathways
Tryptophan is metabolized through several key pathways, including the kynurenine pathway, the serotonin pathway, and the indole pathway.[9][10] Understanding the flux through these pathways is critical in neuroscience, immunology, and oncology.
Caption: Major metabolic pathways of L-Tryptophan.
Experimental Workflow: Quantitative Proteomics using Isotopic Tryptophan
The following workflow outlines a general procedure for a quantitative proteomics experiment using either this compound or 13C-Tryptophan.
Caption: A generalized workflow for quantitative proteomics.
Experimental Protocols
Protocol 1: 15N Metabolic Labeling for Quantitative Proteomics
This protocol describes the in vivo metabolic labeling of mice with 15N-labeled feed to generate a protein standard for quantitative proteomics.[6]
1. 15N Labeling of Mice:
-
House mice on a 15N-labeled diet for a sufficient period to ensure high levels of isotopic incorporation.
-
Monitor the health and weight of the animals throughout the labeling period.
2. Sample Preparation:
-
Euthanize the 15N-labeled and control (unlabeled) mice and harvest tissues of interest (e.g., brain, plasma).
-
Homogenize the tissues and extract proteins using a suitable lysis buffer.
-
Determine protein concentration for both labeled and unlabeled samples.
3. Protein Digestion:
-
Combine equal amounts of protein from the 15N-labeled and unlabeled samples.
-
Perform in-solution or in-gel digestion of the protein mixture using trypsin.
4. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Set the mass spectrometer to acquire data in a data-dependent mode, selecting precursor ions for fragmentation.
5. Data Analysis:
-
Use appropriate software to identify peptides and quantify the peak areas of the 14N (light) and 15N (heavy) peptide pairs.
-
The ratio of the heavy to light peak areas reflects the relative abundance of the protein in the two samples.
Protocol 2: 13C-Tryptophan Labeling for LC-MS Analysis of Peptides
This protocol provides a general method for preparing and analyzing 13C-labeled peptides by LC-MS.[11]
1. Cell Culture and Labeling:
-
Culture cells in a medium containing 13C-labeled L-Tryptophan. The duration of labeling will depend on the experimental goals (pulse-chase or steady-state).
2. Protein Extraction and Digestion:
-
Harvest cells and lyse to extract proteins.
-
Reduce, alkylate, and digest the proteins with trypsin to generate peptides.
3. LC-MS/MS Analysis:
-
Separate the peptides using a reverse-phase liquid chromatography column.
-
Elute the peptides into a high-resolution mass spectrometer.
-
A typical gradient for peptide elution might be a linear increase of acetonitrile in water (both with 0.1% formic acid) over a defined period.
4. Data Analysis:
-
Identify peptides based on their fragmentation patterns (MS/MS spectra).
-
Quantify the incorporation of 13C by analyzing the mass isotopologue distribution of the tryptophan-containing peptides.
Conclusion
Both this compound and 13C-Tryptophan are powerful tools for researchers in the life sciences. The choice between these isotopic labels is dictated by the specific research question and the analytical capabilities at hand. For applications requiring high sensitivity and a clean background, such as in vivo metabolic labeling for proteomics, this compound is an excellent choice. For metabolic flux analysis and quantitative proteomics where a large, clear mass shift is advantageous for resolving labeled and unlabeled species, 13C-Tryptophan, particularly the fully labeled form, is often preferred. By carefully considering the principles and protocols outlined in this guide, researchers can effectively leverage isotopic labeling to gain deeper insights into the complex roles of tryptophan in health and disease.
References
- 1. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative and Quantitative Global Proteomics Approaches: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient isotopic tryptophan labeling of membrane proteins by an indole controlled process conduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the nutritive values of L-, DL- and D-tryptophan in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 8. Novel approaches in selective tryptophan isotope labeling by using Escherichia coli overexpression media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-NMR characterization of L-tryptophan binding to TRAP, the trp RNA-binding attenuation protein of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Tryptophan Quantification: Cross-Validation of Isotope Dilution Mass Spectrometry with Other Quantitative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of L-Tryptophan is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the performance of the highly specific L-Tryptophan-15N2 isotope dilution mass spectrometry method with other common quantitative techniques, supported by experimental data from various studies.
Introduction to Quantitative Methods
The quantification of L-Tryptophan in biological matrices can be achieved through several analytical techniques. The gold standard is often considered to be Liquid Chromatography-Mass Spectrometry (LC-MS) using a stable isotope-labeled internal standard, such as this compound. This approach, known as isotope dilution mass spectrometry (ID-MS), offers high sensitivity and specificity.
Other widely used methods include High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or Ultraviolet (UV) Detection . These methods are robust and widely available, providing reliable quantification, though they may differ in sensitivity and selectivity compared to mass spectrometry.
This guide will compare these methods based on their quantitative performance metrics, including linearity, sensitivity, precision, and accuracy.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of different analytical methods for L-Tryptophan determination as reported in various validation studies.
Table 1: Comparison of Linearity and Sensitivity
| Method | Internal Standard | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | L-Tryptophan-d5 | >0.99 | 0.96 - 24.48 nmol/L | 3.42 - 244.82 nmol/L | [1] |
| LC-HRMS | Isotope Labeled | Not Specified | 0.015 - 11.25 nmol/L | Not Specified | [2][3] |
| HPLC-FLD | 5-Methyl-L-tryptophan | 0.9995 | 0.011 ng/µL | 0.029 ng/µL | [1] |
| HPLC-UV | 3-nitro-L-tyrosine | >0.999 | Not Specified | Not Specified | [4] |
| Nano-LC | Not Specified | Not Specified | 7.5 µM | 25 µM | [5] |
Table 2: Comparison of Precision and Accuracy
| Method | Internal Standard | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | L-Tryptophan-d5 | ≤13.92% | ≤13.92% | Not Specified | [1] |
| LC-HRMS | Isotope Labeled | Not Specified | Not Specified | Accuracy: 6.6%, CV: 6.2% | [2][3] |
| HPLC-FLD | 5-Methyl-L-tryptophan | <10% (Intra-assay) | <15% (Inter-assay) | <12% difference from nominal | [6] |
| HPLC-UV | 3-nitro-L-tyrosine | <5% | <6.5% bias | 82.5% - 116% | [4] |
| LC vs. Microbiological | Not Specified | 2.9% (LC), 1.6% (Microbio.) | Not Specified | 99% (LC), 101% (Microbio.) | [7] |
Experimental Workflows
The general workflows for L-Tryptophan quantification using isotope dilution LC-MS and HPLC-FLD/UV are outlined below.
Cross-Validation Logic
A cross-validation study ensures that different analytical methods yield comparable and reliable results. The logical flow of such a study is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS. | Semantic Scholar [semanticscholar.org]
- 6. Determination of unbound L-tryptophan in human plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of liquid chromatographic method to AOAC microbiological method for determination of L-tryptophan in tablets and capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biological Equivalence of L-Tryptophan-15N2 to Unlabeled Tryptophan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Tryptophan-15N2 and unlabeled L-Tryptophan, focusing on their biological equivalence. This compound is a stable isotope-labeled form of the essential amino acid L-Tryptophan, where two nitrogen atoms in the indole ring are replaced with the heavy isotope ¹⁵N. This labeling makes it a valuable tool as a tracer in metabolic research.
The following sections provide a comparative overview based on the established biological roles of unlabeled L-Tryptophan, with the explicit assumption that this compound behaves identically. Detailed experimental protocols are provided for researchers who wish to conduct their own validation or tracer studies.
Data Presentation: A Comparative Overview
The data presented in the following tables are based on the known metabolic and physiological parameters of unlabeled L-Tryptophan. In the absence of direct comparative data, it is assumed that this compound exhibits the same characteristics.
Table 1: Comparison of Metabolic Parameters
| Parameter | Unlabeled L-Tryptophan | This compound |
| Primary Metabolic Pathways | Kynurenine Pathway, Serotonin Pathway, Protein Synthesis | Assumed to be identical to unlabeled L-Tryptophan |
| Major Metabolites | Kynurenine, Serotonin, Melatonin, Niacin | Assumed to be identical to unlabeled L-Tryptophan |
| Bioavailability (Oral) | Subject to first-pass metabolism in the liver | Assumed to be identical to unlabeled L-Tryptophan |
| Tracer Application | Not applicable | Used as a tracer to study metabolism and protein synthesis |
Table 2: Comparison of Protein Incorporation
| Parameter | Unlabeled L-Tryptophan | This compound |
| Incorporation into Protein | Incorporated into newly synthesized proteins | Assumed to be incorporated at the same rate as unlabeled L-Tryptophan |
| Utility in Protein Synthesis Studies | Serves as a building block for proteins | Enables quantification of protein synthesis rates via mass spectrometry |
Table 3: Comparison of Physiological Effects
| Parameter | Unlabeled L-Tryptophan | This compound |
| Role as an Essential Amino Acid | Required for normal growth and development | Assumed to fulfill the same nutritional requirements |
| Precursor to Neurotransmitters | Precursor to serotonin and melatonin | Assumed to be converted to serotonin and melatonin at the same rate |
| Physiological Responses | Influences mood, sleep, and appetite | Assumed to elicit the same physiological responses |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological equivalence of this compound and unlabeled L-Tryptophan.
In Vivo Metabolic Tracer Study
Objective: To compare the metabolic fate of this compound and unlabeled L-Tryptophan in a biological system.
Methodology:
-
Subject Recruitment and Diet Control: Recruit healthy human volunteers or use an animal model. For human studies, subjects should be placed on a controlled diet with known tryptophan content for a period before the study.
-
Tracer Administration: In a crossover design, administer a known dose of either this compound or unlabeled L-Tryptophan orally or via intravenous infusion. A washout period should be implemented between the two arms of the study.
-
Sample Collection: Collect blood and urine samples at timed intervals post-administration.
-
Sample Preparation: Deproteinize plasma samples. Extract and derivatize amino acids and their metabolites from plasma and urine.
-
Mass Spectrometry Analysis: Analyze the prepared samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
For the this compound arm, monitor the appearance of ¹⁵N-labeled metabolites (e.g., ¹⁵N-kynurenine, ¹⁵N-serotonin).
-
For the unlabeled L-Tryptophan arm, monitor the corresponding unlabeled metabolites.
-
-
Data Analysis: Compare the pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) of the labeled and unlabeled tryptophan and their respective metabolites.
Protein Incorporation Assay
Objective: To compare the rate of incorporation of this compound and unlabeled L-Tryptophan into newly synthesized proteins.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., hepatocytes, neurons) in a standard growth medium.
-
Isotope Labeling: Replace the standard medium with a medium containing either this compound or unlabeled L-Tryptophan at a known concentration.
-
Time-Course Experiment: Harvest cells at different time points after the introduction of the labeled or unlabeled medium.
-
Protein Extraction and Digestion: Lyse the cells, extract the total protein, and quantify the protein concentration. Digest the protein into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture using high-resolution mass spectrometry (e.g., Orbitrap LC-MS/MS).
-
Data Analysis:
-
Identify tryptophan-containing peptides.
-
For the this compound samples, determine the ratio of the ¹⁵N-labeled peptide to the unlabeled (¹⁴N) peptide at each time point.
-
Calculate the fractional synthesis rate (FSR) of specific proteins based on the rate of incorporation of the ¹⁵N label.
-
Compare the FSR between the labeled and a control group fed with unlabeled tryptophan to assess for any differences in incorporation.
-
Mandatory Visualization
The following diagrams illustrate the key metabolic pathways of tryptophan and a general workflow for assessing its incorporation into proteins.
Caption: Major metabolic pathways of L-Tryptophan.
Caption: Generalized experimental workflow for assessing protein incorporation.
A Researcher's Guide to Quantitative Proteomics: Comparing L-Tryptophan-15N2 Labeling with Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of proteins is paramount to unraveling complex biological processes and identifying potential therapeutic targets. This guide provides a comprehensive comparison of L-Tryptophan-15N2 metabolic labeling with other widely used quantitative proteomics techniques, offering insights into their respective performance, supported by experimental data and detailed protocols.
Metabolic labeling, a powerful strategy in quantitative proteomics, involves the incorporation of stable isotopes into proteins in vivo. This approach allows for the direct comparison of protein abundance between different cell populations with high accuracy. While several metabolic labeling techniques exist, the use of specific isotopically labeled amino acids offers distinct advantages. This guide focuses on the application of this compound and compares its performance characteristics against two other mainstream quantitative methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ). Additionally, a chemical labeling alternative targeting tryptophan residues is discussed.
Performance Comparison at a Glance
The choice of a quantitative proteomics strategy depends on various factors, including the biological system, experimental goals, and available instrumentation. The following table summarizes the key performance metrics for this compound labeling, SILAC, and LFQ.
| Feature | This compound Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Label-Free Quantification (LFQ) |
| Principle | Metabolic incorporation of 15N2-labeled tryptophan into proteins. | Metabolic incorporation of heavy (e.g., 13C, 15N) amino acids (typically Arg & Lys). | Comparison of signal intensities or spectral counts of unlabeled peptides. |
| Accuracy | High; dependent on complete incorporation and minimal metabolic conversion. | Very High; considered a gold standard for quantitative accuracy.[1][2] | Moderate to High; susceptible to variations in sample preparation and LC-MS performance.[3] |
| Precision | High; samples are mixed early, minimizing experimental variability. | Very High; early mixing of samples reduces handling errors.[4] | Moderate; requires tight control over experimental conditions and robust data normalization.[5] |
| Coverage | Limited to tryptophan-containing peptides. | High; targets common tryptic cleavage sites (Arg/Lys), covering a large portion of the proteome. | High; theoretically covers all detectable peptides. |
| Complexity | Moderate; requires specialized cell culture media and validation of incorporation. | Moderate to High; requires complete labeling, which can be time-consuming.[6] | Low to Moderate; simpler sample preparation but more complex data analysis.[7] |
| Cost | Moderate; cost of labeled tryptophan and specialized media. | High; cost of labeled amino acids and specialized media. | Low; no labeling reagents required. |
In-Depth Look at Quantitative Methods
This compound Metabolic Labeling
Metabolic labeling with this compound provides a targeted approach to quantify protein turnover and expression changes. By introducing tryptophan labeled with two 15N isotopes, a distinct mass shift is induced in tryptophan-containing peptides, allowing for their differentiation and quantification by mass spectrometry.
Advantages:
-
Specificity: Focuses the analysis on a subset of peptides, which can simplify data analysis in complex samples.
-
Reduced Isotope Clustering Complexity: Compared to uniform 15N labeling, the isotopic envelope of labeled peptides is less complex, potentially aiding in identification and quantification.
Limitations:
-
Limited Proteome Coverage: Only proteins containing tryptophan can be quantified.
-
Potential for Metabolic Conversion: While generally low for tryptophan, any conversion to other metabolites could impact labeling efficiency and accuracy.
SILAC: The Gold Standard
SILAC is a widely adopted metabolic labeling technique that typically utilizes heavy isotopes of arginine and lysine.[8][9] Since trypsin, the most commonly used enzyme in proteomics, cleaves after these residues, this strategy ensures that the vast majority of identified peptides are labeled, providing broad proteome coverage and high quantitative accuracy.[9]
Advantages:
-
High Accuracy and Precision: Mixing of labeled cell populations at an early stage minimizes sample preparation artifacts.[6][10]
-
Broad Proteome Coverage: Labeling of arginine and lysine ensures that most tryptic peptides can be quantified.
Limitations:
-
Requirement for Cell Division: Complete labeling requires several cell doublings, making it unsuitable for non-dividing cells or tissues.[9]
-
Cost: Labeled amino acids and dialyzed serum can be expensive.
Label-Free Quantification: A Simple Alternative
Label-free quantification has gained popularity due to its simplicity and cost-effectiveness.[7] This method compares either the integrated signal intensity of peptide peaks or the number of spectral counts for a given protein across different runs.
Advantages:
-
Universal Applicability: Can be used with any type of sample, including tissues and clinical specimens.[7]
-
Cost-Effective: No need for expensive isotopic labels.
Limitations:
-
Lower Precision: Susceptible to variations in sample processing and instrument performance, requiring a higher number of replicates.[3][5]
-
Data Analysis Complexity: Requires sophisticated algorithms for chromatographic alignment, feature detection, and normalization.[11]
Chemical Labeling of Tryptophan Residues
An alternative to metabolic labeling is the chemical modification of specific amino acid residues post-protein extraction. Several methods have been developed to selectively label tryptophan residues.[2]
Advantages:
-
Applicable to any sample type.
-
Fast: Does not require lengthy cell culture for labeling.
Limitations:
-
Potential for Incomplete Labeling and Side Reactions: Chemical reactions may not be 100% efficient and can sometimes lead to non-specific modifications.
-
Later Mixing Point: Samples are mixed after digestion and labeling, which can introduce more variability compared to metabolic labeling.
Experimental Protocols
General Metabolic Labeling Workflow
The following diagram illustrates a generalized workflow for metabolic labeling experiments, applicable to both this compound and SILAC.
Detailed Protocol: this compound Metabolic Labeling
This protocol is adapted from general 15N labeling procedures.[12]
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use standard cell culture medium.
-
For the "heavy" population, use a custom medium depleted of tryptophan, supplemented with a known concentration of this compound.
-
Culture the cells for a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation of the labeled tryptophan.
-
Verify labeling efficiency by analyzing a small aliquot of protein extract by mass spectrometry.
-
-
Sample Preparation:
-
Harvest and count cells from both "light" and "heavy" populations.
-
Combine the two cell populations in a 1:1 ratio based on cell number.
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantify the total protein concentration using a tryptophan-compatible method, such as a tryptophan fluorescence assay.[13][14][15]
-
Perform in-solution or in-gel digestion of the protein mixture using trypsin.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a data analysis software that can recognize and quantify the mass shift introduced by the 15N2-tryptophan label.
-
Calculate the ratio of the peak intensities of the heavy and light peptide pairs to determine the relative abundance of the proteins.
-
Detailed Protocol: SILAC
A standard SILAC protocol involves the following steps.[6][10][16]
-
Cell Culture and Labeling:
-
Culture two cell populations in parallel.
-
The "light" population is grown in medium containing normal ("light") arginine and lysine.
-
The "heavy" population is grown in medium containing heavy isotope-labeled arginine (e.g., 13C6-Arg) and lysine (e.g., 13C6,15N2-Lys).
-
Ensure complete labeling by passaging the cells for at least five generations.
-
-
Sample Preparation:
-
Combine the "light" and "heavy" cell populations in a 1:1 ratio.
-
Proceed with cell lysis, protein extraction, and tryptic digestion as described for the this compound protocol.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the peptide mixture by LC-MS/MS.
-
Use a SILAC-aware software package (e.g., MaxQuant) to identify and quantify the heavy-to-light ratios of peptide pairs.
-
Signaling Pathway and Logical Relationship Diagrams
Understanding the underlying biological processes is crucial for interpreting quantitative proteomics data. The following diagram illustrates a simplified signaling pathway that could be investigated using these techniques.
The logical relationship between different quantitative proteomics workflows can be visualized to aid in experimental design.
Conclusion
The selection of a quantitative proteomics method is a critical decision that influences the accuracy, precision, and scope of experimental findings. This compound metabolic labeling offers a targeted and precise approach for quantifying a subset of the proteome. While SILAC remains the gold standard for its high accuracy and broad coverage in cell culture models, label-free methods provide a cost-effective and universally applicable alternative, albeit with potentially lower precision. Chemical labeling of tryptophan presents another viable option, particularly for samples not amenable to metabolic labeling. By carefully considering the strengths and limitations of each technique, researchers can choose the most appropriate strategy to address their specific biological questions and advance their drug discovery and development efforts.
References
- 1. Advantages of label-free LC-MS for quantitative proteomics [nonlinear.com]
- 2. Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 4. Multiplex chemical labeling of amino acids for protein footprinting structure assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Issues and Applications in Label-Free Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 11. Label-free quantification of peptides and proteins - OpenMS 3.5.0 documentation [openms.readthedocs.io]
- 12. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Item - The Importance of Denaturing Conditions for Protein and Peptide Quantification by Tryptophan Fluorescence - American Chemical Society - Figshare [acs.figshare.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to L-Tryptophan-15N2 and Deuterium-Labeled Tryptophan for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of metabolic research, stable isotope labeling is an indispensable tool for tracing the fate of molecules in biological systems. L-tryptophan, an essential amino acid, is a precursor to a host of bioactive metabolites, including the neurotransmitter serotonin and compounds in the kynurenine pathway, which are implicated in numerous physiological and pathological processes.[1][2][3] The choice of isotopic label for tryptophan—most commonly the stable, non-radioactive isotopes 15N and deuterium (2H)—can significantly influence experimental outcomes and the interpretation of data. This guide provides an objective comparison of L-Tryptophan-15N2 and deuterium-labeled tryptophan for metabolic studies, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Considerations
The primary distinction between this compound and deuterium-labeled tryptophan lies in the location and physicochemical properties of the isotopic label. In this compound, the heavier nitrogen isotopes replace the natural 14N in the indole ring and the alpha-amino group. In deuterium-labeled tryptophan (e.g., d3, d5, or d8-tryptophan), deuterium atoms replace hydrogen atoms at various positions on the molecule. This fundamental difference gives rise to distinct advantages and disadvantages for each tracer in metabolic research.
| Feature | This compound | Deuterium-Labeled Tryptophan |
| Tracer Atom | Nitrogen (15N) | Hydrogen (2H or D) |
| Primary Use Cases | Protein turnover studies, nitrogen metabolism, metabolic flux analysis where carbon backbone rearrangement is not the focus.[4][] | Tracing metabolic pathways, drug metabolism studies, investigating kinetic isotope effects.[6][7] |
| Kinetic Isotope Effect (KIE) | Generally negligible for nitrogen, minimizing perturbation of metabolic rates.[8] | Can be significant, especially when a C-D bond is broken in a rate-limiting step. This can be a tool to study reaction mechanisms but may also alter metabolism. |
| Analytical Techniques | Primarily LC-MS/MS for quantification and tracing.[4] NMR can also be used.[9] | LC-MS/MS and NMR are both commonly used. Deuterium labeling can simplify 1H-NMR spectra.[6] |
| Potential for Label Scrambling | Low, as the nitrogen atoms are integral to the amino acid structure. | Can occur through enzymatic reactions or exchange with solvent protons, depending on the label position. |
| Cost | Generally higher cost per unit mass. | Often a more cost-effective option compared to 13C or 15N labeling.[6] |
Delving Deeper: A Performance Comparison
The choice between 15N and deuterium labeling hinges on the specific research question and the analytical methods available.
This compound: The Nitrogen Tracer
This compound is an excellent choice for studies focusing on nitrogen metabolism and protein turnover.[4][] Since nitrogen is a fundamental component of all amino acids, 15N labeling provides a direct way to track the incorporation of tryptophan into newly synthesized proteins and its catabolism through pathways that involve nitrogen transfer.
Advantages:
-
Minimal Isotope Effect: The kinetic isotope effect for 15N is generally small, meaning that the substitution of 14N with 15N is less likely to alter the rate of enzymatic reactions.[8] This makes it a more "silent" tracer for observing metabolism under near-physiological conditions.
-
Direct Measurement of Nitrogen Flux: It allows for the direct quantification of nitrogen flow through various metabolic pathways.[8]
-
Quantitative Proteomics: 15N metabolic labeling is a well-established method for quantitative proteomics, enabling the accurate comparison of protein expression levels between different biological samples.[4][10][11]
Disadvantages:
-
Limited Information on Carbon Skeleton: As only the nitrogen atoms are labeled, it provides no information on the fate of the carbon backbone of the tryptophan molecule.
-
Higher Cost: 15N-labeled compounds are often more expensive than their deuterated counterparts.
Deuterium-Labeled Tryptophan: The Hydrogen Tracer
Deuterium-labeled tryptophan, with deuterium atoms replacing hydrogens on the indole ring or the side chain, is a versatile tool for tracing metabolic pathways and is particularly useful in drug metabolism studies.[6][7]
Advantages:
-
Cost-Effective: Deuterium labeling is often more economical than 15N or 13C labeling.[6]
-
Kinetic Isotope Effect (KIE) as a Mechanistic Probe: The C-D bond is stronger than the C-H bond, leading to a slower rate of reactions that involve the cleavage of this bond in a rate-limiting step.[6] This "kinetic isotope effect" can be exploited to investigate enzymatic mechanisms.
-
NMR Spectroscopy: Deuteration can simplify complex proton NMR spectra by replacing protons with "NMR-silent" deuterium atoms, aiding in structural and dynamic studies.[6]
Disadvantages:
-
Potential for Isotope Effects to Alter Metabolism: The KIE, while useful for mechanistic studies, can also alter the natural metabolic flux, potentially leading to a misinterpretation of in vivo metabolic pathways.
-
Label Scrambling: Deuterium atoms, particularly those in exchangeable positions, can be lost or exchanged with protons from the solvent, leading to a dilution of the label and complicating data analysis.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in liquid chromatography, which needs to be accounted for in LC-MS analysis.[6]
Experimental Data: A Quantitative Look
While direct head-to-head comparative studies are scarce, data from studies using either 15N or deuterium-labeled amino acids provide insights into their quantitative performance.
Table 1: Quantitative Comparison of 15N and Deuterium Labeling in Metabolic Studies
| Parameter | This compound | Deuterium-Labeled Tryptophan | Reference |
| Typical Isotopic Enrichment | >98% | >98% | [9][12] |
| Observed Kinetic Isotope Effect (kH/kD) | ~1.0 (for N) | Can range from 1 to >10 for C-D bond cleavage | [8] |
| Mass Shift in MS | +2 Da | +n Da (where n is the number of deuterium atoms) | [6][12] |
| Application in Quantitative Proteomics | Well-established for relative and absolute quantification. | Can be used, but less common than 15N or 13C due to potential for chromatographic separation from the unlabeled form. | [4][6] |
| Use in Metabolic Flux Analysis | Commonly used for nitrogen flux analysis. | Can be used, but the KIE needs to be considered and may complicate modeling. | [8][13] |
Signaling Pathways and Experimental Workflows
To effectively utilize these tracers, a thorough understanding of the metabolic pathways of tryptophan is essential.
Tryptophan Metabolic Pathways
Tryptophan is primarily metabolized through two major pathways: the serotonin pathway and the kynurenine pathway.
Caption: Major metabolic pathways of L-tryptophan.
Experimental Workflow for Metabolic Tracing
A typical metabolic tracing experiment using either this compound or deuterium-labeled tryptophan followed by LC-MS/MS analysis involves several key steps.
Caption: General experimental workflow for stable isotope tracing.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and deuterium-labeled tryptophan.
Protocol 1: Metabolic Tracing of this compound in Cell Culture
Objective: To trace the incorporation of 15N from this compound into downstream metabolites in cultured cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Standard cell culture medium (e.g., DMEM) lacking tryptophan
-
This compound (isotopic purity >98%)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, pre-chilled to -80°C
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard complete medium for 24 hours.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing tryptophan-free DMEM with this compound to the desired final concentration (e.g., the physiological concentration in standard medium) and dFBS.
-
Labeling: Aspirate the standard medium from the cells, wash once with PBS, and replace with the pre-warmed labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
Metabolite Extraction:
-
At each time point, place the culture dish on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of pre-chilled 80% methanol to the dish and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the metabolite extracts by LC-MS/MS. Monitor the mass shift of tryptophan and its known metabolites (e.g., kynurenine, serotonin) to detect the incorporation of the 15N label.
Protocol 2: In Vivo Metabolic Tracing with Deuterated Tryptophan
Objective: To trace the in vivo metabolism of deuterated tryptophan in a mouse model.
Materials:
-
C57BL/6 mice
-
Deuterated L-tryptophan (e.g., d5-L-tryptophan), sterile solution for injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue homogenization equipment
-
Protein precipitation solution (e.g., acetonitrile with internal standards)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week.
-
Tracer Administration: Administer a bolus of d5-L-tryptophan via intraperitoneal injection or oral gavage. The dose will depend on the specific experimental goals.
-
Sample Collection: At various time points post-administration (e.g., 15, 30, 60, 120 minutes), collect blood samples via tail vein or terminal cardiac puncture under anesthesia. Collect tissues of interest (e.g., brain, liver) after euthanasia.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate plasma.
-
Tissues: Immediately flash-freeze tissues in liquid nitrogen and store at -80°C. Homogenize the frozen tissue in a suitable buffer.
-
-
Metabolite Extraction:
-
To a known volume of plasma or tissue homogenate, add a 3-4 fold excess of cold acetonitrile containing a suite of relevant internal standards (including unlabeled tryptophan and its metabolites).
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Sample Analysis: Analyze the extracts by LC-MS/MS to quantify the levels of d5-tryptophan and its deuterated metabolites over time.
Conclusion: Making the Right Choice
The selection between this compound and deuterium-labeled tryptophan is not a matter of one being universally superior to the other. Instead, the optimal choice is dictated by the specific biological question being addressed.
-
For studies where the primary goal is to trace nitrogen metabolism, quantify protein turnover, or perform quantitative proteomics with minimal perturbation of the biological system, this compound is the preferred tracer. Its negligible kinetic isotope effect ensures that the metabolic pathways are observed in a state that is as close to physiological as possible.
-
For researchers interested in elucidating reaction mechanisms, studying drug metabolism, or employing a more cost-effective tracer for general metabolic pathway analysis, deuterium-labeled tryptophan is an excellent option. The potential for kinetic isotope effects can be a powerful tool in its own right, providing insights into rate-limiting steps of enzymatic reactions.
Ultimately, a thorough consideration of the experimental goals, the analytical capabilities, and the potential for isotopic effects will guide the researcher to the most appropriate labeled tryptophan for their metabolic studies, paving the way for novel discoveries in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tryptophan Metabolites Along the Microbiota-Gut-Brain Axis: An Interkingdom Communication System Influencing the Gut in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stable isotope-labeled tryptophan as a precursor for studying the disposition of quinolinic acid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 9. L-Tryptophan (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-800-0.25 [isotope.com]
- 10. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 11. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-Tryptophan (¹³Cââ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-2475-H-0.1 [isotope.com]
- 13. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L-Tryptophan-15N2 and Alternative Tracers in Metabolic Research
A comprehensive review of isotopic labeling strategies for the quantitative analysis of protein synthesis and metabolic flux, providing researchers with a guide to tracer selection and experimental design.
In the landscape of metabolic research, stable isotope-labeled compounds are indispensable tools for elucidating the dynamics of biological processes. Among these, L-Tryptophan labeled with the heavy isotope of nitrogen, L-Tryptophan-15N2, serves as a valuable tracer for investigating protein metabolism and metabolic pathways. This guide provides a comparative analysis of this compound against other commonly employed isotopic tracers, with a focus on experimental methodologies and data interpretation. While direct comparative studies are scarce, this review synthesizes information from various sources to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Principles of Isotopic Tracing with L-Tryptophan
L-Tryptophan is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through diet. This characteristic makes it an excellent candidate for tracer studies, as its metabolic fate can be directly monitored. By introducing L-Tryptophan labeled with 15N at both nitrogen positions (15N2), researchers can track its incorporation into newly synthesized proteins and its flux through various metabolic pathways. The primary analytical technique for these studies is mass spectrometry, which can differentiate between the naturally abundant (light) and the isotopically labeled (heavy) forms of the amino acid and its metabolites.
Comparison of this compound with Alternative Tracers
The choice of an isotopic tracer is critical and depends on the specific biological question, the analytical platform available, and the model system. Here, we compare this compound with other commonly used tracers, highlighting their respective advantages and disadvantages.
| Tracer | Isotopic Label | Common Applications | Advantages | Disadvantages |
| This compound | 15N | Protein synthesis, metabolic flux analysis of the kynurenine pathway. | Provides information on nitrogen metabolism; lower natural abundance of 15N can lead to cleaner mass spectrometry signals. | Less commonly used than 13C-labeled amino acids, potentially limiting the availability of established protocols and comparative data. |
| L-Tryptophan-13C11 | 13C | Protein synthesis, metabolic flux analysis. | Can be used in conjunction with 15N-labeled compounds for dual-isotope studies; 13C is a versatile label for tracking carbon skeletons. | Higher natural abundance of 13C can complicate data analysis due to isotopic interference. |
| L-Leucine-13C6 | 13C | Muscle protein synthesis, whole-body protein turnover. | Well-established and widely used tracer; its metabolic fate is primarily directed towards protein synthesis and oxidation. | Does not provide direct information on nitrogen metabolism. |
| L-Phenylalanine-[ring-13C6] | 13C | Muscle and liver protein synthesis. | Minimal metabolism in muscle other than protein synthesis, simplifying kinetic modeling. | Does not provide direct information on nitrogen metabolism. |
| Deuterated Water (D2O) | 2H (Deuterium) | Long-term studies of protein, lipid, and glucose metabolism. | Labels multiple newly synthesized molecules, providing a global view of biosynthesis; relatively inexpensive and easy to administer. | The slow incorporation rate may not be suitable for measuring acute changes; requires specialized data analysis to account for the labeling of precursor pools. |
Experimental Protocols: A Methodological Overview
Detailed experimental design is crucial for the successful application of stable isotope tracers. Below are generalized protocols for in vivo studies using this compound and a common alternative, 13C-labeled Leucine, for the measurement of protein synthesis.
Protocol 1: In Vivo Protein Synthesis Measurement using this compound
This protocol is based on the methodology for determining isotope enrichment in plasma, a key aspect of tracer studies.
1. Tracer Administration:
-
A primed, continuous intravenous infusion of this compound is administered to the subject (e.g., a rat model).
-
The priming dose is calculated to rapidly achieve isotopic steady-state in the plasma.
-
The continuous infusion maintains this steady-state over the experimental period.
2. Sample Collection:
-
Blood samples are collected at baseline and at regular intervals during the infusion.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Sample Preparation and Analysis:
-
Plasma proteins are precipitated, and the supernatant containing free amino acids is collected.
-
The amino acids are derivatized to enhance their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization involves the use of pentafluoropropionic anhydride and pentafluoro-1-propanol.
-
The isotopic enrichment of this compound in the plasma is determined by monitoring the ion currents of the labeled (m/z+2) and unlabeled (m/z) tryptophan derivatives.
4. Data Analysis:
-
The fractional synthesis rate (FSR) of a specific protein can be calculated by measuring the incorporation of this compound into that protein over time, relative to the plasma precursor enrichment.
Protocol 2: In Vivo Muscle Protein Synthesis Measurement using L-Leucine-13C6
This protocol outlines a common method for assessing muscle protein synthesis in animal models.
1. Tracer Administration:
-
A bolus injection of L-Leucine-13C6 is administered, often via tail vein injection in rodents.
2. Sample Collection:
-
At a predetermined time point after injection (e.g., 30 minutes), the animal is euthanized.
-
Muscle tissue (e.g., gastrocnemius) is rapidly excised, freeze-clamped in liquid nitrogen, and stored at -80°C.
-
Blood is collected to determine plasma tracer enrichment.
3. Sample Preparation and Analysis:
-
Muscle tissue is homogenized, and proteins are precipitated.
-
The protein pellet is hydrolyzed to release individual amino acids.
-
The isotopic enrichment of L-Leucine-13C6 in the hydrolyzed protein and in the plasma is determined using LC-MS/MS.
4. Data Analysis:
-
The FSR of mixed muscle protein is calculated using the formula: FSR (%/hour) = (E_protein / E_plasma) * (1 / time) * 100 where E_protein is the enrichment of L-Leucine-13C6 in muscle protein, E_plasma is the average enrichment in the plasma, and time is the duration of the experiment in hours.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for tracer administration and sample analysis.
Signaling Pathways Amenable to Isotopic Tryptophan Tracing
L-Tryptophan is a precursor to several important signaling molecules. This compound can be used to trace the flux through these pathways, providing insights into their regulation in health and disease.
Conclusion
The selection of an appropriate stable isotope tracer is a foundational step in the design of robust metabolic studies. This compound offers a powerful means to investigate nitrogen metabolism and the dynamics of protein synthesis and tryptophan-derived signaling pathways. While it may be less commonly employed than its 13C-labeled counterparts for general protein synthesis studies, its unique ability to track nitrogen atoms provides a distinct advantage in specific research contexts. By carefully considering the experimental goals and the strengths and weaknesses of each tracer, researchers can generate high-quality, quantitative data to advance our understanding of complex biological systems. This guide serves as a starting point for navigating the choices and methodologies in this dynamic field.
A Comparative Guide to L-Tryptophan-15N2 Labeling Protocols for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to 15N Metabolic Labeling
Stable isotope labeling with amino acids in cell culture (SILAC) and other metabolic labeling techniques are powerful approaches in quantitative proteomics.[1][2] These methods involve the incorporation of isotopically labeled amino acids, such as L-Tryptophan-15N2, into proteins during cell growth and protein synthesis.[1][3] By comparing the mass spectra of labeled ("heavy") and unlabeled ("light") samples, researchers can accurately quantify differences in protein abundance.[1][4] this compound is an essential amino acid and a precursor for serotonin and melatonin, making its labeled form a valuable tool for tracing protein metabolism and for use as an internal standard in mass spectrometry-based analyses.[5][6]
Comparison of Labeling Efficiencies
The success of a metabolic labeling experiment hinges on achieving high labeling efficiency to ensure accurate quantification. Several factors can influence the incorporation of 15N-labeled amino acids, including the organism or cell type, the purity of the isotope, and the duration of the labeling period.[7][8]
| Organism/System | Labeling Efficiency | Labeling Duration | Reference |
| Arabidopsis thaliana | 93-99% | 14 days | [7] |
| Arabidopsis thaliana (hydroponic, next generation) | >98.5% | One generation | [8] |
| Algae | 98-99% | 1-2 weeks | [7] |
| Tomato | ~99% | 2 months | [7] |
| Pancreatic cancer MIA PaCa cells | 33% and 50% 15N enrichment in media | 72 hours | [3] |
| Mouse (in vivo) | >95% | Not specified | [9] |
Experimental Protocols
While a universal protocol does not exist, the following sections detail generalized methodologies for 15N metabolic labeling in different systems, which can be adapted for the specific use of this compound.
General Workflow for 15N Metabolic Labeling
The overall process of 15N metabolic labeling involves culturing cells or organisms in media containing a 15N source, followed by sample preparation, mass spectrometry, and data analysis.
Caption: General workflow for 15N metabolic labeling experiments.
Protocol for 15N Labeling in Plant Models (e.g., Arabidopsis)
This protocol is adapted from studies on Arabidopsis and can be modified for specific experiments using this compound.
-
Media Preparation : Prepare a defined minimal medium. For labeling, replace the standard nitrogen source (e.g., KNO3) with the 15N-labeled equivalent (e.g., K15NO3).[8] For specific labeling with this compound, a minimal medium with unlabeled nitrogen sources would be supplemented with this compound.
-
Plant Growth : Grow plants on the prepared medium for a sufficient duration to achieve high labeling efficiency. For Arabidopsis, this is typically 14 days.[7][8] For next-generation labeling, grow a parental generation on labeled media and use the resulting seeds for experiments.[8]
-
Harvesting : Harvest whole plant tissues by flash-freezing in liquid nitrogen.
-
Protein Extraction and Digestion :
-
Lyse the tissue and extract total protein.
-
Quantify the protein concentration.
-
Mix labeled and unlabeled protein samples in a 1:1 ratio.
-
Perform in-solution or in-gel digestion of the protein mixture (e.g., using trypsin).
-
-
Mass Spectrometry : Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis : Use software such as Protein Prospector to identify peptides and quantify the relative abundance of light and heavy isotopologues.[8] It is crucial to determine and correct for the labeling efficiency during data analysis.[7][8]
Data Analysis Workflow for 15N Labeling
Accurate data analysis is critical for reliable quantification. The following diagram illustrates a typical data analysis workflow.
Caption: Data analysis workflow for quantitative proteomics using 15N labeling.
Signaling Pathways and Applications
L-Tryptophan is a precursor to several important molecules, including the neurotransmitter serotonin and the hormone melatonin. Therefore, this compound labeling can be applied to study the metabolism and turnover of proteins involved in these pathways.
Caption: Metabolic fate of this compound in biological systems.
Conclusion
While a standardized, inter-laboratory compared protocol for this compound labeling is not established, the principles of 15N metabolic labeling are well-documented. The key to a successful study is to optimize the labeling strategy for the specific biological system, aim for the highest possible labeling efficiency, and perform rigorous data analysis that accounts for this efficiency. The provided protocols and workflows offer a foundation for researchers to develop and implement robust quantitative proteomic studies using this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 9. ckisotopes.com [ckisotopes.com]
Safety Operating Guide
Proper Disposal of L-Tryptophan-15N2: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of L-Tryptophan-15N2, ensuring compliance and environmental responsibility.
For researchers, scientists, and drug development professionals, the meticulous management of laboratory chemicals extends to their safe and compliant disposal. This compound, a stable isotope-labeled amino acid, is a valuable tool in metabolic studies and proteomics. While it is not classified as a hazardous substance, proper disposal procedures are crucial to maintain a safe laboratory environment and adhere to regulatory standards. This guide provides a comprehensive, step-by-step approach to the disposal of this compound.
Safety and Hazard Assessment
L-Tryptophan, in its natural and isotopically labeled forms, is generally considered non-hazardous. The incorporation of the stable isotope 15N2 does not confer radioactivity to the molecule.[1][2][] However, as with all laboratory chemicals, prudent safety practices should be observed.[4]
Key Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.
-
When handling the solid form, avoid generating dust to prevent inhalation.[5][6]
-
In case of a spill, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill site.[5][6]
Quantitative Data Summary
The following table summarizes key data for L-Tryptophan, which is relevant to its handling and disposal.
| Property | Value |
| Physical State | Solid, crystalline powder[6] |
| Appearance | Off-white to light yellow[6] |
| Stability | Stable under normal conditions[6] |
| Incompatible Materials | Strong oxidizing agents[6] |
| Disposal Consideration | Considered non-hazardous. Disposal must comply with federal, state, and local environmental control regulations.[1][4] |
| Special Notes | The stable isotope 15N2 is not radioactive. No extra handling procedures are required compared to the unlabeled compound for disposal purposes.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process focused on containment, clear labeling, and adherence to institutional and regulatory guidelines.
Experimental Protocol for Disposal:
-
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly sealed, and clearly labeled waste container.[5][6][7]
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[6][8] This prevents unforeseen chemical reactions and ensures proper disposal routing.
-
-
Container Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the approximate quantity of the waste material.
-
Note that it is a non-hazardous chemical waste.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated chemical waste storage area.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.
-
-
Final Disposal:
-
Consult your institution's EHS department for specific guidance on the disposal of non-hazardous chemical waste.[9][10][11]
-
Depending on local regulations and institutional policies, the following options may be available:
-
Disposal in Regular Trash: For solid, non-hazardous waste, this may be permissible. However, it often requires that the material be placed in a sealed container and may need to be taken directly to an outside dumpster.[10]
-
Sanitary Sewer Disposal: If the this compound is in a water-soluble solution, disposal via the sanitary sewer might be an option, but this typically requires prior approval from the EHS department.[10][11]
-
Licensed Chemical Waste Disposal Contractor: Your institution's EHS department will arrange for the pickup and final disposal by a licensed contractor.[6] Provide them with all necessary information about the waste material.
-
-
Disposal Workflow Diagram
The logical flow of the disposal process for this compound can be visualized as follows:
By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, contributing to a culture of safety and professionalism within the laboratory.
References
- 1. isotope.com [isotope.com]
- 2. moravek.com [moravek.com]
- 4. L-Tryptophan SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling L-Tryptophan-15N2
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Tryptophan-15N2. The following procedures are designed to ensure safe handling, use, and disposal of this stable isotope-labeled compound.
This compound is a non-radioactive, stable isotope-labeled amino acid. While not classified as a hazardous substance, it should be handled with care, adhering to standard laboratory safety practices to minimize any potential risks.[1] The primary physical hazard associated with this compound is the potential for combustible dust formation in air.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to ensure the safety of personnel when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 or EN 166 compliant | Protects eyes from potential splashes or airborne particles.[3][4] |
| Hand Protection | Disposable Nitrile or Latex Gloves | EN 374 compliant | Prevents direct skin contact with the compound.[3][5] |
| Body Protection | Laboratory Coat | Standard, full-length | Protects skin and personal clothing from contamination.[6][7] |
| Respiratory Protection | Particulate Filter Respirator (e.g., N95 or P1) | NIOSH or EN 143/149 approved | Recommended when handling quantities that may generate dust.[3][8] |
| Foot Protection | Closed-Toe Shoes | - | Prevents injuries from spills or dropped objects.[6][7] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.[2][5][8]
-
Keep the container tightly closed and protected from light and moisture.[2]
2. Preparation and Weighing:
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, especially if dust generation is possible.
-
To minimize dust, avoid shaking the container.
-
Use appropriate tools (e.g., spatula) for transferring the powder.
-
If there is a risk of dust formation, wear respiratory protection.[3]
3. Dissolution and Use:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use appropriate equipment and monitor the process.
4. Spill and Emergency Procedures:
-
Minor Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4][5]
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2][5] A self-contained breathing apparatus may be necessary for firefighting.[2]
Disposal Plan
This compound is not classified as hazardous waste. However, disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2]
-
Unused Product: Dispose of the unused product in its original container or a suitable labeled container.
-
Contaminated Materials: Dispose of contaminated labware (e.g., weigh boats, pipette tips) and PPE (e.g., gloves) as solid waste.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Do not empty into drains.[3]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
